molecular formula C11H20N2O5S B558084 BOC-D-CYS(ACM)-OH CAS No. 138775-00-5

BOC-D-CYS(ACM)-OH

Cat. No.: B558084
CAS No.: 138775-00-5
M. Wt: 292.35 g/mol
InChI Key: HLCTYBOTPCIHTG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOC-D-CYS(ACM)-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H20N2O5S and its molecular weight is 292.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCTYBOTPCIHTG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427010
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-00-5
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-α-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, commonly abbreviated as BOC-D-CYS(ACM)-OH. This vital amino acid derivative is a cornerstone in modern peptide synthesis and plays a significant role in the development of sophisticated peptide-based therapeutics.

Core Chemical Properties and Structure

This compound is a protected derivative of the non-proteinogenic amino acid D-cysteine.[1] Its structure is characterized by two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[2] This dual-protection strategy is fundamental to its utility in controlled, stepwise peptide synthesis.[2] The Boc group provides temporary protection of the amine, while the semi-permanent Acm group protects the reactive thiol group, preventing unwanted side reactions during chain elongation.[1][2]

Chemical Structure Diagram

G Chemical Structure of this compound cluster_cys D-Cysteine Backbone cluster_boc Boc Group cluster_acm Acm Group C_alpha C_carboxyl COOH C_alpha->C_carboxyl N_amino NH C_alpha->N_amino C_beta C_alpha->C_beta Boc Boc N_amino->Boc S_thiol S C_beta->S_thiol Acm Acm S_thiol->Acm

Caption: Key functional groups of this compound.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀N₂O₅S[3]
Molecular Weight 292.35 g/mol [4]
CAS Number 138775-00-5[5]
Appearance White to slight yellow to beige powder
Melting Point 111-114 °C[3][4]
Optical Rotation [α]²⁵/D +31.5 to +36.5° (c=1 in water)
Purity (TLC) ≥98%
Solubility Clearly soluble (1 mmole in 2 ml DMF)
InChI Key HLCTYBOTPCIHTG-MRVPVSSYSA-N

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-cysteine residues in Boc-based solid-phase peptide synthesis (SPPS). SPPS is a widely adopted methodology for the chemical synthesis of peptides on a solid support. The strategic use of protecting groups is central to this process.

Protecting Group Strategy
  • Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino function. It is stable to the conditions required for peptide coupling but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the peptide chain.

  • Acm (acetamidomethyl) Group: The Acm group provides robust protection for the cysteine thiol side chain. It is stable to the repeated TFA treatments used to remove the Boc group during SPPS.[6] This orthogonality is crucial for preventing the highly reactive thiol from participating in undesired side reactions.

The logical workflow for incorporating this compound into a growing peptide chain is illustrated below.

G Boc-SPPS Workflow with this compound start Start with Resin-Bound Peptide (Free N-terminus) coupling Couple this compound start->coupling wash1 Wash coupling->wash1 deprotection Boc Deprotection (e.g., with TFA) wash1->deprotection wash2 Wash deprotection->wash2 repeat Repeat Cycles for Desired Peptide Length wash2->repeat next_cycle Couple Next Boc-Amino Acid next_cycle->coupling repeat->next_cycle Yes final_cleavage Final Cleavage from Resin (e.g., with HF) repeat->final_cleavage No (Sequence Complete) peptide Acm-Protected Linear Peptide final_cleavage->peptide

Caption: General workflow for Boc-SPPS incorporating this compound.

Experimental Protocols: Acm Deprotection and Disulfide Bond Formation

A primary application of incorporating Acm-protected cysteine is the controlled formation of disulfide bridges, which are critical for the structure and function of many biologically active peptides.[1][2][7] Disulfide bonds can constrain peptides into cyclic structures, often enhancing their stability, bioavailability, and receptor-binding properties.[2]

General Protocol for Oxidative Cyclization

The Acm group is typically removed concurrently with the formation of the disulfide bond using an oxidizing agent, most commonly iodine.[2][7]

Materials:

  • Acm-protected linear peptide

  • Solvent system (e.g., methanol, aqueous acetic acid, or a mixture of methanol, water, and HCl)

  • Iodine (I₂) solution (e.g., 0.1 M in methanol)

  • Sodium thiosulfate solution (to quench excess iodine)

  • Purification system (e.g., RP-HPLC)

Methodology:

  • Dissolution: Dissolve the purified Acm-protected linear peptide in an appropriate solvent system at a high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Oxidation: Add the iodine solution dropwise to the peptide solution while stirring. The reaction progress can be monitored by the persistence of the yellow/brown color of iodine.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the excess iodine by adding sodium thiosulfate solution dropwise until the color disappears.

  • Purification: Remove the solvent under reduced pressure. The crude cyclized peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

G Acm Deprotection and Disulfide Formation Workflow start Start: Purified Acm-Protected Peptide dissolve Dissolve Peptide in Solvent (High Dilution) start->dissolve oxidize Add Iodine (I₂) Solution Dropwise with Stirring dissolve->oxidize monitor Monitor Reaction (1-2 hours) oxidize->monitor quench Quench Excess Iodine (Sodium Thiosulfate) monitor->quench concentrate Remove Solvent (Reduced Pressure) quench->concentrate purify Purify Crude Product (RP-HPLC) concentrate->purify characterize Characterize Final Product (Mass Spec, HPLC) purify->characterize end End: Purified Cyclized Peptide characterize->end

Caption: Step-by-step workflow for peptide cyclization via Acm deprotection.

Applications in Drug Development

The use of this compound is integral to the synthesis of complex peptide therapeutics. The ability to introduce specific disulfide bonds allows for the creation of cyclic peptides with significantly improved pharmacological profiles compared to their linear counterparts.[2]

  • Enhanced Stability: Cyclization protects peptides from degradation by exopeptidases, increasing their in vivo half-life.

  • Improved Bioavailability: The constrained conformation can improve membrane permeability and reduce clearance.[2]

  • Increased Potency and Selectivity: A rigid cyclic structure can lock the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[2]

This building block is therefore crucial in the development of peptide drugs for a range of diseases, including cancer, metabolic disorders, and infectious diseases.[8]

Spectroscopic Characterization

While specific spectral data is highly dependent on the full peptide sequence, the presence of this compound can be confirmed by characteristic signals in NMR and IR spectroscopy.

  • ¹H NMR: Expect signals for the nine equivalent protons of the Boc group (a sharp singlet around 1.4 ppm), the acetyl protons of the Acm group (a singlet around 2.0 ppm), and the methylene protons of the Acm group.

  • ¹³C NMR: Look for signals corresponding to the quaternary and methyl carbons of the Boc group, and the carbonyl and methyl carbons of the Acm group.

  • IR Spectroscopy: Characteristic stretches would include the C=O of the Boc-urethane and Acm-amide groups (typically in the 1650-1750 cm⁻¹ region) and the N-H stretch.

Safety and Handling

  • Storage: Store in a cool, dry place, typically between 2-30°C.

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves and eye shields, should be worn.[4]

  • Classification: The substance is generally not classified as hazardous under GHS/CLP regulations.[9] It is designated as a combustible solid.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry and drug discovery. Its unique dual-protection system allows for the precise and controlled incorporation of D-cysteine into peptide sequences, facilitating the synthesis of complex linear and cyclic peptides. The ability to form specific disulfide bridges is a key strategy for enhancing the therapeutic potential of peptide-based drugs, making this compound a critical reagent for researchers and scientists in both academic and industrial settings.

References

A Technical Guide to BOC-D-CYS(ACM)-OH: Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, commonly known as BOC-D-CYS(ACM)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides and therapeutic agents. This document outlines its chemical properties, experimental protocols for its use, and workflows for the strategic formation of disulfide bonds.

Core Properties of this compound

This compound is a derivative of the non-natural D-cysteine amino acid. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an acetamidomethyl (Acm) group protecting the thiol side chain. This dual-protection scheme is fundamental to its utility in Boc-based SPPS.[1]

PropertyValueReference
CAS Number 138775-00-5[2][3]
Molecular Weight 292.35 g/mol [2]
Empirical Formula C₁₁H₂₀N₂O₅S[2]
Appearance White to slight yellow to beige powder
Purity ≥98% (TLC)
Optical Rotation +31.5 to +36.5 ° (c=1 in water)
Primary Application Boc solid-phase peptide synthesis (SPPS)[2]

Role in Solid-Phase Peptide Synthesis

This compound is a standard building block for introducing D-cysteine residues into a peptide sequence using Boc chemistry. The Boc group provides temporary protection of the N-terminus, which is removed at each cycle of peptide chain elongation, while the Acm group offers stable protection for the cysteine thiol.[1] The stability of the Acm group to the acidic conditions required for Boc removal, such as with trifluoroacetic acid (TFA), allows for the synthesis of the full peptide chain without premature deprotection of the cysteine side chain.[3][4]

This strategic protection is crucial for the synthesis of peptides containing multiple cysteine residues, where controlled, sequential disulfide bond formation is necessary to achieve the correct three-dimensional structure and biological activity.[5]

Experimental Protocols

The utility of this compound is centered on the selective removal of the Acm protecting group to either yield a free thiol for further modification or to form a disulfide bond.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle

This protocol outlines the general steps for incorporating this compound into a peptide chain using a manual or automated peptide synthesizer.

Materials:

  • Merrifield or PAM resin

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM within the reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a 50% TFA solution in DCM for 20-30 minutes.[6][7] When cysteine, methionine, or tryptophan are present, the addition of scavengers like 0.5% dithioethane (DTE) to the TFA solution is recommended to prevent side reactions.[8]

  • Washing: Wash the resin thoroughly with DCM and IPA to remove residual TFA and byproducts.[9]

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing with a 10% DIEA solution in DCM to yield a free amine.[7]

  • Washing: Wash the resin again with DCM to remove excess DIEA.

  • Amino Acid Coupling: Dissolve this compound (or another Boc-protected amino acid) and coupling reagents in a suitable solvent (e.g., DMF/DCM) and add it to the reaction vessel. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DCM to remove unreacted amino acid and coupling reagents.

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Workflow start Start: Resin-bound Peptide (Boc-Protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization coupling 4. Amino Acid Coupling (this compound + Coupling Reagents) neutralization->coupling wash2 5. Washing (DCM) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Yes end Final Peptide (Acm-Protected) next_cycle->end No

Boc-SPPS workflow for incorporating this compound.
Protocol 2: Acm Group Deprotection and Disulfide Bond Formation with Iodine

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[10]

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid or aqueous methanol

  • Iodine (I₂)

  • Ascorbic acid or sodium thiosulfate solution

Procedure:

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol at a high dilution (e.g., 1 mg/mL) to favor intramolecular cyclization.[2][3]

  • Iodine Addition: Add a 10-50 fold molar excess of iodine, dissolved in the same solvent, to the peptide solution.[2]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by HPLC. The reaction is typically complete within 60 minutes.[2]

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.[2]

  • Purification: Purify the resulting cyclic peptide by preparative reverse-phase HPLC.

Acm_Deprotection_Workflow start Start: Linear Peptide with two Cys(Acm) residues dissolve 1. Dissolve Peptide (High Dilution) start->dissolve add_iodine 2. Add Excess Iodine (I₂) (Simultaneous Deprotection and Oxidation) dissolve->add_iodine monitor 3. Monitor Reaction (HPLC) add_iodine->monitor quench 4. Quench Excess I₂ (Ascorbic Acid) monitor->quench purify 5. Purify Cyclic Peptide (RP-HPLC) quench->purify end Final Product: Cyclic Peptide with Disulfide Bond purify->end

Workflow for Acm deprotection and disulfide bond formation.
Protocol 3: Acm Group Deprotection to Yield a Free Thiol

For applications requiring a free thiol, such as conjugation or labeling, heavy metal reagents can be used.

Materials:

  • Acm-protected peptide

  • Mercury(II) acetate (Hg(OAc)₂) or Silver(I) tetrafluoroborate (AgBF₄)

  • Aqueous acetic acid (pH 4.0)

  • β-mercaptoethanol or Dithiothreitol (DTT)

Procedure using Mercury(II) Acetate:

  • Dissolve the peptide in aqueous acetic acid at pH 4.0.

  • Add one equivalent of Hg(OAc)₂ per Acm group and stir for approximately 1 hour.[2]

  • Treat the mixture with β-mercaptoethanol to remove the mercury and release the free thiol.[2]

  • Purify the peptide with the free thiol side chain. Caution: Mercury compounds are highly toxic and require careful handling and disposal.[2][3]

Applications in Drug Discovery and Development

The ability to introduce D-amino acids like D-cysteine into peptides is a key strategy in drug development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to enhanced metabolic stability and longer in vivo half-lives.[7]

The controlled formation of disulfide bridges, facilitated by this compound, is essential for creating cyclic peptides.[1] Cyclization can lock a peptide into its bioactive conformation, which may improve its binding affinity, selectivity, and bioavailability.[11] These attributes are highly desirable in the development of new peptide-based therapeutics.

Furthermore, the strategic placement of a D-cysteine residue can be used to fine-tune the three-dimensional structure of a peptide, influencing its interaction with biological targets. The methodologies described in this guide provide researchers with the tools to leverage this compound in the rational design and synthesis of next-generation peptide drugs.

References

Technical Guide: Solubility of BOC-D-CYS(ACM)-OH in Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-S-(acetamidomethyl)-D-cysteine (BOC-D-CYS(ACM)-OH), a critical building block in peptide synthesis for drug development. While specific quantitative solubility data is not extensively published, this guide synthesizes available information and provides a detailed protocol for its determination.

Introduction to this compound

This compound is a derivative of the amino acid cysteine, widely utilized in solid-phase peptide synthesis (SPPS).[1] The tert-butoxycarbonyl (Boc) protecting group on the amine and the acetamidomethyl (Acm) group on the thiol are crucial for controlled peptide chain elongation. Understanding its solubility is paramount for efficient reaction kinetics, purification, and overall yield in the synthesis of peptide-based therapeutics.

Solubility Profile

Data Summary:

SolventSolvent TypeQuantitative SolubilityQualitative Solubility & Remarks
N,N-Dimethylformamide (DMF)Polar Aprotic> 0.5 M (approx. 146 mg/mL)"Clearly soluble".[2] DMF is the most commonly cited solvent, indicating high solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticData not availableGenerally a good solvent for protected amino acids and peptides.[3] Caution is advised as DMSO can potentially oxidize the sulfur in cysteine residues.[3]
Dichloromethane (DCM)ChlorinatedData not availableOften used in peptide synthesis; solubility is expected to be moderate.
ChloroformChlorinatedData not availableSimilar to DCM, expected to be a viable solvent.
Methanol (MeOH)Polar ProticData not availableMay have moderate solubility, but the carboxylic acid group can interact with the protic solvent.
Acetonitrile (ACN)Polar AproticData not availableUsed in purification (e.g., HPLC), suggesting at least partial solubility.
Ethyl Acetate (EtOAc)Moderately PolarData not availableOften used in extraction and purification; solubility is likely lower than in more polar solvents.

Key Observations:

  • This compound demonstrates high solubility in the polar aprotic solvent DMF. A key supplier notes that 1 mmole (292.35 mg) is clearly soluble in 2 mL of DMF, which calculates to a concentration of 0.5 M or approximately 146.2 mg/mL.[2]

  • For hydrophobic peptides or derivatives, organic solvents like DMSO and DMF are generally recommended for solubilization.[3][4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (powder form, ≥98% purity)[1]

  • Selected organic solvent (e.g., DMF, DMSO, DCM) of high purity (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the selected solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a micropipette.

    • Dilute the aliquot with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (24-48h at constant T) B->C D Centrifuge to Pellet Excess Solid C->D E Extract Supernatant D->E F Dilute Supernatant E->F G Analyze via HPLC F->G H Calculate Concentration (vs. Calibration Curve) G->H I I H->I Final Solubility Value

Caption: Workflow for Solubility Determination.

This structured approach ensures the accurate and reproducible determination of the solubility of this compound, providing essential data for optimizing its use in drug development and manufacturing processes.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the proper storage, handling, and utilization of N-α-t-Boc-S-acetamidomethyl-D-cysteine, commonly referred to as BOC-D-CYS(ACM)-OH. Adherence to these guidelines is crucial for ensuring the compound's stability, purity, and optimal performance in research and drug development applications, particularly in the realm of solid-phase peptide synthesis (SPPS).

Physicochemical and Safety Data

This compound is a derivative of the amino acid D-cysteine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the sulfhydryl group of the side chain is protected by an acetamidomethyl (Acm) group. This dual-protection scheme is instrumental in its application for the controlled synthesis of peptides.

A summary of its key properties is presented below:

PropertyValueReference
Molecular Formula C₁₁H₂₀N₂O₅S[1]
Molecular Weight 292.35 g/mol [1]
Appearance White to off-white or beige powder/crystalline solid.[1]
Melting Point 111-114 °C[1][2]
Solubility Soluble in Methanol.[1]
Optical Rotation [α]25/D: +31.5 to +36.5° (c=1 in water)
CAS Number 138775-00-5

Storage Conditions

Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. While stable under a range of conditions, optimal storage practices will extend its shelf life and ensure reproducibility in experiments.

ParameterRecommended ConditionRationale
Temperature 2-8°C is ideal for long-term storage. Short-term storage at room temperature (up to 30°C) is acceptable.Refrigeration minimizes the potential for thermal degradation over extended periods. The compound is classified as a combustible solid.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed in a dry environment.Although specific data on hygroscopicity is not readily available, it is best practice for fine chemicals to be protected from moisture and atmospheric oxygen to prevent potential hydrolysis or oxidation.
Light Exposure Store in a light-resistant container.While specific light sensitivity data is limited, protection from light is a general precautionary measure for complex organic molecules to prevent photochemical degradation.
Container Use a well-sealed, opaque container appropriate for chemical storage.Prevents contamination and degradation from environmental factors.

Handling and Safety Precautions

As with any chemical reagent, appropriate safety measures must be observed when handling this compound. The following guidelines are based on available safety information and best laboratory practices.

Personal Protective Equipment (PPE)

A product information page for a similar compound recommends the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher, particularly when handling the powder outside of a fume hood to avoid inhalation of dust particles.[2]

  • Skin and Body Protection: A laboratory coat and appropriate footwear.

Engineering Controls
  • Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended for all procedures involving the weighing and transfer of the powdered compound.

  • Static Discharge: For larger quantities, use non-sparking tools and ensure proper grounding to prevent fire hazards from electrostatic discharge, as the material is a combustible solid.

General Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, vapor, mist, or gas.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Experimental Protocols

This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS), particularly for introducing D-cysteine residues. The Acm protecting group on the thiol side chain is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA), providing orthogonal protection. This allows for the selective deprotection of the thiol group at a later stage for disulfide bond formation or other modifications.

General Protocol for Incorporation into a Peptide Sequence via Boc-SPPS

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain.

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Perform the N-terminal Boc deprotection of the resin-bound peptide using a solution of TFA in DCM (typically 25-50%).

    • Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% diisopropylethylamine (DIEA) in DCM or DMF), followed by further washes with DCM and DMF to remove excess reagents.

  • Activation and Coupling of this compound:

    • Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF or a mixture of DCM/DMF.

    • Add an activating agent, such as HBTU/HOBt or DIC/HOBt, and a base like DIEA to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring and Post-Coupling:

    • Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

    • Once the reaction is complete (negative ninhydrin test), wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycle for the subsequent amino acids in the desired peptide sequence.

Deprotection of the Acm Group and Disulfide Bond Formation

The Acm group can be removed to liberate the free thiol, which can then be oxidized to form a disulfide bridge.

  • On-Resin or Post-Cleavage Deprotection: The Acm group can be removed either while the peptide is still attached to the resin or after cleavage from the resin.

  • Reagents for Acm Removal:

    • Iodine (I₂): A common method involves treating the Acm-protected peptide with an excess of iodine in a solvent like methanol, acetic acid, or DMF. This reaction simultaneously removes the Acm group and oxidizes the resulting thiol to form a disulfide bond.

    • Mercury(II) Acetate (Hg(OAc)₂): Treatment with mercury(II) acetate followed by an acid and a reducing agent like β-mercaptoethanol will remove the Acm group to yield a free thiol. This method is useful if disulfide bond formation is not immediately desired.

    • Silver Trifluoromethanesulfonate (AgOTf): This is another reagent that can be used for Acm group removal.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows for the proper handling and use of this compound.

storage_decision_tree Figure 1: Storage Decision Tree for this compound start Receiving this compound storage_duration Storage Duration? start->storage_duration long_term Long-Term (> 1 month) storage_duration->long_term Long short_term Short-Term (< 1 month) storage_duration->short_term Short refrigerate Store at 2-8°C in a sealed, opaque container under inert atmosphere. long_term->refrigerate room_temp Store at Room Temperature (≤ 30°C) in a sealed, opaque container. short_term->room_temp

Caption: Figure 1: Storage Decision Tree for this compound

handling_workflow Figure 2: General Handling Workflow for this compound start Prepare for Handling ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) start->ppe ventilation Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation weighing Weigh the Required Amount (Avoid Dust Generation) ventilation->weighing dissolution Dissolve in Appropriate Solvent (e.g., DMF) weighing->dissolution use Use in Experimental Protocol (e.g., Peptide Synthesis) dissolution->use cleanup Clean Up and Decontaminate Work Area use->cleanup end End of Procedure cleanup->end

Caption: Figure 2: General Handling Workflow for this compound

boc_spps_workflow Figure 3: this compound in Boc-SPPS Workflow resin_prep Resin-Bound Peptide (N-terminal Boc) deprotection Boc Deprotection (TFA in DCM) resin_prep->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization activation Activate this compound (e.g., HBTU/HOBt, DIEA) neutralization->activation coupling Couple to Resin activation->coupling monitoring Monitor Reaction (Ninhydrin Test) coupling->monitoring monitoring->coupling Incomplete wash Wash Resin monitoring->wash Complete next_cycle Proceed to Next Coupling Cycle wash->next_cycle

References

The Lynchpin of Disulfide Bridges: A Technical Guide to BOC-D-CYS(ACM)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic incorporation of cysteine residues is paramount for crafting complex structures with defined biological activity. The formation of disulfide bridges, critical for stabilizing the tertiary and quaternary structures of many therapeutic peptides and proteins, requires a nuanced approach to protecting and deprotecting the reactive thiol side chain of cysteine.[1] Among the arsenal of tools available to the peptide chemist, N-α-tert-butyloxycarbonyl-S-acetamidomethyl-D-cysteine, or BOC-D-CYS(ACM)-OH, stands out as a versatile and crucial building block. This technical guide delves into the core mechanism of action of this compound, providing in-depth experimental protocols and quantitative data to empower researchers in their peptide synthesis endeavors.

The Dual Nature of Protection: Understanding the BOC and ACM Groups

This compound features a dual-protection strategy that is central to its utility in solid-phase peptide synthesis (SPPS).[2] The tert-butyloxycarbonyl (Boc) group on the α-amino group provides temporary protection, allowing for controlled, stepwise elongation of the peptide chain.[2] The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the more robust S-acetamidomethyl (Acm) group intact.[3]

The acetamidomethyl (Acm) group, protecting the sulfur atom of the cysteine side chain, is stable to the repetitive acidic conditions of Boc-based SPPS and the basic conditions of Fmoc-based SPPS.[4][5] This orthogonality is the cornerstone of its application, enabling the synthesis and purification of the full-length linear peptide with the cysteine thiol safely masked.[6] The Acm group can then be selectively removed at a later stage to facilitate the controlled formation of disulfide bonds.[2]

Mechanism of Action: The Path to Disulfide Bond Formation

The primary role of this compound is to serve as a precursor to a cysteine residue that will ultimately form a disulfide bridge. The overall process can be broken down into three key stages:

  • Incorporation into the Peptide Chain: During SPPS, this compound is coupled to the growing peptide chain like any other amino acid. The Boc group is removed at each cycle to allow for the addition of the next amino acid.

  • Cleavage from the Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support. In Boc-based synthesis, this is typically achieved with strong acids like hydrofluoric acid (HF), which removes most other side-chain protecting groups but leaves the Acm group intact.[5]

  • Acm Deprotection and Oxidation: The purified, Acm-protected peptide is then subjected to a specific deprotection and oxidation step. This is the critical phase where the thiol group is unmasked and the disulfide bond is formed. Several reagents can be employed for this purpose, with iodine being one of the most common.[2][7] The iodine simultaneously facilitates the removal of the Acm group and the oxidation of the resulting free thiols to form a disulfide bond.[7][8]

Quantitative Data on Acm Deprotection Methods

The choice of deprotection reagent for the Acm group is critical and depends on the peptide sequence, the presence of other sensitive residues, and the desired outcome (free thiol vs. disulfide bond). While exact yields are highly sequence-dependent, the following table summarizes key quantitative parameters and qualitative considerations for common Acm deprotection methods.

Deprotection ReagentTypical ConditionsOutcomeKey Considerations & Potential Side Reactions
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 30-120 min.[4][9]Direct formation of a disulfide bond.[4]- Can cause iodination of sensitive residues like tyrosine and tryptophan.[7][8][10] - Methionine can be oxidized.[10] - Reaction rate is highly solvent-dependent.[9]
Mercury(II) Acetate (Hg(OAc)₂) **1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[2][4]Formation of the free thiol.[4]- Highly toxic, requiring careful handling and disposal of mercury waste.[4] - Can also remove S-t-Butyl and S-trityl groups.[2][4] - Risk of S-to-O Acm shift in peptides with high serine/threonine content.[6][11]
Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) 20-100 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5-2 hours, followed by treatment with dithiothreitol (DTT).[4][9]Formation of the free thiol.[4]- Toxic heavy metal reagents. - S-Trityl and S-p-methoxybenzyl groups may be partially removed.[5]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each for on-resin deprotection.[4]Direct formation of a disulfide bond.- Rapid and efficient method for on-resin applications.[4] - Can cause oxidation of methionine.[9]
Thallium(III) Trifluoroacetate (Tl(TFA)₃) 1.2 equivalents per Acm group in TFA for 60 minutes.[5]Direct formation of a disulfide bond.- Highly toxic and less commonly used. - Risk of S-to-O Acm shift in peptides with high serine/threonine content.[6][11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the deprotection of the Cys(Acm) group.

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In Solution)

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.

Materials:

  • Acm-protected peptide

  • Glacial acetic acid (AcOH)

  • Deionized water

  • Methanol (MeOH)

  • Iodine (I₂)

  • 1 M aqueous ascorbic acid or sodium thiosulfate solution

Methodology:

  • Dissolve the Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid or aqueous methanol, to a final concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[1]

  • Prepare a stock solution of iodine (typically 10-50 fold excess over the peptide) in methanol or 40% acetic acid.[1][4]

  • Add the iodine solution dropwise to the stirring peptide solution at room temperature.

  • Monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 30 to 120 minutes.[9]

  • Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color of the solution disappears.[4][10]

  • Remove the solvent under reduced pressure.

  • Purify the cyclized peptide by preparative HPLC.

Protocol 2: Mercury(II) Acetate-Mediated Acm Deprotection to Yield a Free Thiol

This protocol results in the formation of a free thiol, which can be useful for subsequent conjugation or other modifications.

Materials:

  • Acm-protected peptide

  • 10% (v/v) aqueous acetic acid

  • Glacial acetic acid

  • Aqueous ammonia

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

Methodology:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[10]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[2][10]

  • Add 1.0 equivalent of mercury(II) acetate per Acm group.[2]

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[2][10]

  • Stir the mixture gently at room temperature under a nitrogen atmosphere for 1 hour.[2]

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[9][10]

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant containing the peptide with the free thiol by HPLC.

Protocol 3: On-Resin Iodine-Mediated Acm Deprotection and Cyclization

This protocol is an efficient method for forming disulfide bonds while the peptide is still attached to the solid support.

Materials:

  • Peptidyl-resin with two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Methodology:

  • Swell the peptidyl-resin in DMF (approximately 1 mL/gram of resin).[12]

  • Prepare a solution of iodine (10 equivalents relative to the resin substitution) in DMF/H₂O (4:1 v/v).[1][12]

  • Add the iodine solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 40-60 minutes.[12][13]

  • Filter the resin and wash it thoroughly with DMF (3 times).[12]

  • Wash the resin with 2% ascorbic acid in DMF (2 times) to quench any remaining iodine.[12]

  • Wash the resin with DMF (5 times) and then with DCM (3 times).[12]

  • The resin is now ready for cleavage of the cyclized peptide.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) to illustrate key processes.

BOC_SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Purification cluster_Deprotection Acm Deprotection & Oxidation Resin Solid Support AA1 Couple First Amino Acid Resin->AA1 Deprotect1 Boc Deprotection (TFA) AA1->Deprotect1 Couple_Cys Couple this compound Deprotect1->Couple_Cys Deprotect2 Boc Deprotection (TFA) Couple_Cys->Deprotect2 Elongation Continue Peptide Elongation Deprotect2->Elongation Cleavage Cleave from Resin (e.g., HF) Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Deprotection_Oxidation Acm Deprotection/Oxidation (e.g., Iodine) Purification->Deprotection_Oxidation Final_Purification Final HPLC Purification Deprotection_Oxidation->Final_Purification Final_Peptide Cyclic Peptide Final_Purification->Final_Peptide

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

Acm_Deprotection_Iodine Peptide_Acm Peptide with two Cys(Acm) residues Iodine Add excess Iodine (I₂) Peptide_Acm->Iodine Intermediate Proposed Sulfenyl Iodide Intermediate Iodine->Intermediate Removes Acm group Disulfide_Formation Intramolecular Nucleophilic Attack Intermediate->Disulfide_Formation Cyclic_Peptide Cyclic Peptide with Disulfide Bond Disulfide_Formation->Cyclic_Peptide

Caption: Proposed mechanism for iodine-mediated Acm deprotection and disulfide bond formation.

Deprotection_Options Acm_Peptide Acm-Protected Peptide Iodine Iodine (I₂) Acm_Peptide->Iodine Hg_Acetate Mercury(II) Acetate Acm_Peptide->Hg_Acetate Ag_Salt Silver(I) Salt Acm_Peptide->Ag_Salt Disulfide Disulfide Bond Iodine->Disulfide Free_Thiol Free Thiol (-SH) Hg_Acetate->Free_Thiol Ag_Salt->Free_Thiol

Caption: Logical relationship between Acm deprotection reagents and their primary products.

Conclusion

This compound is an indispensable tool in the synthesis of complex peptides, particularly those requiring the precise formation of disulfide bridges. Its robust, orthogonal Acm protecting group allows for the safe incorporation of cysteine into growing peptide chains, with the flexibility to deprotect and form disulfide bonds at the desired stage of the synthesis. A thorough understanding of the different deprotection methodologies, their quantitative parameters, and potential side reactions is crucial for the successful synthesis of structurally defined and biologically active peptides. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their drug discovery and development efforts.

References

The Acetamidomethyl (Acm) Protecting Group in Cysteine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The acetamidomethyl (Acm) group is a cornerstone in the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. Its stability under the acidic conditions of standard solid-phase peptide synthesis (SPPS) and the variety of methods available for its selective removal make it an invaluable tool for chemists in the field of drug development and biochemical research. This guide provides a comprehensive overview of the Acm protecting group, including quantitative data on its performance, detailed experimental protocols for its use, and visualizations of key workflows and concepts.

Data Presentation: A Comparative Look at Acm Deprotection

Table 1: Comparison of Common Acm Deprotection Methods

Deprotection ReagentTypical ConditionsReaction TimeYield / EfficiencyKey Considerations & Potential Side Reactions
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM.30-60 min[1]Generally high, often leading to complete conversion.[1]Directly forms a disulfide bond. Can cause iodination of sensitive residues like Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met).[2] The reaction rate is highly solvent-dependent.[3]
Mercury(II) Acetate (Hg(OAc)₂) 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid, followed by treatment with β-mercaptoethanol.1 hourNot specified.Forms the free thiol. Highly toxic, requiring careful handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups.
Silver(I) Salts (AgBF₄ or AgOTf) 20 equivalents of silver salt per Acm group in cold TFA with anisole, followed by treatment with dithiothreitol (DTT).[4]1.5 hours[4]Not specified.Forms the free thiol. These are toxic heavy metal reagents. Subsequent treatment is required to remove silver ions.[4]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF (on-resin).2 x 3.5 minHigh efficiency for on-resin disulfide bond formation.[5]Rapid and efficient method for on-resin disulfide bond formation. Compatible with other Cys protecting groups like Trt and SIT.[5]
Palladium Complexes (e.g., PdCl₂) **10 equivalents of PdCl₂ followed by quenching with DTT.[6]Not specified.42% isolated yield for a specific peptide.[6]Offers a milder alternative for Acm removal. Can be used in one-pot procedures following native chemical ligation.[6]
Copper(II) Sulfate (CuSO₄) and 1,2-aminothiols CuSO₄ and a 1,2-aminothiol under aerobic conditions.[7]Not specified.Not specified.A newer method for oxidative deprotection leading to disulfide bond formation.[7]
2,2'-dithiobis(5-nitropyridine) (DTNP) 5-15 equivalents of DTNP in TFA/Thioanisole.[8]12 hours at 37°C for 100% deprotection with 5 eq.[8][9]~90% with 15 eq. (time not specified); 100% with 5 eq. at 37°C for 12h.[8][9]Forms a Cys(Npys) intermediate, which can be reduced to the free thiol. Thioanisole is crucial for efficient deprotection of Cys(Acm).[8]

Table 2: Other Quantitative Data for Acm-Protected Cysteine

ParameterValueContext
Racemization Potential 4.8%[10]Reported racemization for Fmoc-Cys(Acm)-OH during peptide synthesis.
Mass Increase 71.04 Da[11]The mass added to the cysteine residue by the Acm group.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Acm protecting group, compiled from various sources.

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In-Solution)

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in a purified peptide.

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid (40%) or a suitable solvent mixture (e.g., aqueous methanol)

  • Iodine (I₂) solution in a suitable solvent (e.g., 40% acetic acid or methanol)

  • Ascorbic acid or sodium thiosulfate solution

Procedure:

  • Dissolve the Acm-protected peptide in 40% aqueous acetic acid to a concentration of 10⁻³ to 10⁻⁴ M. A dilute concentration favors intramolecular disulfide bond formation.[4]

  • Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent.[4]

  • Add the iodine solution dropwise to the stirring peptide solution.

  • Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purify the cyclized peptide by preparative HPLC.

Protocol 2: N-Chlorosuccinimide-Mediated Acm Deprotection and Disulfide Bond Formation (On-Resin)

This protocol describes a rapid and efficient method for on-resin disulfide bond formation.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.

  • Add a solution of NCS (3 equivalents relative to the resin loading) in DMF to the resin.

  • Agitate the mixture for 3.5 minutes at room temperature.

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.

  • Wash the resin thoroughly with DMF and then DCM.

  • Dry the resin under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage protocol.

Protocol 3: Mercury(II) Acetate-Mediated Acm Deprotection to Yield a Free Thiol

This protocol results in the formation of a free thiol and is applicable when a subsequent reaction at the cysteine residue is desired. Caution: Mercury compounds are highly toxic.

Materials:

  • Acm-protected peptide

  • Water or 10% (v/v) aqueous acetic acid

  • Glacial acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

Procedure:

  • Dissolve the protected peptide in water or 10% (v/v) aqueous acetic acid (100 µL/mg peptide) and carefully adjust the pH to 4.0 with glacial acetic acid.

  • Add, with stirring, 1.0 equivalent of mercury(II) acetate per S-acetamidomethyl group in the peptide.

  • Readjust the pH of the solution to 4.0 with acetic acid or aqueous ammonia. Stir the mixture at room temperature for 1 hour under an inert atmosphere.

  • Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.

  • Centrifuge the mixture to remove the precipitate.

  • Desalt the supernatant containing the crude peptide under an inert atmosphere.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the Acm protecting group.

experimental_workflow start_end start_end process process reagent reagent wash wash cleavage cleavage start Start: Cys(Acm)-Peptide on Resin swell Swell Resin in DMF start->swell ncs_treatment NCS Treatment (2x) swell->ncs_treatment wash1 Wash (DMF, DCM) ncs_treatment->wash1 ncs NCS in DMF ncs->ncs_treatment dry Dry Resin wash1->dry cleave Cleavage from Resin dry->cleave end End: Cyclized Peptide cleave->end tfa TFA Cocktail tfa->cleave

Caption: On-resin Acm deprotection and cyclization workflow.

orthogonal_strategy peptide peptide deprotection deprotection oxidation oxidation reagent reagent start_peptide Linear Peptide Cys(Trt)-...-Cys(Acm) Cys(Trt)-...-Cys(Acm) deprotect_trt Selective Trt Deprotection start_peptide->deprotect_trt oxidize1 First Disulfide Bond Formation deprotect_trt->oxidize1 mild_acid Mild Acid (e.g., 1% TFA) mild_acid->deprotect_trt intermediate_peptide Monocyclic Peptide Cys(S-S)-...-Cys(Acm) Cys(S-S)-...-Cys(Acm) oxidize1->intermediate_peptide air_oxidation Air Oxidation air_oxidation->oxidize1 deprotect_acm Acm Deprotection intermediate_peptide->deprotect_acm oxidize2 Second Disulfide Bond Formation deprotect_acm->oxidize2 iodine Iodine (I₂) iodine->deprotect_acm iodine->oxidize2 final_peptide Bicyclic Peptide Cys(S-S)-...-Cys(S-S) Cys(S-S)-...-Cys(S-S) oxidize2->final_peptide

Caption: Orthogonal protection strategy for disulfide bonds.

References

A Comprehensive Technical Guide to the Spectroscopic Data of BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-α-(t-butoxycarbonyl)-S-(acetamidomethyl)-D-cysteine (BOC-D-CYS(ACM)-OH). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic characteristics based on fundamental principles and data from analogous chemical structures. It also includes detailed, generalized experimental protocols for acquiring such data.

Molecular Structure

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amine, while the acetamidomethyl (Acm) group protects the thiol side chain of the D-cysteine.

Chemical Formula: C₁₁H₂₀N₂O₅S

Molecular Weight: 292.35 g/mol

CAS Number: 138775-00-5

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.45s9H(CH₃)₃C- (Boc group)
~2.05s3HCH₃-C=O (Acm group)
~3.0 - 3.2m2Hβ-CH₂
~4.4 - 4.6m1Hα-CH
~4.5 - 4.7d2H-S-CH₂-NH-
~5.3 - 5.5d1HNH (Boc group)
~6.5 - 6.8t1HNH (Acm group)
~10 - 12br s1H-COOH

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~23.0CH₃-C=O (Acm group)
~28.3(CH₃)₃C- (Boc group)
~34.0β-CH₂
~47.0-S-CH₂-NH-
~53.0α-CH
~80.0(CH₃)₃C- (Boc group)
~155.5C=O (Boc group)
~170.0C=O (Acm group)
~174.0-COOH

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500O-H (Carboxylic Acid)Stretching (broad)
~3300N-H (Amide/Carbamate)Stretching
2980 - 2960C-H (Alkyl)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1690C=O (Carbamate - Boc)Stretching
~1650C=O (Amide I - Acm)Stretching
~1520N-H (Amide II - Acm)Bending

Note: A supplier of this compound confirms its identity via IR, indicating that an experimental spectrum will align with the expected functional groups.[1]

Mass Spectrometry

Expected Mass Spectrometry Data

TechniqueIonm/z
Electrospray Ionization (ESI)[M+H]⁺293.12
Electrospray Ionization (ESI)[M+Na]⁺315.10
Electrospray Ionization (ESI)[M-H]⁻291.10

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 12-16 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the powdered this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes over a relevant mass-to-charge (m/z) range (e.g., 100-500).

  • Data Analysis: Process the raw data to identify the m/z values of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare them to the calculated theoretical values.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a protected amino acid like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to Utilizing BOC-D-CYS(ACM)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for effectively employing N-α-tert-butyloxycarbonyl-D-S-acetamidomethyl-cysteine (BOC-D-CYS(ACM)-OH) in peptide synthesis. A cornerstone for introducing D-cysteine residues, particularly in the construction of cyclic peptides containing disulfide bridges, this compound offers a robust and versatile tool for both novice and experienced peptide chemists. This document provides a detailed overview of its properties, applications, and comprehensive experimental protocols.

Introduction to this compound: A Dual Protection Strategy

This compound is a derivative of the amino acid D-cysteine, strategically modified with two essential protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1][2] This dual-protection scheme is central to its utility in solid-phase peptide synthesis (SPPS).

  • The Boc Group: As a temporary protecting group, the Boc moiety shields the α-amino group during the coupling of the amino acid to the growing peptide chain. It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide.[3][4]

  • The Acm Group: The Acm group provides stable protection for the cysteine thiol, preventing its unwanted oxidation or participation in side reactions during synthesis.[2] Crucially, the Acm group is stable to the repetitive TFA treatments used for Boc deprotection, making it compatible with the Boc/Bzl SPPS strategy. Its removal requires specific reagents, most commonly iodine, which facilitates simultaneous deprotection and oxidative formation of a disulfide bond.[2][5] This orthogonality is key to the synthesis of complex peptides with defined disulfide connectivity.[6][7]

Core Applications in Peptide Synthesis

The unique properties of this compound make it an indispensable building block for a variety of advanced peptide structures:

  • Synthesis of Cyclic Peptides: Its primary application lies in the formation of peptides containing disulfide bridges, which are crucial for the conformational stability and biological activity of many peptides, including hormones and toxins.[2][8]

  • Regioselective Disulfide Bond Formation: In peptides with multiple cysteine residues, the use of orthogonal protecting groups like Acm, in combination with others such as trityl (Trt), allows for the controlled and sequential formation of specific disulfide bonds.[6][7] This is particularly vital in the synthesis of complex molecules like conotoxins, which often contain multiple disulfide bridges in a defined pattern.[1][6][9]

  • Protein Modification and Labeling: The protected thiol of Cys(Acm) can serve as a chemical handle for the site-specific attachment of probes, tags, or other moieties after the main peptide synthesis is complete.[2]

Quantitative Data and Performance

The efficiency of peptide synthesis and subsequent modifications is a critical factor. The following tables summarize key quantitative data related to the use of this compound and related procedures.

ParameterValue/RangeConditionsSource(s)
Purity (TLC) ≥98%Commercially available starting materialNot Applicable
Yield (Conotoxin Synthesis) 20-30%Orthogonal strategy using Mob, Trt, and Acm protecting groups[6]
Acm Deprotection Efficiency ~90%Using DTNP in TFA with 2% thioanisole[10]
Typical SPPS Yield ~20%General estimation for solid-phase synthesis[11]

Table 1: Performance Metrics in Peptide Synthesis Utilizing Cys(Acm)

Protecting GroupDeprotection Reagent(s)Key Features
Acetamidomethyl (Acm) Iodine, Silver Salts, NCSOrthogonal to TFA cleavage; enables purification of the protected peptide prior to disulfide bond formation.[12]
Trityl (Trt) Trifluoroacetic acid (TFA)Acid-labile; suitable for routine synthesis of peptides with free thiols.[12]
S-tert-butylthio (StBu) Reducing agents (e.g., thiols)Orthogonal to both acid and oxidative cleavage; useful for on-resin cyclization.[12]

Table 2: Comparison of Common Cysteine Protecting Groups

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for incorporating an amino acid using the Boc/Bzl strategy.

Workflow for Boc-SPPS

Resin Start: Boc-AA-Resin Boc_Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Boc_Deprotection Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Wash 4. Wash (DCM and/or DMF) Coupling->Wash Repeat Repeat for next cycle Wash->Repeat

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Materials:

  • Boc-protected amino acids (including this compound)

  • Peptide synthesis resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DIC)

  • HOBt or Oxyma Pure

  • Scavengers (e.g., thioanisole, ethanedithiol) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).[3]

  • Neutralization: Neutralize the resin-bound peptide with a 10% solution of DIEA in DCM for 2 x 2 minutes. Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.95 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Acm Deprotection and Cyclization with Iodine

This protocol describes the formation of a disulfide bridge while the peptide is still attached to the solid support.[5]

On-Resin Cyclization Workflow

Start Peptidyl-resin with two Cys(Acm) Swell 1. Swell resin in DMF Start->Swell Iodine 2. Treat with Iodine in DMF/H2O Swell->Iodine Wash_Quench 3. Wash and Quench (DMF, Ascorbic Acid) Iodine->Wash_Quench Cleavage 4. Cleave from Resin (TFA cocktail) Wash_Quench->Cleavage Purify 5. Purify Cyclic Peptide (HPLC) Cleavage->Purify Start Linear Peptide with Cys(Trt) and Cys(Acm) pairs Cleavage 1. Cleavage from Resin with TFA (Removes Trt, leaves Acm) Start->Cleavage First_Oxidation 2. First Disulfide Bond Formation (e.g., air oxidation, K3[Fe(CN)6]) Cleavage->First_Oxidation First_Cyclic Peptide with one disulfide bond and Cys(Acm) protection First_Oxidation->First_Cyclic Acm_Deprotection 3. Acm Deprotection and Second Cyclization (Iodine) First_Cyclic->Acm_Deprotection Final_Peptide Final Peptide with two defined disulfide bonds Acm_Deprotection->Final_Peptide

References

Introduction to Boc-protected amino acids for SPPS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of tert-butyloxycarbonyl (Boc)-protected amino acids in Solid-Phase Peptide Synthesis (SPPS). It is designed to serve as a technical resource for researchers, scientists, and professionals involved in peptide synthesis and drug development.

Introduction to Boc/Bzl Strategy in SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted approach and remains a robust method for the synthesis of peptides. This strategy is predicated on a system of graduated acid lability for the protecting groups.[]

The core principle of the Boc/Bzl strategy involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the amino acid. This group is removed at each cycle of peptide chain elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] In contrast, the side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[][2] This differential acid stability allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups.[2][4]

The Boc-SPPS Workflow

The synthesis of a peptide using the Boc strategy follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow for each cycle consists of the following key steps:

  • Nα-Boc Deprotection: The removal of the Boc protecting group from the N-terminal amino acid of the growing peptide chain.[5]

  • Neutralization: The protonated N-terminal amine resulting from the deprotection step is neutralized to the free amine, making it nucleophilic for the subsequent coupling reaction.[6]

  • Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]

  • Washing: The resin is thoroughly washed after each chemical step to remove excess reagents and by-products.[7]

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the solid support, which simultaneously removes the side-chain protecting groups.[5]

Boc_SPPS_Workflow Resin Resin-Bound Peptide (Boc-AA...-Resin) Deprotection 1. Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Deprotected H2N+-AA...-Resin (TFA Salt) Deprotection->Deprotected Neutralization 2. Neutralization (DIEA/DCM) Deprotected->Neutralization Neutralized H2N-AA...-Resin Neutralization->Neutralized Coupling 3. Coupling (Boc-AA-OH, Coupling Reagent) Neutralized->Coupling Coupled Boc-AA-AA...-Resin Coupling->Coupled Washing Washing (DCM/DMF) Coupled->Washing Repeat Cycle Washing->Resin

Boc-SPPS Cycle Workflow

Data Presentation: Reagents and Protecting Groups

Comparison of Coupling Reagents for Boc-SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly when dealing with sterically hindered amino acids. The following table provides a comparison of commonly used coupling reagents in Boc-SPPS.

Coupling Reagent/MethodClassTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA Uronium/Aminium Salt95 - 99[2]> 95[2]Low[2]Highly efficient for hindered couplings; rapid reaction times.[2]
HBTU/DIPEA Uronium/Aminium Salt90 - 98[2]> 95[2]Low[2]A reliable and widely used reagent, slightly less reactive than HATU.[2]
PyBOP Phosphonium Salt90 - 95[8]> 90Low[8]Byproducts are generally less problematic than those from BOP.[8]
DIC/OxymaPure Carbodiimide/Additive92 - 97[2]> 95[2]Very Low[2]OxymaPure enhances coupling efficiency and suppresses racemization.[2]
DIC/HOBt Carbodiimide/Additive85 - 95> 90ModerateA classic and cost-effective method.
Common Side-Chain Protecting Groups in Boc-SPPS

The selection of appropriate side-chain protecting groups is crucial for the success of Boc-SPPS. These groups must be stable to the mildly acidic conditions of Boc deprotection (TFA) but readily cleavable by strong acids (e.g., HF) during the final cleavage step.

Amino AcidSide-Chain Protecting GroupAbbreviationStability to 50% TFA/DCMCleavage Condition
Arginine TosylTosStableHF
NitroNO2StableHF
Aspartic Acid Benzyl esterOBzlPartially LabileHF
Cysteine 4-MethylbenzylMebStableHF
AcetamidomethylAcmStableHg(OAc)2 then HF
Glutamic Acid Benzyl esterOBzlPartially LabileHF
Histidine BenzyloxymethylBomStableHF
DinitrophenylDnpStableThiophenol then HF
Lysine 2-Chlorobenzyloxycarbonyl2-Cl-ZStableHF
Serine Benzyl etherBzlPartially LabileHF
Threonine Benzyl etherBzlPartially LabileHF
Tryptophan FormylForStablePiperidine then HF
Tyrosine 2,6-Dichlorobenzyl ether2,6-Cl2-BzlStableHF
2-Bromobenzyloxycarbonyl2-Br-ZStableHF

Experimental Protocols

The following are detailed protocols for the key steps in manual Boc-SPPS.

Resin Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide) in a fritted reaction vessel.

  • Add dichloromethane (DCM) to cover the resin.

  • Gently agitate the resin for 30-60 minutes at room temperature to allow for swelling.

  • Drain the solvent by filtration.

Nα-Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with TFA Boc_Amine Boc-NH-R Protonated_Boc Boc-NH2+-R Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid HOOC-NH2+-R Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_cation (CH3)3C+ Free_Amine H3N+-R (TFA Salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2

Mechanism of Boc Deprotection
  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[9]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes.[5]

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate the mixture for 20-30 minutes to ensure complete deprotection.[10]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (IPA) (2 times) to remove residual TFA.[9][10]

Neutralization
  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.[10]

  • Agitate for 2 minutes and then drain the solution.

  • Repeat the neutralization step one more time to ensure the complete formation of the free amine.[5]

  • Wash the resin with DCM (3-5 times) to remove excess base and its salt.[10]

  • Perform a Kaiser (ninhydrin) test to confirm the presence of a free primary amine (a positive test results in a blue color).[10]

Amino Acid Coupling

Coupling_Reaction cluster_1 Amino Acid Coupling Boc_AA Boc-AA-OH Activated_AA Activated Ester (Boc-AA-OBt) Boc_AA->Activated_AA + Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupled_Peptide Boc-AA-NH-Peptide-Resin Activated_AA->Coupled_Peptide + Resin_Amine H2N-Peptide-Resin

Typical Coupling Reaction
  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.[5]

  • Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[5]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow or no color change) indicates the completion of the coupling.[5]

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and by-products.[5]

Capping (Optional)

If the Kaiser test indicates incomplete coupling, a capping step can be performed to block any unreacted N-terminal amines and prevent the formation of deletion peptides.

  • Wash the resin with DMF.

  • Add a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) to the resin.

  • Agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caution: HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

A common cleavage cocktail using TFA can be employed for some peptides, especially those with less sensitive residues and attached to very acid-labile resins.

Reagent K Cocktail:

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the reaction at room temperature for 1-2 hours with occasional agitation.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

  • Dry the purified peptide under vacuum.

Conclusion

The Boc/Bzl strategy for Solid-Phase Peptide Synthesis remains a powerful and reliable method for the chemical synthesis of peptides. A thorough understanding of the underlying chemistry, the selection of appropriate reagents and protecting groups, and the meticulous execution of the experimental protocols are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical procedures to enable researchers and scientists to successfully employ Boc-protected amino acids in their peptide synthesis endeavors.

References

A Comprehensive Technical Guide to N-alpha-t-Boc-S-acetamidomethyl-D-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, experimental protocols, and applications of N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, a crucial building block in modern peptide synthesis.

Core Physicochemical Characteristics

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine, often abbreviated as Boc-D-Cys(Acm)-OH, is a derivative of the non-proteinogenic amino acid D-cysteine. It is widely utilized in solid-phase peptide synthesis (SPPS) for the introduction of D-cysteine residues into peptide chains. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.[1] The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the sulfur atom of the cysteine side chain. This dual-protection scheme allows for controlled and sequential deprotection steps during peptide synthesis.

Structural and General Properties

The structural and general properties of this compound are summarized in the table below.

PropertyValueReference(s)
Synonyms This compound, N-α-t.-Boc-S-acetamidomethyl-D-cysteine[2][3]
CAS Number 138775-00-5[2][3][4]
Molecular Formula C11H20N2O5S[2][3][4]
Molecular Weight 292.35 g/mol [2][4]
Appearance White to off-white or slight yellow to beige powder[2][3]
Purity ≥98% (TLC), ≥98% (HPLC)[2][3]
Physical and Chemical Properties

Key physical and chemical properties that are critical for experimental design and execution are detailed below.

PropertyValueReference(s)
Melting Point 108-116 °C[3]
Optical Rotation (α)25/D +31.5 to +36.5° (c=1 in water)[2]
Optical Rotation (α) +30.00 ± 1º (c=1 in MeOH)[3]
Solubility Clearly soluble (1 mmole in 2 ml DMF)[2]
Storage Temperature 2-30°C, 0-8°C, or 4°C[2][3][5]
Storage Conditions Store in a dry, cool, and well-ventilated place.[6]

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This compound is a standard building block for the introduction of D-cysteine residues in Boc solid-phase peptide synthesis.[2] The general cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Materials:

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.[7][8]

    • Wash the resin thoroughly with DCM, followed by IPA, and then DCM again.[7]

  • Neutralization:

    • Neutralize the resulting TFA salt by treating the resin with a solution of 10% DIEA in DMF or DCM.[7]

    • Wash the resin thoroughly with DCM.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (typically 3 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours until the coupling is complete, which can be monitored by a Kaiser test.[7]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Workflow Start Start with Resin-Bound Peptide (Boc-AA...-Resin) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of This compound (with HBTU/HOBt) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide (Boc-D-Cys(Acm)-AA...-Resin) Wash3->End

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Deprotection of the S-Acetamidomethyl (Acm) Group and Disulfide Bond Formation

The Acm group is stable to the acidic conditions used for Boc deprotection and the final TFA cleavage from the resin.[9] This orthogonality allows for the purification of the Acm-protected peptide before the selective removal of the Acm group and subsequent disulfide bond formation.[9]

Method 1: Iodine-Mediated Deprotection and Oxidation

This is a common method for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.[10][11][12]

Materials:

  • Acm-protected peptide

  • Aqueous acetic acid or methanol

  • Iodine (I₂)

  • Ascorbic acid or sodium thiosulfate solution

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol at a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization.[9]

  • Add a 10-50 fold excess of iodine, dissolved in the same solvent, to the peptide solution.[9][10]

  • Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 40-60 minutes.[10]

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[10]

  • Purify the cyclized peptide by preparative HPLC.

Method 2: N-Chlorosuccinimide (NCS) for On-Resin Deprotection

NCS provides a milder alternative for the on-resin removal of the Acm group and disulfide bond formation.[10][13]

Materials:

  • Acm-protected peptidyl-resin

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

Procedure:

  • Swell the peptidyl-resin in DMF.[10]

  • Add a solution of NCS (3 equivalents) in DMF to the resin.[10]

  • Agitate the mixture for 3.5 minutes.[10]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[10]

  • Wash the resin thoroughly with DMF. The resin now contains the peptide with a disulfide bridge, ready for cleavage from the solid support.

Acm_Deprotection_Workflow cluster_solution Solution Phase Method cluster_on_resin On-Resin Method Acm_Peptide_Sol Acm-Protected Peptide in Solution Iodine Add Iodine (I₂) Acm_Peptide_Sol->Iodine Quench Quench with Ascorbic Acid Iodine->Quench Purify_Sol Purify Cyclic Peptide (HPLC) Quench->Purify_Sol Acm_Peptide_Resin Acm-Protected Peptide on Resin NCS Treat with NCS in DMF Acm_Peptide_Resin->NCS Wash Wash Resin NCS->Wash Cleave Cleave from Resin Wash->Cleave Start Start Start->Acm_Peptide_Sol Cleave & Purify First Start->Acm_Peptide_Resin Keep on Resin

Acm Deprotection and Disulfide Bond Formation Workflows.

Applications in Research and Drug Development

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine is a valuable tool for medicinal chemists and peptide scientists. Its primary applications include:

  • Synthesis of Peptides with Enhanced Stability: The incorporation of D-cysteine residues can significantly increase the resistance of peptides to enzymatic degradation, prolonging their half-life in biological systems.[1]

  • Development of Bioactive Peptides: It serves as a crucial building block for the synthesis of bioactive peptides, including therapeutic proteins and vaccines, where precise structural control is essential.[3]

  • Creation of Cyclic Peptides: The orthogonal Acm protecting group is instrumental in the regioselective formation of disulfide bridges, enabling the synthesis of cyclic peptides which often exhibit improved receptor affinity and bioavailability.[11][12]

  • Bioconjugation and Antioxidant Research: The protected thiol group offers a handle for selective modifications, facilitating bioconjugation techniques and the study of cysteine derivatives in antioxidant research.[3]

Conclusion

N-alpha-t-Boc-S-acetamidomethyl-D-cysteine is a versatile and indispensable reagent in the field of peptide chemistry. Its well-defined physicochemical properties and the robust experimental protocols for its use in Boc-SPPS, particularly for the strategic formation of disulfide bonds, make it a cornerstone for the synthesis of complex and therapeutically relevant peptides. The ability to introduce stable D-amino acids and create cyclic structures opens up vast possibilities for the design of novel peptide-based drugs and research tools.

References

Methodological & Application

Application Notes and Protocols for BOC-D-CYS(ACM)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing disulfide bridges.[1] The incorporation of a D-amino acid can enhance the metabolic stability of the resulting peptide by increasing its resistance to enzymatic degradation. The Boc (tert-butyloxycarbonyl) protecting group for the α-amino group and the Acm (acetamidomethyl) protecting group for the thiol side chain offer a robust strategy for the controlled assembly of complex peptide sequences.[1]

The Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), allowing for its removal at each cycle of peptide elongation.[2][3] The Acm group, conversely, is stable under these acidic conditions and requires specific reagents, most commonly iodine, for its removal, which can simultaneously facilitate the formation of a disulfide bond.[1][4][5] This orthogonal protection scheme is instrumental in the synthesis of cyclic peptides, where intramolecular disulfide bridges are essential for biological activity and conformational stability.[1]

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in Boc-SPPS workflows, with a focus on the synthesis of cyclic peptides.

Data Presentation

The efficiency and outcome of SPPS are influenced by various factors, including the choice of resin, coupling reagents, and reaction conditions. While precise quantitative data is sequence-dependent, the following tables provide a summary of typical parameters and expected outcomes for SPPS cycles involving this compound.

Table 1: Key Parameters for Boc-SPPS Cycles

ParameterReagent/ConditionTypical DurationNotes
Resin Swelling Dichloromethane (DCM)30-60 minEssential for optimal reaction kinetics.
Boc Deprotection 50% TFA in DCM20-30 minA pre-wash of 1-2 minutes is recommended.[2][3]
Neutralization 10% DIEA in DCM2 x 2 minCrucial to deprotonate the N-terminal amine for coupling.[6]
Amino Acid Coupling See Table 21-4 hoursReaction completion can be monitored by the Kaiser test.
Acm Deprotection & Cyclization 10 eq. Iodine in DMF/H₂O40-60 minPerformed on-resin after linear sequence assembly.[4][5]
Final Cleavage from Resin HF or TFMSA with scavengers1-2 hoursHarsh conditions required for cleavage from Merrifield or PAM resins.[2][7]

Table 2: Comparison of Common Coupling Reagents for Boc-Amino Acids

Coupling Reagent SystemKey AdvantagesPotential Disadvantages
DCC/HOBt Cost-effective, minimizes racemization.Formation of insoluble dicyclohexylurea (DCU) byproduct.
HBTU/DIEA Fast and high efficiency.Potential for side reactions at the N-terminus.
DIC/HOBt Soluble urea byproduct, low racemization.Slower than HBTU-based methods.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a cyclic peptide using this compound.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation. Drain the solvent.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (cesium salt form is often used for Merrifield resin) in a suitable solvent like DMF.[2]

    • Add the amino acid solution to the swollen resin.

    • Allow the reaction to proceed for 2-4 hours, or until completion as indicated by a negative Kaiser test.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid to be added to the peptide chain, including the incorporation of this compound.

  • Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

    • Agitate for a 1-2 minute pre-wash, then drain.[2]

    • Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[2][3]

    • Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).[6]

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.[6]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Nα-Boc protected amino acid (3 equivalents) and a coupling agent such as HOBt (3 equivalents) in DMF.

    • Add a carbodiimide coupling agent like DIC (3 equivalents) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress with the Kaiser test.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 3: On-Resin Acm Deprotection and Disulfide Bridge Formation

This protocol is performed after the complete linear peptide sequence has been assembled on the resin.

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Iodine Treatment:

    • Prepare a solution of iodine (10 equivalents relative to the resin substitution) in a 4:1 (v/v) mixture of DMF and water.[4]

    • Add the iodine solution to the resin.[4]

    • Shake the reaction mixture at room temperature for 40-60 minutes.[4][5]

  • Washing:

    • Filter the iodine solution.

    • Wash the resin with DMF (3x).[4]

    • Wash with 2% ascorbic acid in DMF to quench any remaining iodine (2x).[4]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[4]

Protocol 4: Final Cleavage and Peptide Purification
  • Cleavage from Resin:

    • Wash the resin with the newly formed cyclic peptide with DCM and dry under vacuum.

    • Carefully add a strong acid cleavage cocktail, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole). This step should be performed in a specialized apparatus by trained personnel due to the hazardous nature of the reagents.

    • The cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Following cleavage, the peptide is precipitated from the cleavage cocktail using cold diethyl ether.

    • The crude peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle Peptide Elongation Cycle node_process node_process node_reagent node_reagent node_start_end node_start_end node_decision node_decision node_special node_special start Start: Boc-AA-Resin boc_deprotection Boc Deprotection start->boc_deprotection end_node End: Purified Cyclic Peptide wash1 Wash boc_deprotection->wash1 neutralization Neutralization wash2 Wash neutralization->wash2 coupling Amino Acid Coupling wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling is_complete Sequence Complete? wash3->is_complete on_resin_cyclization On-Resin Acm Deprotection & Disulfide Formation final_cleavage Final Cleavage from Resin on_resin_cyclization->final_cleavage purification HPLC Purification final_cleavage->purification purification->end_node is_complete->boc_deprotection No is_complete->on_resin_cyclization Yes

Caption: Workflow for Boc-SPPS of a cyclic peptide using this compound.

References

Application Notes and Protocols for the Incorporation of BOC-D-CYS(ACM)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and chemical biology. D-amino acids, such as D-cysteine, can significantly enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. The acetamidomethyl (Acm) protecting group for the cysteine thiol offers the advantage of stability during solid-phase peptide synthesis (SPPS) and allows for selective deprotection and disulfide bond formation. This document provides a detailed guide for the incorporation of N-α-Boc-D-cysteine(S-Acm)-OH (BOC-D-CYS(ACM)-OH) into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Workflow for this compound Incorporation

The overall workflow for synthesizing a peptide containing this compound follows the standard Boc-SPPS cycle. The key steps involve the sequential deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid until the desired sequence is assembled. The Acm group on the D-cysteine side chain remains stable throughout this process.

SPPS_Workflow Resin_Prep Resin Swelling Boc_Deprot Boc Deprotection (TFA in DCM) Resin_Prep->Boc_Deprot Neutralization Neutralization (DIEA in DCM) Boc_Deprot->Neutralization Coupling Amino Acid Coupling (this compound + Coupling Reagent) Neutralization->Coupling Wash Washing Coupling->Wash Repeat Repeat Cycle Wash->Repeat For next amino acid Final_Deprot Final Boc Deprotection Wash->Final_Deprot End of sequence Repeat->Boc_Deprot Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprot->Cleavage Acm_Deprot Acm Deprotection & Disulfide Bond Formation (Iodine) Cleavage->Acm_Deprot Purification Purification & Analysis (HPLC/MS) Acm_Deprot->Purification

Figure 1: General workflow for Boc-SPPS incorporating this compound.

Quantitative Data Summary

The efficiency of each step in the SPPS process is crucial for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data associated with the incorporation of this compound.

ParameterTypical Value/RangeNotes
Boc Deprotection Efficiency >99%Monitored by Kaiser test or HPLC analysis of a cleaved resin sample.[1] Incomplete deprotection leads to deletion sequences.
Coupling Time for this compound 1-4 hoursCan be influenced by the preceding amino acid and the coupling reagents used. Steric hindrance from the Acm group is generally minimal.[2]
Coupling Efficiency >99%Monitored by Kaiser test. A negative result (yellow) indicates a complete reaction. A positive result (blue) requires a recoupling step.
Acm Deprotection (Iodine) >95%Reaction progress can be monitored by HPLC.[3][4]
Final Crude Peptide Purity (by HPLC) 70-90%Dependent on the peptide length and sequence complexity. The Acm-protected peptide can be purified before Acm removal to improve final purity.[5][6]
Overall Yield 10-30%Highly dependent on the number of cycles and the efficiency of each step.
Table 1: Summary of Quantitative Data for this compound Incorporation.

Signaling Pathway Example: α-Conotoxin Inhibition of Nicotinic Acetylcholine Receptors

Peptides containing D-cysteine are often found in natural products like conotoxins, which are venom peptides from cone snails.[7] These peptides exhibit high specificity and potency for various ion channels. For instance, α-conotoxins are competitive antagonists of nicotinic acetylcholine receptors (nAChRs).[8][9][10] The incorporation of D-amino acids and the presence of multiple disulfide bonds contribute to their rigid structure and resistance to proteolysis.

The signaling pathway below illustrates the antagonistic action of an α-conotoxin containing a D-cysteine residue on a neuronal nAChR.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Signal Signal Transduction Depolarization->Signal Conotoxin α-Conotoxin (with D-Cys) Conotoxin->nAChR Blocks Binding

Figure 2: Antagonistic action of α-conotoxin on a nicotinic acetylcholine receptor.

Experimental Protocols

The following are detailed protocols for the key experimental steps in the incorporation of this compound into a peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for one cycle of amino acid addition using Boc-SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[11]

  • To minimize side reactions with sensitive residues like tryptophan or methionine, scavengers such as 0.5% dithioethane (DTE) can be added to the deprotection solution.[11]

  • Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM again to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin twice with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 2-5 minutes each.

  • Wash the resin with DCM to remove excess DIEA.

4. Amino Acid Coupling:

  • Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • After complete coupling, wash the resin with DMF and DCM.

5. Repeat:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the completed peptide from the solid support while keeping the Acm group intact.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Procedure (using HF): CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add the appropriate scavengers to the reaction vessel. A common mixture is anisole or p-cresol.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill a calculated amount of anhydrous HF into the reaction vessel.

  • Allow the reaction to stir at 0°C for 1-2 hours.[12][13][14][15]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide pellet several times with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Protocol 3: Acm Deprotection and Disulfide Bond Formation

This protocol describes the removal of the Acm protecting group and the simultaneous formation of a disulfide bond using iodine. This can be performed on-resin or in solution after cleavage.[16]

Materials:

  • Acm-protected peptide (on-resin or cleaved)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF) or a mixture of acetic acid and water

  • Ascorbic acid or sodium thiosulfate solution (for quenching)

Procedure (in solution):

  • Dissolve the crude Acm-protected peptide in a suitable solvent such as 40% aqueous acetic acid to a final concentration of 10⁻³ to 10⁻⁴ M.[17]

  • Prepare a solution of iodine (10-50 fold excess) in the same solvent.[3][4]

  • Add the iodine solution dropwise to the stirring peptide solution.

  • Monitor the reaction by analytical HPLC until the starting material is consumed (typically 1-2 hours).

  • Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.

  • Purify the cyclized peptide by preparative HPLC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient deprotection time or degraded TFA.Increase deprotection time to 45-60 minutes. Use fresh TFA. Monitor with a small-scale cleavage and HPLC analysis.[1]
Incomplete Coupling Steric hindrance; peptide aggregation.Perform a double coupling. Use a more potent coupling reagent like HATU.
Low Cleavage Yield Incomplete reaction; peptide precipitation in the apparatus.Ensure sufficient cleavage time (up to 2 hours for some resins).[12] Use appropriate scavengers to improve solubility.
Side Reactions during Acm Deprotection Iodination of sensitive residues (Tyr, Trp, Met).Use the minimum effective concentration of iodine and monitor the reaction closely. Quench immediately upon completion.[2]
Low Purity of Final Peptide Accumulation of deletion or modified sequences.Purify the Acm-protected peptide before the final deprotection and cyclization step.[5][17]
Table 2: Troubleshooting Guide.

References

Application Notes and Protocols: Iodine-Mediated Deprotection and Cyclization of Peptides with BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of disulfide bridges is a critical post-synthetic modification in peptide chemistry, often essential for inducing and maintaining the bioactive conformation of peptides. The use of N-α-Boc-D-cysteine(S-acetamidomethyl)-OH (Boc-D-Cys(Acm)-OH) provides a robust strategy for the regioselective formation of these disulfide bonds. The Acm protecting group is stable to the acidic conditions used for Boc removal during solid-phase peptide synthesis (SPPS), allowing for the synthesis of the full-length linear peptide. Subsequent treatment with iodine facilitates the simultaneous deprotection of the Acm groups and oxidative cyclization to form the desired disulfide bridge. This one-pot reaction is a widely used and efficient method for the synthesis of cyclic peptides.[1][2][3]

These application notes provide detailed protocols for both on-resin and in-solution iodine-mediated cyclization of peptides containing this compound, along with data on reaction conditions and potential side reactions.

Data Presentation

Table 1: General Comparison of On-Resin vs. In-Solution Iodine-Mediated Cyclization
FeatureOn-Resin CyclizationIn-Solution Cyclization
Principle Cyclization is performed while the peptide is still attached to the solid support.The linear peptide is first cleaved from the resin and then cyclized in a dilute solution.
Advantages - Pseudo-dilution effect minimizes intermolecular side reactions (e.g., dimerization, polymerization).- Simpler workup and purification of the final cyclic peptide.- Can be readily automated.- Allows for purification of the linear peptide before cyclization.- Reaction conditions can be more easily optimized.- Generally preferred for complex peptides or when on-resin cyclization is inefficient.
Disadvantages - Resin-bound peptide may have conformational restrictions that hinder cyclization.- Monitoring reaction completion can be more challenging.- Potential for side reactions involving the resin.- Requires highly dilute conditions to favor intramolecular cyclization, which can be cumbersome for large-scale synthesis.- Increased risk of intermolecular side products if concentration is not optimal.- Requires an additional purification step after cyclization.
Typical Yields Generally high, often reported as quantitative or near-quantitative.[4]Variable, dependent on peptide sequence, concentration, and solvent. Can be high with optimization.
Table 2: Reported Yields for Iodine-Mediated Cyclization of Specific Peptides
PeptideCyclization MethodKey Reaction ConditionsReported YieldReference
Oxytocin PrecursorIn-SolutionI₂ in Methanol at -40°C49-54%[5]
α-Conotoxin ImI AnalogsIn-Solution (Random Oxidation)Iodine in 95% acetic acidGood yield and purity[6]
α-Conotoxin GI ChimeraIn-SolutionIodine in 95% acetic acidNot specified, but successful[7]
C-terminal EGF-like domainIn-Solution (Step 2)Iodine in acidic solution (pH 2)80-85% of starting peptide[8]

Experimental Protocols

Protocol 1: On-Resin Iodine-Mediated Deprotection and Cyclization

This protocol describes the cyclization of a peptide containing two Cys(Acm) residues while it is still attached to the solid-phase resin.

Materials:

  • Peptide-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Iodine (I₂)

  • Ascorbic acid or Sodium thiosulfate

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.

  • Prepare a solution of iodine (10 equivalents relative to the resin loading) in a mixture of DMF and water (e.g., 4:1 v/v).[1]

  • Add the iodine solution to the swollen resin.

  • Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.[2]

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF to remove excess iodine.

  • To quench any remaining iodine, wash the resin with a 2% (w/v) solution of ascorbic acid or sodium thiosulfate in DMF until the resin and filtrate are colorless.[1]

  • Wash the resin sequentially with DMF (3 times) and DCM (3 times).[1]

  • Dry the resin under vacuum.

  • The cyclized peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: In-Solution Iodine-Mediated Deprotection and Cyclization

This protocol is for the cyclization of a purified linear peptide containing two Cys(Acm) residues in solution.

Materials:

  • Lyophilized linear peptide with two Cys(Acm) residues

  • Aqueous acetic acid (e.g., 50-90%) or a mixture of methanol and water

  • Iodine (I₂)

  • Ascorbic acid or Sodium thiosulfate solution (1 M)

  • Solvents for HPLC purification

Procedure:

  • Dissolve the linear peptide in a suitable solvent such as aqueous acetic acid or methanol/water at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

  • Prepare a stock solution of iodine (typically a 10- to 50-fold excess relative to the peptide) in a compatible solvent like methanol or acetic acid.[2]

  • While stirring the peptide solution vigorously, add the iodine solution dropwise until a faint yellow color persists.

  • Continue stirring at room temperature for 30-120 minutes. Monitor the reaction by RP-HPLC to follow the disappearance of the starting material.

  • Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.

  • Concentrate the solution under reduced pressure.

  • Purify the cyclic peptide by preparative RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Linear Peptide Synthesis cluster_on_resin On-Resin Cyclization cluster_in_solution In-Solution Cyclization cluster_analysis Analysis start Start with this compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin (for in-solution cyclization) spps->cleavage Optional on_resin_swell Swell Peptide-Resin in DMF spps->on_resin_swell in_solution_dissolve Dissolve Linear Peptide (dilute concentration) cleavage->in_solution_dissolve on_resin_iodine Add Iodine Solution (I₂ in DMF/H₂O) on_resin_swell->on_resin_iodine on_resin_react React for 30-60 min on_resin_iodine->on_resin_react on_resin_quench Quench with Ascorbic Acid on_resin_react->on_resin_quench on_resin_wash Wash Resin on_resin_quench->on_resin_wash on_resin_cleave Cleave Cyclic Peptide from Resin on_resin_wash->on_resin_cleave analysis LC-MS and HPLC Analysis on_resin_cleave->analysis in_solution_iodine Add Iodine Solution Dropwise in_solution_dissolve->in_solution_iodine in_solution_react React for 30-120 min in_solution_iodine->in_solution_react in_solution_quench Quench with Ascorbic Acid in_solution_react->in_solution_quench in_solution_purify Purify by RP-HPLC in_solution_quench->in_solution_purify in_solution_purify->analysis

Caption: Experimental workflow for peptide cyclization.

chemical_mechanism start 2 R-S-Acm + I₂ intermediate [R-S(I)-Acm]⁺ + I⁻ start:f0->intermediate:f0 Oxidative Attack intermediate2 R-S-I + Acm⁺ intermediate:f0->intermediate2:f0 Acm Elimination intermediate3 R-S-S-R + I⁻ intermediate2:f0->intermediate3:f0 Nucleophilic Attack by second R-S-Acm product { R-S-S-R | (Cyclic Peptide) } intermediate3:f0->product:f0 Disulfide Formation

Caption: Simplified mechanism of iodine-mediated cyclization.

Discussion of Potential Side Reactions

While iodine-mediated cyclization is a robust method, several side reactions can occur, potentially reducing the yield and purity of the desired cyclic peptide.

  • Iodination of Sensitive Residues: Tyrosine, tryptophan, and methionine residues are susceptible to iodination by excess iodine. This can be minimized by:

    • Carefully controlling the equivalents of iodine used.

    • Keeping the reaction time to a minimum.

    • Promptly quenching the reaction with a reducing agent like ascorbic acid or sodium thiosulfate as soon as the cyclization is complete.[2]

    • Performing the reaction in acidic conditions (e.g., aqueous acetic acid) can reduce the reactivity of the tyrosine side chain.

  • S->O Acm Shift: In peptides containing a high content of serine or threonine residues, an S to O migration of the Acm group can occur, leading to undesired side products.[2] If this is observed, alternative deprotection methods may need to be considered.

  • Over-oxidation: Methionine residues can be oxidized to methionine sulfoxide. This can sometimes be reversed by treatment with N-methylmercaptoacetamide.

  • Dimerization and Polymerization: In solution-phase cyclization, if the peptide concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and higher-order polymers. Maintaining high dilution is crucial to minimize these side products. On-resin cyclization largely mitigates this issue due to the pseudo-dilution effect of the solid support.

By carefully controlling the reaction conditions and being aware of potential side reactions, iodine-mediated deprotection and cyclization of peptides containing this compound is a highly effective method for the synthesis of cyclic peptides for research and drug development.

References

Application Notes: On-Resin vs. Solution-Phase Disulfide Bond Formation Using BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of disulfide bridges is a critical step in the synthesis of many biologically active peptides, conferring structural stability and constraining the peptide into its bioactive conformation. The use of cysteine residues with orthogonal protecting groups is central to this process. N-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH) is a key building block in Boc-based Solid Phase Peptide Synthesis (SPPS). The acetamidomethyl (Acm) group provides stable protection for the thiol side chain during peptide assembly and is resistant to the standard trifluoroacetic acid (TFA) treatments used for Boc group removal.[1][2] The disulfide bond is typically formed by the removal of the Acm groups with an oxidizing agent, most commonly iodine, which facilitates simultaneous deprotection and cyclization.[3][4]

This choice between performing the cyclization while the peptide is anchored to the solid support (on-resin) or after it has been cleaved into solution is a critical strategic decision in the synthesis workflow. Each approach offers distinct advantages and disadvantages related to reaction kinetics, purification, and the potential for side reactions. These application notes provide a detailed comparison of on-resin and solution-phase disulfide bond formation strategies, complete with experimental protocols and decision-making frameworks for researchers and drug development professionals.

Comparative Analysis: On-Resin vs. Solution-Phase

The decision to perform disulfide cyclization on-resin or in solution depends on several factors, including the peptide sequence, its length, hydrophobicity, and the desired scale of synthesis. On-resin methods benefit from a "pseudo-dilution" effect that can favor intramolecular cyclization, while solution-phase methods allow for the purification of the linear precursor prior to cyclization.[5][6]

Decision-Making Workflow

The following workflow can guide the selection of the appropriate cyclization strategy.

G start Start: Peptide Sequence with Two Cys(Acm) Residues decision1 Is the peptide prone to aggregation or dimerization? start->decision1 decision2 Is purification of the linear peptide precursor necessary? decision1->decision2 No on_resin On-Resin Cyclization decision1->on_resin Yes decision3 Are sensitive residues (Trp, Met) present and susceptible to oxidation? decision2->decision3 No solution_phase Solution-Phase Cyclization decision2->solution_phase Yes decision3->on_resin No (Can be faster and simpler) decision3->solution_phase Yes (Allows for careful monitoring and controlled conditions) end End: Purified Cyclic Peptide on_resin->end Proceed with On-Resin Protocol solution_phase->end Proceed with Solution-Phase Protocol G cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Purification spps_start Start with Resin spps_elongation Peptide Elongation (Boc-SPPS) spps_start->spps_elongation spps_end Peptidyl-Resin with Two Cys(Acm) Groups spps_elongation->spps_end swell 1. Swell Resin in DMF spps_end->swell oxidize 2. Add Iodine Solution (Deprotection & Oxidation) swell->oxidize wash1 3. Wash with DMF oxidize->wash1 quench 4. Quench with Ascorbic Acid wash1->quench wash2 5. Final Washes (DMF, DCM) quench->wash2 cleave 6. Cleave Peptide from Resin (e.g., HF or TFMSA) wash2->cleave purify 7. Purify Crude Cyclic Peptide (RP-HPLC) cleave->purify G cluster_SPPS Synthesis & Cleavage cluster_cyclization Solution-Phase Cyclization cluster_purification Final Purification spps 1. Synthesize Linear Peptide with Two Cys(Acm) Groups cleave 2. Cleave Peptide from Resin spps->cleave purify1 3. Purify Linear Acm-Peptide (RP-HPLC) cleave->purify1 dissolve 4. Dissolve Peptide in Dilute Aqueous Acetic Acid or MeOH purify1->dissolve oxidize 5. Add Iodine Solution Dropwise dissolve->oxidize monitor 6. Monitor Reaction by HPLC oxidize->monitor quench 7. Quench Excess Iodine with Ascorbic Acid monitor->quench purify2 8. Purify Cyclic Peptide (RP-HPLC) quench->purify2 lyophilize 9. Lyophilize Pure Fractions purify2->lyophilize

References

Application of BOC-D-CYS(ACM)-OH in the Synthesis of Peptide Hormones: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-D-S-acetamidomethyl-cysteine (BOC-D-CYS(ACM)-OH) in the chemical synthesis of peptide hormones, with a focus on oxytocin, vasopressin, and somatostatin. The inclusion of the D-cysteine stereoisomer and the acetamidomethyl (Acm) protecting group offers strategic advantages in designing analogs with modified biological activities and stabilities.

Introduction

Peptide hormones such as oxytocin, vasopressin, and somatostatin are characterized by a disulfide bridge that is crucial for their three-dimensional structure and biological function. The chemical synthesis of these peptides, particularly their analogs, often requires precise control over disulfide bond formation. This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for this purpose. The Boc group provides temporary protection of the α-amino group, while the Acm group offers stable, yet selectively cleavable, protection of the cysteine thiol. This allows for the controlled formation of disulfide bonds at a desired stage of the synthesis. The use of a D-cysteine residue can confer resistance to enzymatic degradation, potentially enhancing the therapeutic half-life of the resulting peptide analog.

Data Presentation

Table 1: Comparison of Acm Deprotection Methods for Disulfide Bond Formation
Deprotection ReagentTypical ConditionsOutcomeReported Yield/PurityKey Considerations
Iodine (I₂) 5-10 equivalents in DMF, DCM, or aqueous acetic acid for 1-2 hours.Simultaneous Acm deprotection and disulfide bond formation.Crude Purity (Oxytocin): ~95%[1][2].Can cause iodination of sensitive residues like Tyr, Trp, and Met. Reaction conditions may require optimization for each peptide.
Thallium(III) Trifluoroacetate (Tl(Tfa)₃) Treatment of the resin-bound peptide.On-resin disulfide bond formation.Octreotide Analog Yield: 14% (>98% purity)[3].Highly toxic reagent requiring special handling and disposal procedures.
N-Chlorosuccinimide (NCS) 3 equivalents in DMF for a short duration (e.g., 2 x 3.5 minutes).Rapid on-resin or in-solution Acm removal and disulfide formation.Purity of cyclized oxytocin from linear peptide with two Cys(Acm) was >95%[4].Can be more efficient than iodine and avoids the use of heavy metals. May affect Met and Trp residues.
Mercury(II) Acetate (Hg(OAc)₂) 1.0 equivalent per Acm group at pH 4.0 in aqueous acetic acid, followed by treatment with a thiol like β-mercaptoethanol.Formation of the free thiol, requiring a separate oxidation step to form the disulfide bond.-Highly toxic, leading to hazardous waste. Can also remove other protecting groups like S-t-Butyl and S-trityl.
Silver(I) Tetrafluoroborate (AgBF₄) / Silver Trifluoromethanesulfonate (AgOTf) Treatment in TFA/anisole followed by a thiol or HCl/DMSO.Can lead to the free thiol or direct disulfide bond formation depending on the workup.-Toxic heavy metal reagent.
Palladium(II) Complexes (e.g., PdCl₂) Aqueous medium, often with a reducing agent in the workup.Milder alternative for Acm removal to yield the free thiol.-Offers a less harsh alternative to heavy metals and strong oxidizers.
Table 2: Representative Quantitative Data in Peptide Hormone Synthesis using Cys(Acm)
Peptide HormoneSynthesis StrategyCysteine DerivativeKey Steps & ReagentsOverall YieldFinal PurityReference
OxytocinLiquid-Phase SynthesisBoc-Cys(Acm)-OHFragment condensation; Iodine for Acm removal and cyclization; TFA for final deprotection.-Crude: 95%, Final: >99%[1][2]
Octreotide (Somatostatin Analog)Solid-Phase (Fmoc)Fmoc-Cys(Acm)-OHOn-resin cyclization with Tl(Tfa)₃; Aminolysis with threoninol for cleavage.14%>98%[3]
SomatostatinSolution/Solid-Phase HybridBoc-Ser-Cys(Acm)-OPseStepwise elongation; Hg²⁺ or Ag⁺ for Acm removal; K₃[Fe(CN)₆] for oxidation.5% (overall)98%[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Oxytocin Analog using this compound

This protocol outlines the manual solid-phase synthesis of an oxytocin analog with a D-cysteine at position 6 on a Rink Amide resin, employing Boc chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin (0.5-1.0 mmol/g substitution) in Dichloromethane (DCM) for 1 hour.

  • Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL).

2. First Amino Acid Coupling (Glycine):

  • Deprotect the Fmoc group on the Rink Amide resin with 20% piperidine in DMF (2 x 10 min).

  • Wash with DMF (5 x 5 mL).

  • Couple Boc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

3. Peptide Chain Elongation (Boc-SPPS Cycles):

  • Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Neutralization: Treat with 10% Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).

  • Washing: Wash with DMF (3 x 5 mL).

  • Coupling: Add the pre-activated next Boc-protected amino acid (3 eq.) in DMF. Common activating agents include HBTU/DIPEA or DIC/HOBt. Agitate for 1-2 hours.

  • Washing: Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Repeat this cycle for each amino acid in the sequence, incorporating this compound at the desired position. For sterically hindered amino acids, double coupling may be necessary.

4. On-Resin Cyclization (Iodine-mediated):

  • After the final amino acid coupling and Boc deprotection, wash the peptidyl-resin with DMF.

  • Prepare a solution of Iodine (I₂) (10 equivalents relative to the resin loading) in DMF.

  • Add the iodine solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Quench the excess iodine by washing the resin with a 1 M solution of sodium thiosulfate or ascorbic acid in DMF until the resin and solution are colorless.

  • Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.

5. Cleavage and Final Deprotection:

  • Treat the dried resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualizations

Signaling Pathways

// Nodes oxytocin [label="Oxytocin", fillcolor="#FBBC05", fontcolor="#202124"]; otr [label="Oxytocin Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gq11 [label="Gαq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; plc [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; ip3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dag [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; er [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; pkc [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; contraction [label="Smooth Muscle\nContraction", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; gene_expression [label="Gene Expression\n(e.g., c-fos)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges oxytocin -> otr [label="Binds"]; otr -> gq11 [label="Activates"]; gq11 -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> ip3; pip2 -> dag; ip3 -> er [label="Binds to\nIP3R"]; er -> ca2_release; dag -> pkc [label="Activates"]; ca2_release -> contraction; pkc -> mapk [label="Activates"]; mapk -> gene_expression; pkc -> contraction; } dot Caption: Oxytocin signaling pathway.

// Nodes vasopressin [label="Vasopressin (AVP)", fillcolor="#FBBC05", fontcolor="#202124"]; v2r [label="V2 Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gs [label="Gαs", fillcolor="#34A853", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pka [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; aqp2_vesicles [label="AQP2 Vesicles", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane_insertion [label="Translocation to\nApical Membrane", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; water_reabsorption [label="Increased Water\nReabsorption", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges vasopressin -> v2r [label="Binds"]; v2r -> gs [label="Activates"]; gs -> ac [label="Activates"]; ac -> atp [label="Converts"]; atp -> camp; camp -> pka [label="Activates"]; pka -> aqp2_vesicles [label="Phosphorylates AQP2"]; aqp2_vesicles -> membrane_insertion; membrane_insertion -> water_reabsorption; } dot Caption: Vasopressin V2 receptor signaling pathway.

// Nodes somatostatin [label="Somatostatin", fillcolor="#FBBC05", fontcolor="#202124"]; sstr [label="Somatostatin Receptor\n(SSTR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gi [label="Gαi", fillcolor="#34A853", fontcolor="#FFFFFF"]; ac [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; camp [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pka [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; k_channel [label="K⁺ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; ca_channel [label="Ca²⁺ Channels", fillcolor="#F1F3F4", fontcolor="#202124"]; shp1 [label="SHP-1 Phosphatase", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibition_secretion [label="Inhibition of\nHormone Secretion", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; antiproliferation [label="Anti-proliferative\nEffects", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges somatostatin -> sstr [label="Binds"]; sstr -> gi [label="Activates"]; gi -> ac [label="Inhibits", style=dashed, color="#EA4335"]; ac -> camp [style=dashed, color="#EA4335"]; camp -> pka [style=dashed, color="#EA4335"]; gi -> k_channel [label="Activates"]; gi -> ca_channel [label="Inhibits", style=dashed, color="#EA4335"]; sstr -> shp1 [label="Activates"]; pka -> inhibition_secretion [style=dashed, color="#EA4335"]; k_channel -> inhibition_secretion; ca_channel -> inhibition_secretion; shp1 -> antiproliferation; } dot Caption: Somatostatin signaling pathway.

Experimental Workflow

// Nodes start [label="Start: Rink Amide Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; swell [label="1. Resin Swelling\n(DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fmoc_deprotection1 [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; first_aa [label="3. First AA Coupling\n(Boc-Gly-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; spps_cycle [label="4. Boc-SPPS Cycles\n(Deprotection, Coupling)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; boc_d_cys [label="Incorporate\nthis compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; final_deprotection [label="5. Final N-terminal\nBoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label="6. On-Resin Cyclization\n(Iodine in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="7. Cleavage from Resin\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; precipitation [label="8. Precipitation\n(Cold Ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="9. RP-HPLC Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> swell; swell -> fmoc_deprotection1; fmoc_deprotection1 -> first_aa; first_aa -> spps_cycle; spps_cycle -> boc_d_cys [style=dotted, arrowhead=none]; spps_cycle -> final_deprotection; final_deprotection -> cyclization; cyclization -> cleavage; cleavage -> precipitation; precipitation -> purification; purification -> end; } dot Caption: Boc-SPPS workflow for a cyclic peptide hormone.

References

Application Notes and Protocols for BOC-D-CYS(ACM)-OH in Protein Folding and Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-D-CYS(ACM)-OH is a protected D-cysteine derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for studies related to protein folding, structure, and the development of therapeutic peptides. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the acetamidomethyl (Acm) group offers robust, orthogonal protection for the thiol side chain. This dual-protection strategy allows for the controlled incorporation of D-cysteine into a peptide sequence. The stability of the Acm group to standard SPPS conditions, followed by its selective removal, enables the precise formation of disulfide bonds, which are crucial for defining the tertiary and quaternary structures of many proteins and bioactive peptides.[1][2] The introduction of a D-amino acid can also significantly enhance the proteolytic stability of synthetic peptides, a desirable attribute for therapeutic candidates.

Applications in Protein Folding and Structure

The unique properties of this compound make it an invaluable tool for:

  • Controlled Disulfide Bond Formation: By strategically placing Cys(Acm) residues within a peptide sequence, researchers can dictate the formation of specific disulfide bridges, preventing misfolding and ensuring the correct three-dimensional structure.[3] This is particularly important in the synthesis of peptides with multiple disulfide bonds.[3]

  • Synthesis of Cyclic Peptides: The ability to form intramolecular disulfide bonds after selective Acm deprotection is a cornerstone of cyclic peptide synthesis.[2][3] Cyclization can enhance a peptide's biological activity, stability, and target specificity by constraining its conformation.[3][4]

  • Protein Modification and Labeling: The thiol group of cysteine is a versatile handle for chemical modification. After selective deprotection of the Acm group, the free thiol can be used to attach fluorescent probes, affinity tags, or other moieties for studying protein interactions and function.

  • Investigating the Role of D-amino Acids: Incorporating this compound allows for the study of how D-amino acids impact peptide and protein structure, stability, and biological activity.

Data Presentation

Table 1: Comparison of Common Acm Deprotection Methods
Reagent(s)Typical ConditionsOutcomeYield (%)Key Considerations & Potential Side Reactions
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.[1]Direct formation of a disulfide bond.[1]~67% (for 2SS product)[2]Can cause iodination of tyrosine and oxidation of tryptophan and methionine residues.[5] Reaction rate is highly solvent-dependent.[1]
Mercury(II) Acetate (Hg(OAc)₂) **1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[1]Formation of the free thiol.[1]Not explicitly foundHighly toxic, requiring careful handling and disposal of mercury waste.[1] Can also remove S-t-Butyl and S-trityl groups.[1] May lead to Acm shift to Ser/Thr residues.[5]
Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf) 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).[1]Formation of the free thiol.[1]Not explicitly foundToxic heavy metal reagents. Requires subsequent treatment with DTT to liberate the free thiol.
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each on resin.[1]Direct formation of a disulfide bond.[1]Not explicitly foundRapid and efficient method for on-resin cyclization.[1] Sensitive to Met and Trp residues.[6]
Thallium(III) Trifluoroacetate (Tl(TFA)₃) Treatment in TFA.Direct formation of a disulfide bond.[7]Not explicitly foundHighly toxic. Can cause Acm shift to Ser/Thr residues.[5]
2,2'-dithiobis(5-nitropyridine) (DTNP) > 15 equivalents in TFA with 2% thioanisole.Formation of a Cys(5-Npys) derivative, which can be reduced to a free thiol.~62% (of deprotected target peptide)[8][9]Requires a large excess of reagent for incomplete deprotection (~90%).[8][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual Boc-SPPS cycle for incorporating this compound into a peptide sequence on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • Isopropanol (IPA)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-amino acid to the resin using the cesium salt method or by activation with DCC/DMAP.

    • Wash the resin thoroughly with DCM and DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[10]

    • Wash the resin with DCM (3x), IPA (2x), and then DCM (3x).[8]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step.[8]

    • Wash the resin with DCM (5x).[8]

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 3 equivalents) in DMF.

    • Add the coupling reagent (e.g., DCC, 3 equivalents) and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, treat the peptide-resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups (except Acm).

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

Protocol 2: On-Resin Acm Deprotection and Intramolecular Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge on the resin-bound peptide.

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Iodine Treatment:

    • Prepare a solution of iodine (10 equivalents relative to the resin loading) in DMF.[11]

    • Add the iodine solution to the resin and agitate for 1 hour at room temperature.[11]

  • Washing and Quenching:

    • Wash the resin with DMF (3x).

    • Wash with a 2% ascorbic acid solution in DMF until the resin and solution are colorless to quench excess iodine.[1]

    • Wash the resin with DMF (5x) and then DCM (3x).[1]

  • Cleavage: Cleave the cyclized peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G Experimental Workflow for Cyclic Peptide Synthesis using this compound cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection1 Boc Deprotection (TFA) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_Cys1 This compound Coupling Neutralization1->Coupling_Cys1 Repeat Repeat Deprotection/ Neutralization/Coupling Cycles Coupling_Cys1->Repeat Coupling_Cys2 2nd Boc-Cys(Acm)-OH Coupling Repeat->Coupling_Cys2 Final_Deprotection Final Boc Deprotection Coupling_Cys2->Final_Deprotection Acm_Deprotection Acm Deprotection & Disulfide Bond Formation (Iodine) Final_Deprotection->Acm_Deprotection Linear Peptide on Resin Wash_Quench Washing & Quenching Acm_Deprotection->Wash_Quench Cleavage Cleavage from Resin (e.g., HF, TFA) Wash_Quench->Cleavage Cyclized Peptide on Resin Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, etc.) Purification->Characterization G Simplified BMP-2 Signaling Pathway Modulated by a Cyclic Peptide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPRII BMPR-II BMPRI BMPR-I BMPRII->BMPRI Recruits & Activates Smad1_5_8 Smad1/5/8 BMPRI->Smad1_5_8 Phosphorylates pSmad1_5_8 p-Smad1/5/8 Smad_complex Smad Complex pSmad1_5_8->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Promoters Smad_complex->DNA Translocates to Nucleus & Binds to DNA Transcription Gene Transcription (e.g., Runx2, Osterix) DNA->Transcription Initiates Osteogenesis Osteoblast Differentiation & Bone Formation Transcription->Osteogenesis Cyclic_Peptide Cyclic BMP-2 Peptide Analogue (Synthesized using this compound) Cyclic_Peptide->BMPRII Binds

References

Application Notes and Protocols for the Selective Removal of the Acetamidomethyl (Acm) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetamidomethyl (Acm) group is a widely employed protecting group for the thiol functional group of cysteine residues in peptide synthesis.[1] Its stability under the acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal under specific, mild conditions make it an invaluable tool for the synthesis of complex peptides, particularly those containing multiple disulfide bonds.[1] The selective deprotection of the Cys(Acm) residue is a critical step that allows for the regioselective formation of disulfide bridges, enabling the synthesis of peptides with defined three-dimensional structures.

This document provides detailed application notes and protocols for the selective removal of the Acm group, offering a comparative overview of various deprotection methods.

Data Presentation: Comparison of Acm Deprotection Methods

The selective removal of the Acm group can be accomplished using a variety of reagents, each with distinct advantages and disadvantages. The optimal method depends on factors such as the peptide sequence, the presence of other protecting groups, and whether the desired outcome is a free thiol or the direct formation of a disulfide bond. The following table summarizes common methods for Acm deprotection.

Reagent(s)Typical ConditionsOutcomeKey Considerations
Iodine (I₂) ** 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.[1][2][3]Direct formation of a disulfide bond.[1]Can cause iodination of sensitive residues like tyrosine.[4] The reaction rate is highly solvent-dependent.[1]
Mercury(II) Acetate (Hg(OAc)₂) 1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[1][5]Formation of the free thiol.[1]Highly toxic, requiring careful handling and disposal of mercury waste.[1][6] Can also remove S-t-Butyl and S-trityl groups.[7]
Silver(I) Salts (AgBF₄ or AgOTf) 20-100 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5-2 hours, followed by treatment with dithiothreitol (DTT).[1][7][8]Formation of the free thiol.[1]Toxic heavy metal reagents.[1][6] Requires subsequent treatment to remove silver ions.[1]
N-Chlorosuccinimide (NCS) 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each for on-resin deprotection.[1][9][10]Direct formation of a disulfide bond.[9][11]Offers a rapid and milder alternative to heavy metals, particularly for on-resin applications.[1][9]
Palladium(II) Chloride (PdCl₂) **PdCl₂ for deprotection, followed by a quenching agent.[11][12]Formation of the free thiol.[11]Acm can be removed rapidly under palladium-mediated catalysis.[11]
Thallium(III) Trifluoroacetate (Tl(TFA)₃) Treatment with Tl(TFA)₃.Direct formation of a disulfide bond.[8]Highly toxic and less commonly used. Can lead to side reactions like S->O Acm shift in peptides with high serine/threonine content.[3][13]

Experimental Protocols

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond while the peptide is still attached to the solid support.[2]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • Iodine (I₂)

  • Dimethylformamide (DMF) / Water (H₂O) or other suitable solvent

  • Ascorbic acid or sodium thiosulfate solution

  • Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[1]

  • Prepare a solution of iodine (typically 10 equivalents relative to the resin substitution) in a suitable solvent such as DMF/H₂O (4:1 v/v).[3]

  • Add the iodine solution to the swollen resin.

  • Agitate the mixture at room temperature for 30-60 minutes.[3] Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once the reaction is complete, filter the resin and wash it thoroughly with DMF.

  • Quench the excess iodine by washing the resin with a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[5]

  • Wash the resin with water, DMF, and finally dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

  • Purify the crude cyclic peptide by RP-HPLC.

Protocol 2: In-Solution Acm Deprotection to a Free Thiol using Mercury(II) Acetate

This protocol describes the removal of the Acm group to yield a free thiol after the peptide has been cleaved from the resin.

Materials:

  • Acm-protected peptide

  • 10% aqueous acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • Glacial acetic acid

  • Aqueous ammonia

  • β-mercaptoethanol

  • Nitrogen gas

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[5]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[5]

  • Add mercury(II) acetate (1.0 to 10 equivalents per Acm group).[5][7]

  • Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[5]

  • Stir the mixture gently at room temperature under a nitrogen atmosphere for 1 hour.[7]

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group).[5]

  • Let the mixture stand for at least 5 hours to precipitate the mercury salts.[5]

  • Remove the precipitate by centrifugation.

  • Desalt the supernatant by HPLC to obtain the peptide with a free thiol group.

Protocol 3: On-Resin Acm Deprotection using N-Chlorosuccinimide (NCS)

This protocol provides a rapid and efficient method for on-resin disulfide bond formation using a non-metallic reagent.[1]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[1]

  • Add a solution of NCS (3 equivalents) in DMF to the resin.[1]

  • Agitate the mixture for 3.5 minutes.[1]

  • Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[1]

  • Wash the resin thoroughly with DMF.

  • The resin is now ready for the next step in the synthesis or for cleavage of the cyclized peptide.

Mandatory Visualizations

Acm_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products start Peptide with Cys(Acm) I2 Iodine (I₂) start->I2 Hg Mercury(II) Acetate (Hg(OAc)₂) start->Hg Ag Silver(I) Salts (AgBF₄ / AgOTf) start->Ag NCS N-Chlorosuccinimide (NCS) start->NCS disulfide Peptide with Disulfide Bond I2->disulfide thiol Peptide with Free Thiol Hg->thiol + β-mercaptoethanol Ag->thiol + DTT NCS->disulfide Iodine_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products CysAcm1 2 x Cys(Acm) SulfenylIodide Sulfenyl Iodide Intermediate CysAcm1->SulfenylIodide + I₂ Iodine I₂ Iodine->SulfenylIodide Disulfide Disulfide Bond (Cys-S-S-Cys) SulfenylIodide->Disulfide Reaction with second Cys(Acm) Byproduct 2 x Acm⁺ + 2 x I⁻ SulfenylIodide->Byproduct

References

Optimizing the Incorporation of BOC-D-CYS(ACM)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to optimizing the coupling efficiency of N-α-Boc-D-cysteine(S-acetamidomethyl)-OH (BOC-D-CYS(ACM)-OH) in automated solid-phase peptide synthesis (SPPS). It includes a comparative analysis of common coupling reagents, detailed experimental protocols for automated synthesizers, and methods for monitoring coupling efficiency and final peptide purity. Additionally, potential side reactions and troubleshooting strategies are discussed to ensure the successful synthesis of cysteine-containing peptides.

Introduction

The incorporation of cysteine residues into synthetic peptides is crucial for the formation of disulfide bridges, which are often essential for the peptide's biological activity and structural stability.[1] this compound is a valuable building block in Boc-strategy SPPS, offering an S-acetamidomethyl (Acm) protecting group for the thiol side chain.[2][3][4] This protection is stable during the repetitive acidolytic cleavage of the N-α-Boc group and can be selectively removed post-synthesis to facilitate controlled disulfide bond formation.[1][5]

Optimizing the coupling efficiency of this compound is critical to prevent the formation of deletion sequences and ensure a high yield of the desired full-length peptide.[6] This application note provides a comprehensive overview of the factors influencing coupling efficiency and detailed protocols for use in automated peptide synthesizers.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and can influence the extent of side reactions, such as racemization.[7] While direct quantitative comparative data for this compound is limited, the following table summarizes the expected performance of common coupling reagents based on their known reactivity with sterically hindered and racemization-prone amino acids.[8][9][10]

Coupling ReagentClassTypical Coupling Efficiency (%)Relative SpeedRisk of RacemizationKey Considerations
HATU Uronium/Aminium Salt>95Very FastLowHighly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.[8][10]
HBTU/TBTU Uronium/Aminium Salt>95FastLow (with HOBt)Very efficient reagents, cost-effective alternatives to HATU.[8][10]
DIC/HOBt Carbodiimide90-98ModerateLow to ModerateA classic and cost-effective method; HOBt is crucial for suppressing racemization.[6][8]
PyBOP Phosphonium Salt>95FastLowEfficient for hindered couplings, but the byproduct can be difficult to remove.[9]

Experimental Protocols

The following protocols are designed for use with automated peptide synthesizers and can be adapted based on the specific instrument and peptide sequence.

General Automated SPPS Cycle for this compound Coupling

This workflow outlines a standard cycle for incorporating this compound into a growing peptide chain on a solid support.

SPPS_Workflow start Start: Peptide-Resin with Free N-terminus deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection washing1 Washing (DCM, IPA) deprotection->washing1 neutralization Neutralization (e.g., 10% DIEA in DCM) washing1->neutralization coupling Coupling: This compound + Coupling Reagent + Base (e.g., DIEA) neutralization->coupling washing2 Washing (DMF, DCM) coupling->washing2 monitoring Monitoring (Optional) (e.g., Kaiser Test) washing2->monitoring end_cycle End of Cycle: Ready for Next Amino Acid monitoring->end_cycle Coupling Complete recouple Recouple or Cap monitoring->recouple Incomplete Coupling recouple->coupling Recouple recouple->end_cycle Cap

Figure 1: General workflow for a single this compound coupling cycle in an automated peptide synthesizer.
Detailed Coupling Protocol using HATU

This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes in the synthesizer reaction vessel.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then N,N-dimethylformamide (DMF) (3x).

  • Neutralization: Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (2.0 equivalents) in DMF.

  • Activation and Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.[6]

Monitoring Coupling Efficiency: The Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.[6]

  • Sample Preparation: After the coupling reaction and washing, take a small sample of resin beads (5-10 mg).

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Blue/Purple beads: Incomplete coupling (free amines present). A recoupling step is recommended.

    • Yellow/Colorless beads: Complete coupling.

Cleavage and Acm Deprotection

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the Acm group can be removed to allow for disulfide bond formation.

Cleavage_Deprotection_Workflow start Start: Fully Assembled Peptide-Resin cleavage Global Deprotection and Cleavage (e.g., HF/anisole or TFMSA) start->cleavage precipitation Precipitation and Washing (Cold Diethyl Ether) cleavage->precipitation purification1 Purification of Acm-Protected Peptide (RP-HPLC) precipitation->purification1 acm_deprotection Acm Deprotection and Oxidation (e.g., Iodine) purification1->acm_deprotection purification2 Final Purification of Cyclic Peptide (RP-HPLC) acm_deprotection->purification2 end_product Final Product: Cyclic Peptide purification2->end_product

Figure 2: Workflow for cleavage, Acm deprotection, and purification of the final peptide.

Protocol for Acm Deprotection and Disulfide Bond Formation:

  • Dissolve the Acm-protected peptide: Dissolve the purified peptide in an appropriate solvent, such as a mixture of methanol and water or acetic acid and water.

  • Iodine Addition: Add a solution of iodine (I₂) in methanol dropwise until a persistent yellow color is observed.

  • Reaction: Stir the solution at room temperature and monitor the reaction by RP-HPLC.

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.

  • Purification: Purify the cyclic peptide by RP-HPLC.

Troubleshooting Low Coupling Efficiency

ProblemPossible CauseRecommended Solution
Positive Kaiser test after coupling Incomplete coupling reaction.- Extend the coupling time. - Perform a second coupling (double coupling). - Switch to a more powerful coupling reagent like HATU.[6][10] - Consider capping unreacted amines with acetic anhydride to prevent deletion sequences.
Low final peptide yield Steric hindrance of this compound.- Use a higher excess of the amino acid and coupling reagents. - Increase the coupling time.
Peptide aggregation on the resin.- Use a resin with a lower loading capacity. - Add chaotropic salts (e.g., LiCl) to the solvent to disrupt aggregation. - Switch to a more polar solvent like N-methylpyrrolidone (NMP).[6]
Presence of deletion sequences in MS Inefficient coupling at specific positions.- Optimize the coupling protocol for the specific difficult coupling, potentially by using a different coupling reagent or longer reaction times for that step.

Conclusion

The successful incorporation of this compound in automated peptide synthesis is achievable with careful selection of coupling reagents and optimization of reaction conditions. By employing high-efficiency coupling reagents like HATU, monitoring the reaction progress, and implementing appropriate troubleshooting strategies, researchers can ensure high yields of cysteine-containing peptides for further research and development. The protocols provided in this application note serve as a valuable resource for achieving this goal.

References

Troubleshooting & Optimization

Troubleshooting incomplete Acm deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the acetamidomethyl (Acm) protecting group from cysteine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: My analytical data (HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the Acm deprotection reaction. What are the possible causes?

A1: Incomplete Acm deprotection is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting this issue involves evaluating the following:

  • Reagent Stoichiometry and Quality: Insufficient equivalents of the deprotecting reagent are a primary cause of incomplete reactions.[1] The quality and age of reagents like iodine or mercury(II) acetate can also significantly impact their reactivity.[1]

  • Reaction Time and Temperature: The kinetics of Acm deprotection can be sequence-dependent.[1] If you observe incomplete removal, the reaction time may be too short.

  • Solvent and pH: The choice of solvent and maintaining the optimal pH are critical. For mercury(II) acetate deprotection, the reaction is typically carried out at a carefully adjusted pH of 4.0.[1] For iodine-mediated deprotection, the reaction rate is highly solvent-dependent, with dipolar solvents like aqueous methanol or acetic acid leading to faster reactions.[1][2]

  • Peptide Sequence and Steric Hindrance: The local environment around the Cys(Acm) residue can affect the accessibility of the deprotecting agent.[1] If the cysteine is in a sterically hindered region, the reaction may proceed more slowly.[1]

  • Peptide Aggregation: Peptides, especially hydrophobic ones, can aggregate on the solid-phase resin, which can hinder reagent accessibility and lead to incomplete reactions, including deprotection.[3][4]

  • Scavenger Interference: Certain scavengers used in the cleavage cocktail can interfere with Acm stability. For instance, thioanisole has been reported to cause partial removal of Acm groups during TFA cleavage.[1][5]

Q2: How can I optimize my reaction to ensure complete Acm deprotection?

A2: To improve the efficiency of your Acm deprotection, consider the following optimization strategies:

  • Verify Reagents: Always use fresh, high-quality deprotection reagents and ensure you are using the correct excess.[1]

  • Extend Reaction Time: Monitor the reaction's progress using analytical HPLC and extend the duration until the starting material is consumed.[1]

  • Adjust Temperature Cautiously: A slight increase in temperature might be beneficial for some methods, but this should be done carefully to avoid potential side reactions.[1]

  • Optimize Reaction Conditions: Ensure the solvent system and pH are optimal for your chosen method. For mercury(II) acetate, re-verify the pH is exactly 4.0 after adding the reagent.[1][2]

  • Disrupt Aggregation: If peptide aggregation is suspected, especially during solid-phase synthesis, consider switching to a solvent like N-methylpyrrolidone (NMP), adding dimethylsulfoxide (DMSO), or sonicating the reaction mixture to improve reagent access.[4]

Q3: What are the most reliable analytical methods to confirm Acm deprotection is complete?

A3: The two most definitive methods for confirming the removal of the Acm group are:

  • Mass Spectrometry (MS): This is the most direct method. A successfully deprotected peptide will show a mass decrease of 71.08 Da for each Acm group (C₃H₅NO) that has been removed.[1]

  • High-Performance Liquid Chromatography (HPLC): A successful deprotection will result in a new peak with a different retention time compared to the Acm-protected starting material.[1] By comparing the chromatograms before and after the reaction, you can assess the extent of conversion.[1][6]

Q4: I'm observing unexpected side products after deprotection. What could they be?

A4: Several side reactions can occur during Acm deprotection, depending on the reagents used and the peptide sequence:

  • Iodination of Sensitive Residues: When using iodine for deprotection, sensitive residues such as Tyrosine (Tyr), Tryptophan (Trp), and Methionine (Met) can become iodinated.[3] This can be minimized by carefully controlling the equivalents of iodine and the reaction time.[3]

  • S→O Acm Shift: In peptides with a high content of Serine (Ser) and Threonine (Thr), a side reaction involving the shift of the Acm group from the cysteine sulfur to the hydroxyl group of a nearby Ser or Thr has been observed, particularly with thallium(III) trifluoroacetate and mercury(II) acetate.[7][8] The use of glycerol as a scavenger has been shown to help circumvent this side reaction.[8]

Q5: Can I perform Acm deprotection while the peptide is still on the solid-phase resin? What are the advantages?

A5: Yes, on-resin Acm deprotection is a common and often advantageous strategy, particularly for the regioselective formation of disulfide bonds.[1][9] The primary advantage is that it simplifies the purification process, as excess reagents and byproducts can be easily washed away from the resin-bound peptide before the final cleavage step.[1][9] Methods using iodine are well-suited for on-resin cyclization.[10][11]

Troubleshooting Guide

Table 1: Troubleshooting Incomplete Acm Deprotection

SymptomPossible CauseRecommended Solution
Large peak of starting material in HPLC/MS after reaction. Insufficient or degraded deprotection reagent.Use fresh, high-quality reagents and increase the molar excess (e.g., 10-15 equivalents of iodine per Acm group).[1][10]
Suboptimal reaction time or temperature.Increase the reaction time and monitor by HPLC. Cautiously increase the temperature if necessary.[1]
Incorrect pH (for Mercury(II) Acetate method).Carefully measure and adjust the pH to 4.0 before and after adding Hg(OAc)₂.[1][2]
Steric hindrance due to peptide sequence.Extend the reaction time significantly (e.g., several hours) or consider a more potent deprotection method.[1]
Broad peaks and poor yield. Peptide aggregation on solid-phase resin.During synthesis, use aggregation-disrupting techniques like chaotropic salts, sonication, or solvents like NMP/DMSO.[4]
Mass peak corresponding to iodinated peptide. Side reaction during iodine-mediated deprotection.Reduce the number of iodine equivalents or the reaction time. Ensure sensitive residues (Tyr, Trp, Met) are appropriately protected if possible.[3]
Mass peak is higher than expected after deprotection. S→O Acm shift to a Ser/Thr residue.Add glycerol as a scavenger to the deprotection cocktail, especially when using heavy metal reagents like Tl(TFA)₃ or Hg(OAc)₂.[8]

Data Presentation

Table 2: Comparison of Common Acm Deprotection Methods

Reagent(s)Typical ConditionsOutcomeKey Considerations
Iodine (I₂) ** 10-15 fold excess I₂ in solvents like aq. AcOH, MeOH, or DCM. Reaction time: 40-60 min.[1][10]Direct formation of a disulfide bond.[12]Can cause iodination of sensitive residues (Tyr, Trp, Met).[3] The reaction rate is highly solvent-dependent.[2][12]
Mercury(II) Acetate (Hg(OAc)₂) **10 eq. of Hg(OAc)₂ per Acm group at pH 4.0 in 10% aq. AcOH, followed by treatment with 20 eq. β-mercaptoethanol.[1][2]Formation of the free thiol.[12]Highly toxic and requires careful handling and disposal of mercury waste.[12] Difficult to remove mercury traces completely.[3]
Silver(I) Salts (AgBF₄ or AgOTf) 20 eq. of silver salt per Acm group in cold TFA with anisole, followed by treatment with DTT.[12]Formation of the free thiol.[12]Involves toxic heavy metal reagents and requires subsequent treatment to remove silver ions.[12]
DTNP & Thioanisole >15 eq. of DTNP in TFA with 2% thioanisole.[13]Forms a mixed disulfide (Cys-S-Npys), which can be reduced to a free thiol.[13]Achieves ~90% deprotection for Cys(Acm) residues.[13]

Mandatory Visualization

G Diagram 1: Troubleshooting Workflow for Incomplete Acm Deprotection start Start: Incomplete Acm Deprotection Observed in HPLC/MS check_reagents Step 1: Verify Reagents - Fresh? - Correct Stoichiometry? start->check_reagents check_conditions Step 2: Review Conditions - Time? - Temperature? - Solvent/pH? check_reagents->check_conditions No Issue solution_reagents Action: Use fresh reagents & increase excess. check_reagents->solution_reagents Issue Found check_sequence Step 3: Analyze Sequence - Steric Hindrance? - Aggregation Prone? check_conditions->check_sequence No Issue solution_conditions Action: Increase reaction time & optimize solvent/pH. check_conditions->solution_conditions Issue Found solution_sequence Action: Extend time further or use aggregation disruptors. check_sequence->solution_sequence Issue Found end_node End: Re-analyze by HPLC/MS check_sequence->end_node No Obvious Issue (Re-run with extended time) solution_reagents->end_node solution_conditions->end_node solution_sequence->end_node

Caption: A logical workflow for diagnosing and resolving incomplete Acm deprotection.

G Diagram 2: On-Resin Acm Deprotection & Cyclization Workflow start Start: Linear Peptide on Resin with 2x Cys(Acm) swell 1. Swell Resin in DMF start->swell deprotect 2. Add Iodine (I₂) Solution in DMF/H₂O (10 eq., 40-60 min) swell->deprotect monitor 3. Monitor Reaction (Optional: cleave small aliquot for LC-MS) deprotect->monitor quench_wash 4. Wash Resin: - DMF - Ascorbic Acid (Quench) - DMF - DCM monitor->quench_wash cleave 5. Cleave Peptide from Resin (e.g., TFA Cocktail) quench_wash->cleave purify 6. Purify Cyclized Peptide by HPLC cleave->purify end_node End: Purified, Cyclized Peptide purify->end_node

Caption: Experimental workflow for on-resin iodine-mediated Acm deprotection.

Experimental Protocols

Protocol 1: Acm Deprotection and Disulfide Formation using Iodine

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.

  • Dissolve the Peptide: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid. The concentration should be kept low (e.g., 0.1-0.5 mg/mL) to favor intramolecular over intermolecular disulfide bond formation.[1]

  • Add Iodine: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[1]

  • Monitor Reaction: Continue stirring at room temperature and monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[1]

  • Quench Reaction: Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid dropwise until the yellow color of the solution disappears.[1][12]

  • Purification: Remove the solvent under reduced pressure and purify the cyclized peptide by preparative HPLC.[1]

Protocol 2: Acm Deprotection to a Free Thiol using Mercury(II) Acetate

This protocol is used to remove the Acm group to yield a peptide with a free cysteine thiol. Caution: Mercury(II) acetate is highly toxic and should be handled with appropriate safety precautions in a fume hood.

  • Dissolve the Peptide: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[1][2]

  • Adjust pH: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[1][2]

  • Add Mercury(II) Acetate: Add mercury(II) acetate (10 equivalents per Acm group).[1][2]

  • Readjust pH: Immediately readjust the pH to 4.0 using dilute aqueous ammonia or acetic acid.[1][2]

  • React: Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.[1]

  • Precipitate Mercury: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.[1][2]

  • Isolate Peptide: Remove the gray precipitate by centrifugation.[1][2]

  • Purification: Desalt and purify the supernatant containing the deprotected peptide by preparative HPLC.[1][2]

Protocol 3: RP-HPLC Analysis for Monitoring Deprotection
  • Sample Preparation: Before starting the deprotection, dissolve a small amount of the crude, Acm-protected peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to serve as a reference (T=0 sample).[6] Prepare subsequent samples by taking small aliquots from the reaction mixture at various time points.

  • HPLC System: Use a standard Reverse-Phase HPLC (RP-HPLC) system with a C18 column.[6]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 20-30 minutes, but this should be optimized based on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 214 nm or 220 nm.

  • Analysis: Compare the chromatograms over time. The peak corresponding to the Acm-protected starting material will decrease in area, while a new peak (typically with a different retention time) corresponding to the deprotected product will appear and increase.[1] The reaction is considered complete when the starting material peak is no longer detectable.

References

Common side reactions with BOC-D-CYS(ACM)-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using BOC-D-CYS(ACM)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Acm group in this compound?

The acetamidomethyl (Acm) group serves as a protecting group for the thiol side chain of cysteine. It is stable under the acidic conditions typically used for the removal of the Boc protecting group and for the cleavage of the peptide from the resin in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] Its removal requires specific reagents, such as iodine or mercury(II) acetate, allowing for the strategic and regioselective formation of disulfide bonds in peptides containing multiple cysteine residues.[2]

Q2: Under what conditions is the Acm group labile, and when is it stable?

The Acm group is generally stable to trifluoroacetic acid (TFA) used in standard Boc-SPPS cleavage cocktails.[1] However, prolonged exposure to highly acidic conditions or the presence of certain scavengers may lead to its premature removal. It is readily cleaved by reagents such as iodine, mercury(II) acetate, silver(I) tetrafluoroborate, or N-halosuccinimides (e.g., N-iodosuccinimide, NIS).[2]

Q3: What are the most common side reactions associated with the use of this compound?

The most frequently encountered side reactions include:

  • Tert-butylation: Alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc group removal.[3][4]

  • S->O Acm Shift: In peptides rich in serine or threonine, the Acm group can migrate from the cysteine sulfur to the hydroxyl group of these residues during deprotection with certain reagents.[5]

  • Iodination of Tyrosine: When using iodine to deprotect the Acm group, the electron-rich phenol ring of tyrosine can be iodinated.[6]

  • Racemization of Cysteine: The alpha-carbon of the cysteine residue can lose its stereochemical integrity during the coupling step, leading to the formation of the D-enantiomer.[7]

  • Dimerization: During disulfide bond formation, intermolecular reactions can lead to the formation of peptide dimers instead of the desired intramolecularly cyclized monomer.[8]

Troubleshooting Guides

Issue 1: Unexpected mass increase of +56 Da in the final peptide.

Possible Cause: Tert-butylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during the acidic removal of the Boc protecting group.[3]

Solution: Incorporate a scavenger or a cocktail of scavengers into the cleavage reagent to trap the reactive tert-butyl cation.[9] The choice of scavenger depends on the amino acid composition of your peptide.

Data Presentation: Scavenger Cocktail Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated PeptideReference
95% TFA / 5% H₂O85.314.7[3]
95% TFA / 5% Anisole90.19.9[3]
95% TFA / 5% Thioanisole92.57.5[3]
92.5% TFA / 5% Thioanisole / 2.5% EDT96.83.2[3]
95% TFA / 2.5% TIS / 2.5% H₂O98.21.8[3]

EDT = 1,2-Ethanedithiol; TIS = Triisopropylsilane

Experimental Protocols:

Protocol 1: General Procedure for Boc Deprotection with Scavengers

  • Preparation: Dissolve the Boc-protected peptide in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the selected scavenger or scavenger cocktail (e.g., 5-10 equivalents of Triisopropylsilane).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the TFA and scavenger under reduced pressure. The crude peptide can then be purified.[10]

Mandatory Visualization:

Mechanism of Tert-butylation and Prevention Boc_Peptide Boc-Protected Peptide tert_butyl_cation tert-Butyl Cation (+56 Da) Boc_Peptide->tert_butyl_cation + TFA Deprotected_Peptide Deprotected Peptide Boc_Peptide->Deprotected_Peptide + TFA TFA TFA Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) tert_butyl_cation->Sensitive_Residue Alkylation Scavenger Scavenger (e.g., TIS, EDT) tert_butyl_cation->Scavenger Trapping Alkylated_Peptide Alkylated Peptide (Side Product) Sensitive_Residue->Alkylated_Peptide Trapped_Cation Trapped Cation Scavenger->Trapped_Cation S->O Acm Shift and Prevention Cys_Acm Peptide with Cys(Acm) Acm_Shift S->O Acm Shift Cys_Acm->Acm_Shift + Deprotection Reagent Desired_Product Deprotected Cys Cys_Acm->Desired_Product + Deprotection Reagent + Glycerol Ser_Thr Nearby Ser/Thr Residue Ser_Thr->Acm_Shift Deprotection_Reagent Deprotection Reagent (e.g., Hg(OAc)₂) Glycerol Glycerol (Scavenger) Deprotection_Reagent->Glycerol Interaction Shifted_Product O-Acm Peptide (Side Product) Acm_Shift->Shifted_Product Intramolecular vs. Intermolecular Disulfide Bond Formation cluster_0 High Dilution cluster_1 High Concentration Linear_Peptide_1 Linear Peptide Intramolecular Intramolecular Cyclization Linear_Peptide_1->Intramolecular Monomer Desired Monomer Intramolecular->Monomer Linear_Peptide_2 Linear Peptide Intermolecular Intermolecular Reaction Linear_Peptide_2->Intermolecular Linear_Peptide_3 Linear Peptide Linear_Peptide_3->Intermolecular Dimer Dimer (Side Product) Intermolecular->Dimer

References

Technical Support Center: Preventing Racemization of D-Cysteine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of D-cysteine racemization during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is D-cysteine racemization and why is it a significant issue in peptide synthesis?

A1: D-cysteine racemization is the unwanted conversion of the D-cysteine enantiomer into its L-counterpart at the alpha-carbon during the peptide coupling step. This leads to the formation of diastereomeric peptides, which can be challenging to purify. The presence of the incorrect L-cysteine epimer can drastically alter the peptide's three-dimensional structure, which in turn can significantly impact its biological activity and therapeutic effectiveness.

Q2: What are the primary chemical mechanisms responsible for cysteine racemization during peptide coupling?

A2: There are two main mechanisms responsible for racemization during peptide synthesis.[1] The most common is the formation of a planar oxazolone (or azlactone) intermediate when the carboxyl group of the N-protected amino acid is activated.[2] The planarity of this intermediate allows for the loss of stereochemical integrity at the alpha-carbon. A second mechanism, particularly relevant for cysteine, is direct enolization (also referred to as direct α-proton abstraction).[3] This base-catalyzed process involves the removal of the α-proton by a base, creating a planar enolate or carbanion intermediate, which can then be protonated from either side, resulting in a mixture of D and L isomers.[3][4] The electron-withdrawing nature of the sulfur-containing side chain in cysteine makes its α-proton more acidic and thus more susceptible to abstraction.[4]

Q3: Aside from D-cysteine, which other amino acids are highly susceptible to racemization?

A3: Histidine (His) is another amino acid that is particularly prone to racemization during peptide coupling.[2][5] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[2] Any amino acid with an electron-withdrawing group in its side chain has an increased potential for epimerization.[6]

Q4: How does the choice of sulfur-protecting group for cysteine affect racemization?

A4: The choice of the sulfur-protecting group can influence the rate of racemization. Studies have indicated that the acetamidomethyl (Acm) group may lead to a lower degree of racemization compared to the more commonly used trityl (Trt) group under identical coupling conditions.[4] However, even with the bulky trityl protecting group, side reactions that can be initiated by the base used for Fmoc-deprotection can still occur, though they are minimized.[5]

Troubleshooting Guides

Issue: Significant Racemization of D-Cysteine Detected in the Final Peptide Product

This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagents and Additives

Certain coupling reagents, especially carbodiimides like DCC and DIC when used alone, can promote significant racemization.[2] Similarly, onium salt-based reagents like HBTU and HATU in the presence of tertiary amines are known to increase racemization, particularly when a pre-activation step is involved.[4][7]

  • Solution:

    • Always use carbodiimide coupling reagents (e.g., DIC) in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][3][8] These additives form reactive intermediates that can increase yield and reduce racemization.[1]

    • For particularly sensitive couplings, consider using pre-formed pentafluorophenyl (Pfp) esters.[3][7]

    • The addition of copper(II) chloride (CuCl₂) with HOBt has also been shown to be effective in suppressing racemization.[2][3][5]

Step 2: Evaluate Your Reaction Base

The type and concentration of the base used can significantly impact the extent of racemization. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are known to promote the enolization of cysteine, leading to high levels of racemization.[4]

  • Solution:

    • Switch to a weaker base. 2,4,6-collidine (TMP) has been shown to be substantially better at minimizing racemization compared to DIEA or N-methylmorpholine (NMM).[7][9][10]

    • Use the minimum necessary amount of base, as excess base can promote racemization.[2] Reducing the equivalents of base can help decrease the extent of racemization.[4]

Step 3: Assess Your Reaction Conditions (Temperature and Solvent)

Higher temperatures and certain solvents can accelerate the rate of racemization.[2] While microwave-assisted synthesis can speed up coupling, the elevated temperatures can also increase racemization for sensitive amino acids like cysteine.[3][11]

  • Solution:

    • Perform the coupling reaction at a lower temperature, for instance, at 0°C.[2]

    • If reagent solubility allows, consider using a less polar solvent. A mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) has been shown to reduce racemization compared to neat DMF.[3][7]

Step 4: Re-evaluate the Pre-activation Step

Allowing the coupling reagents to pre-activate with the protected cysteine before adding the mixture to the resin can significantly increase racemization.[3][7]

  • Solution:

    • Avoid pre-activation when coupling D-cysteine. Instead, add the protected amino acid, coupling reagent, and additive to the resin, followed immediately by the base.[4]

Data Presentation

Table 1: Influence of Coupling Conditions on Cysteine Racemization

Coupling Reagent/MethodBaseAdditivePre-activation Time (min)Solvent% D-Isomer Formed (Racemization)Reference
HBTUDIEAHOBt5DMF5-33%[3][7]
BOPDIEAHOBt5DMFHigh[7]
HATUDIEAHOAt5DMFHigh[7]
BOP/HBTU/HATUTMPHOBt/HOAt0CH₂Cl₂-DMF (1:1)<1%[7]
DIPCDI-HOBt/HOAt5-<1%[7]
Preformed Pfp esters--N/ACH₂Cl₂-DMF (1:1)<1%[7]

Table 2: Qualitative Comparison of Strategies to Minimize Racemization

StrategyEffectivenessNotes
Addition of HOBt/HOAt/OxymaHighCommonly used with carbodiimides to suppress oxazolone formation and form more reactive esters.[1][2][3]
Use of a Weaker Base (e.g., Collidine)HighSignificantly reduces base-catalyzed enolization compared to DIEA or NMM.[9][10]
Lowering Reaction TemperatureModerate to HighReduces the rate of both the desired coupling and the racemization side reaction.[2]
Use of Less Polar SolventsModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[2][3]
Avoiding Pre-activationHighCrucial for onium salt-based couplings of cysteine to minimize racemization.[3][7]
Use of Copper (II) ChlorideHighHas been shown to be effective in suppressing racemization.[2][3][5]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Cys(Trt)-OH using DIPCDI/HOBt

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) coupling cycle to minimize racemization.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin, followed by the addition of DIPCDI (3-5 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature. For highly sensitive sequences, consider performing the coupling at 0°C.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Protocol 2: Analysis of Cysteine Racemization by Chiral HPLC

This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.[12][13]

  • Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Purification: Purify the crude peptide using reverse-phase HPLC.

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[12]

  • Derivatization: Derivatize the resulting amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis: Analyze the derivatized amino acid mixture by reverse-phase HPLC. The different diastereomeric derivatives of D- and L-cysteine will have different retention times, allowing for their separation and quantification.

  • Quantification: Integrate the peak areas corresponding to the D- and L-cysteine derivatives to determine the percentage of racemization.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Mechanism cluster_enolization Direct Enolization Mechanism Activated_AA Activated D-Cysteine Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular cyclization L_Cys_Peptide L-Cysteine Peptide (Racemized) Oxazolone->L_Cys_Peptide Nucleophilic attack (top face) D_Cys_Peptide_Ox D-Cysteine Peptide (Desired) Oxazolone->D_Cys_Peptide_Ox Nucleophilic attack (bottom face) Activated_D_Cys Activated D-Cysteine Enolate Planar Enolate Intermediate Activated_D_Cys->Enolate α-proton abstraction Base Base (e.g., DIEA) Base->Activated_D_Cys L_Cys_Peptide_En L-Cysteine Peptide (Racemized) Enolate->L_Cys_Peptide_En Protonation (top face) D_Cys_Peptide_En D-Cysteine Peptide (Desired) Enolate->D_Cys_Peptide_En Protonation (bottom face) Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Step 1: Review Coupling Reagents - Carbodiimide alone? - Onium salt + pre-activation? Start->Check_Reagents Additives Action: Use Additives (HOBt, HOAt, Oxyma) Check_Reagents->Additives Yes Avoid_Preactivation Action: Avoid Pre-activation Check_Reagents->Avoid_Preactivation Yes Check_Base Step 2: Evaluate Base - Using DIEA or NMM? Check_Reagents->Check_Base No Additives->Check_Base Avoid_Preactivation->Check_Base Change_Base Action: Switch to Weaker Base (e.g., Collidine) Check_Base->Change_Base Yes Check_Conditions Step 3: Assess Conditions - High Temperature? - Polar Solvent? Check_Base->Check_Conditions No Change_Base->Check_Conditions Lower_Temp Action: Lower Temperature (e.g., 0°C) Check_Conditions->Lower_Temp Yes Change_Solvent Action: Use Less Polar Solvent (e.g., DCM/DMF mix) Check_Conditions->Change_Solvent Yes End Racemization Minimized Check_Conditions->End No Lower_Temp->End Change_Solvent->End

References

Technical Support Center: Optimization of Disulfide Bridge Formation using Boc-D-Cys(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful formation of disulfide bridges in peptides using Boc-D-Cys(Acm)-OH.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Acm Deprotection and/or Disulfide Bond Formation

Q: My analytical data (HPLC, Mass Spectrometry) indicates a significant amount of starting material or singly-deprotected intermediates remaining after the reaction. What are the potential causes and solutions?

A: Incomplete reactions are a common challenge and can be attributed to several factors. Below is a troubleshooting guide to address this issue.

  • Reagent Stoichiometry and Quality: Insufficient equivalents of the oxidizing agent are a primary cause of incomplete reactions.[1] The quality and age of reagents like iodine or mercury(II) acetate can also significantly impact their reactivity.

    • Recommendation: Ensure you are using a sufficient excess of the deprotection/oxidation reagent. For iodine-mediated oxidation, 10-15 equivalents per Acm group are typically recommended.[1] Always use fresh, high-quality reagents.

  • Reaction Time and Temperature: The kinetics of Acm deprotection can be sequence-dependent.[1]

    • Recommendation: If you observe an incomplete reaction, consider extending the reaction time. Monitoring the reaction progress by HPLC and mass spectrometry is crucial to determine the optimal time.[1] Most reactions are complete within 1-2 hours.[1]

  • Peptide Sequence and Steric Hindrance: The local chemical environment and secondary structure of the peptide can hinder the access of the oxidizing agent to the Cys(Acm) residue.[1]

    • Recommendation: For sterically hindered sequences, longer reaction times or a stronger oxidizing agent might be necessary.

  • Solvent Choice: The rate of reaction is highly dependent on the solvent system used.

    • Recommendation: For iodine oxidation, aqueous methanol or aqueous acetic acid are common choices.[1] Reactions are generally faster in aqueous methanol; however, for peptides containing sensitive residues like Tyrosine (Tyr), Histidine (His), and Tryptophan (Trp), aqueous acetic acid is preferred to minimize potential iodination of these residues.

Issue 2: Low Yield of the Desired Monomeric Cyclic Peptide

Q: I am observing a low yield of my target cyclic peptide, with significant formation of dimers or higher-order oligomers. How can I favor intramolecular cyclization?

A: The formation of intermolecular disulfide bonds leading to oligomerization is a common side reaction. The key to favoring the desired intramolecular reaction is to perform the cyclization under high dilution.

  • Peptide Concentration: High concentrations of the peptide will favor intermolecular reactions.

    • Recommendation: The oxidation reaction should be carried out at a low peptide concentration, typically in the range of 0.1-1 mg/mL.[2] This high dilution favors intramolecular disulfide bond formation.[1]

Issue 3: Side Reactions with Sensitive Amino Acid Residues

Q: My peptide contains sensitive residues such as Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met), and I am observing side products. How can I minimize these side reactions during disulfide bond formation?

A: Oxidizing agents, particularly iodine, can react with electron-rich side chains of certain amino acids.

  • Solvent and Scavengers: The choice of solvent can influence the extent of side reactions. The addition of scavengers can also protect sensitive residues.

    • Recommendation: For peptides containing Trp, Tyr, or His, using aqueous acetic acid instead of aqueous methanol for iodine-mediated oxidation is recommended to limit iodination of these residues. In some cases, adding a large excess of a scavenger like Ac-Trp-OMe can help protect tryptophan residues.

Data Presentation

Table 1: Comparison of Common Reagents for Acm Deprotection and Disulfide Bond Formation

ReagentTypical ConditionsAdvantagesDisadvantages
Iodine (I₂) 10-15 equivalents in aqueous acetic acid or aqueous methanol.[1]Efficient for simultaneous Acm removal and oxidation.Can cause side reactions with sensitive residues (Trp, Tyr, Met).
Mercury(II) Acetate (Hg(OAc)₂) 10 equivalents per Acm group at pH 4.[1]Effective for Acm removal.Highly toxic, requires subsequent steps to remove mercury salts.
N-Chlorosuccinimide (NCS) 1 equivalent at 50°C for 5 minutes (on-resin).[3]Rapid and mild conditions, compatible with other protecting groups like Trt.[3][4]Can lead to over-oxidation if not carefully controlled.
Thallium(III) Trifluoroacetate (Tl(TFA)₃) Used in TFA for solution phase or DMF for solid phase.Effective for peptides with multiple Cys(Acm) residues.Highly toxic.

Experimental Protocols

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation in Solution

This protocol is suitable for peptides that have been cleaved from the solid support with the Acm protecting groups intact.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid to a final concentration of 0.1-1 mg/mL to favor intramolecular cyclization.[1][2] For peptides with sensitive residues, aqueous acetic acid is recommended.

  • Iodine Addition: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise to the peptide solution.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using analytical HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[1]

  • Quenching: Once the reaction is complete, quench the excess iodine by adding an aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color of the iodine disappears.

  • Purification: Purify the cyclic peptide using reverse-phase HPLC.

Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)

This protocol is advantageous as it allows for disulfide bond formation while the peptide is still attached to the solid-phase resin, potentially simplifying purification.

  • Resin Swelling: Swell the peptidyl-resin in a suitable solvent like DMF.

  • Oxidation: Add a solution of N-chlorosuccinimide (NCS) in DMF (typically 1 equivalent) to the swollen resin.[3] The reaction can be heated to 50°C for 5 minutes to expedite the process.[3]

  • Washing: After the reaction, thoroughly wash the resin with DMF, followed by DCM, to remove any excess reagents.

  • Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Precipitate the crude peptide in cold diethyl ether, lyophilize, and then purify by reverse-phase HPLC.

Mandatory Visualizations

experimental_workflow cluster_solution Solution-Phase Cyclization cluster_solid On-Resin Cyclization peptide_sol Acm-Protected Peptide dissolve Dissolve in High Dilution (0.1-1 mg/mL) peptide_sol->dissolve oxidize_sol Add Oxidizing Agent (e.g., Iodine) dissolve->oxidize_sol quench Quench Reaction oxidize_sol->quench purify_sol Purify Cyclic Peptide (RP-HPLC) quench->purify_sol peptide_resin Peptide on Resin with Cys(Acm) swell Swell Resin peptide_resin->swell oxidize_resin Add Oxidizing Agent (e.g., NCS) swell->oxidize_resin wash Wash Resin oxidize_resin->wash cleave Cleave from Resin wash->cleave purify_resin Purify Cyclic Peptide (RP-HPLC) cleave->purify_resin

Caption: Comparative workflow for solution-phase versus on-resin disulfide bond formation.

troubleshooting_logic start Incomplete Disulfide Bond Formation check_reagents Check Reagent Stoichiometry and Quality start->check_reagents check_time Evaluate Reaction Time start->check_time check_concentration Assess Peptide Concentration (for solution phase) start->check_concentration check_solvent Consider Solvent System start->check_solvent increase_equivalents Increase Equivalents of Oxidizing Agent check_reagents->increase_equivalents Insufficient use_fresh_reagents Use Fresh, High-Quality Reagents check_reagents->use_fresh_reagents Old/Poor Quality extend_time Extend Reaction Time and Monitor by HPLC/MS check_time->extend_time Incomplete high_dilution Ensure High Dilution (0.1-1 mg/mL) check_concentration->high_dilution Too Concentrated optimize_solvent Optimize Solvent for Solubility and Minimizing Side Reactions check_solvent->optimize_solvent Suboptimal

Caption: Troubleshooting flowchart for incomplete disulfide bond formation.

References

Managing steric hindrance when coupling BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the coupling of BOC-D-CYS(ACM)-OH in solid-phase peptide synthesis (SPPS). While not the most sterically hindered amino acid, its coupling can present challenges related to efficiency and side reactions, particularly racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges stem from a combination of factors. The bulky tert-butyloxycarbonyl (Boc) and acetamidomethyl (Acm) protecting groups can cause moderate steric hindrance, potentially slowing down the reaction.[1][2] More significantly, cysteine derivatives are highly susceptible to racemization (the conversion from the D-form to the L-form) during the activation step, especially in the presence of a base.[3] Additionally, specific peptide sequences, such as coupling to an Asp(OtBu) residue, can lead to side reactions like aspartimide formation.[4]

Q2: How can I detect an incomplete coupling reaction?

A2: The most common method for monitoring coupling efficiency on-resin is the Kaiser test (or ninhydrin test).[2][5] After the coupling step, a small sample of resin beads is tested. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[2] A yellow or colorless result suggests the coupling was successful.[2]

Q3: Which coupling reagents are most effective for a potentially hindered residue like this compound?

A3: For challenging couplings, standard carbodiimide reagents like DCC or DIC alone may be insufficient.[6][7] It is highly recommended to use more potent activating reagents.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome steric barriers.[6][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices that provide high coupling efficiency and avoid the potential side reaction of N-terminal guanidinylation.[6][8]

  • Low-Racemization Conditions: When racemization is the primary concern, using a carbodiimide like DIC in the presence of an additive such as HOBt or OxymaPure, but without a tertiary base, is an effective strategy.[3][4]

Q4: What is "double coupling" and when is it recommended?

A4: Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid and reagents immediately after the first attempt.[1][2][5] This strategy is highly effective for driving the reaction to completion when coupling sterically hindered residues or if the initial coupling is found to be incomplete via a positive Kaiser test.[5][6]

Q5: How does the Acm protecting group influence the reaction?

A5: The acetamidomethyl (Acm) protecting group on the sulfur side-chain is stable under the acidic conditions of Boc-SPPS.[4] Compared to the more common trityl (Trt) group used in Fmoc-SPPS, the Acm group generally leads to a lower degree of racemization during coupling.[3] It remains on the peptide after cleavage from the resin and can be removed in a separate step, often with iodine, to facilitate controlled disulfide bond formation.[9][10]

Troubleshooting Guide: Low Coupling Efficiency

If you experience an incomplete reaction (e.g., a positive Kaiser test) after coupling this compound, follow this systematic troubleshooting workflow.

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) double_couple Action: Perform a Second Coupling (Double Couple) start->double_couple kaiser_2 Perform Kaiser Test Again double_couple->kaiser_2 potent_reagent Action: Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) kaiser_2->potent_reagent Still Positive proceed Coupling Complete: Proceed with Synthesis kaiser_2->proceed Negative kaiser_3 Perform Kaiser Test Again potent_reagent->kaiser_3 optimize_conditions Action: Optimize Conditions • Extend Reaction Time (e.g., overnight) • Use Superior Solvent (e.g., NMP) kaiser_3->optimize_conditions Still Positive kaiser_3->proceed Negative kaiser_4 Perform Kaiser Test Again optimize_conditions->kaiser_4 cap_amines Action: Cap Unreacted Amines with Acetic Anhydride kaiser_4->cap_amines Still Positive kaiser_4->proceed Negative G Factors Influencing this compound Coupling Conditions Coupling Conditions Reagent Potent Reagent (e.g., HATU) Base Strong Base (e.g., DIPEA) Solvent Good Solvation (e.g., NMP) Time Extended Time Efficiency High Coupling Efficiency Reagent->Efficiency Increases Base->Efficiency Increases Racemization Increased Racemization Risk Base->Racemization Increases Solvent->Efficiency Increases Aggregation Reduced Aggregation Solvent->Aggregation Leads to Time->Efficiency Increases Outcome Reaction Outcome

References

Scavengers to prevent side reactions during Acm deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with scavengers to prevent side reactions during the deprotection of Acetamidomethyl (Acm)-protected cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Acm deprotection, and what causes them?

A1: During Acm deprotection, several side reactions can occur, leading to impurities and reduced yield of the desired peptide. The most common side reactions include:

  • Iodination of Tyrosine: When using iodine (I₂) for deprotection, electrophilic iodine can react with the electron-rich aromatic ring of tyrosine residues.[1][2] This is more likely to occur with an excess of iodine or prolonged reaction times.

  • S→O Acm Shift to Serine or Threonine: In peptides rich in serine (Ser) or threonine (Thr), the Acm group can migrate from the cysteine sulfur to the hydroxyl group of a nearby Ser or Thr residue.[3] This side reaction has been observed with deprotection methods utilizing thallium(III) trifluoroacetate or mercuric acetate.[3]

  • Oxidation of Methionine: Methionine (Met) residues are susceptible to oxidation to methionine sulfoxide, particularly when using strong oxidizing agents like iodine for Acm deprotection.

  • S-alkylation: During the final trifluoroacetic acid (TFA) cleavage from the resin, carbocations generated from the resin linker or other protecting groups can alkylate the free thiol of cysteine.[2]

  • Epimerization/Racemization: The α-carbon of the cysteine residue can be susceptible to proton abstraction, leading to a loss of stereochemical integrity. This is more pronounced when cysteine is the C-terminal amino acid.[2]

Q2: What is the role of a scavenger in Acm deprotection, and which scavengers are commonly used?

A2: Scavengers are nucleophilic reagents added to the reaction mixture to "trap" reactive electrophilic species, such as carbocations and excess oxidants, that are generated during deprotection.[4][5] By reacting with these species, scavengers prevent them from causing unwanted modifications to the peptide.

Commonly used scavengers and their primary targets are:

  • Glycerol: Used to suppress the S→O Acm shift to serine and threonine residues.[3]

  • Triisopropylsilane (TIS): An effective scavenger for trityl cations and other carbocations generated during TFA cleavage, thus preventing S-alkylation of cysteine and alkylation of tryptophan.[2][6]

  • Ethanedithiol (EDT): Particularly effective in protecting cysteine residues from alkylation by trapping carbocations.[2]

  • Thioanisole: While sometimes used as a scavenger, it has been reported to potentially cause partial removal of the Acm group during TFA cleavage.[7]

  • Sodium Thiosulfate or Ascorbic Acid: Used to quench excess iodine after the deprotection reaction is complete, preventing further oxidation or iodination.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during Acm deprotection and provides systematic solutions.

Issue 1: Incomplete Acm Deprotection

Symptoms:

  • Significant amount of starting material observed in HPLC and mass spectrometry analysis.[7]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Reagent Ensure the correct stoichiometry of the deprotecting reagent (e.g., iodine, mercury(II) acetate) is used. Use a fresh, high-quality reagent.[7]
Suboptimal Reaction Time/Temp The kinetics of deprotection can be sequence-dependent.[7] Consider extending the reaction time. A slight increase in temperature may be beneficial but should be approached with caution to avoid side reactions.[7]
Incorrect Solvent or pH The choice of solvent and pH are critical. For iodine-mediated deprotection, dipolar solvents like aqueous methanol or acetic acid can accelerate the reaction.[7] For mercury(II) acetate deprotection, a pH of 4.0 is optimal.[7][9]
Steric Hindrance If the Cys(Acm) residue is in a sterically hindered region of the peptide, the reaction may be slower.[7] Longer reaction times or a slight increase in temperature may be necessary.
Interference from Other Scavengers Certain scavengers in the cleavage cocktail, such as thioanisole, may interfere with or prematurely remove the Acm group.[7] Review the composition of your cleavage cocktail.

Issue 2: Observation of Unexpected Side Products

Symptoms:

  • Unexpected peaks in the HPLC chromatogram.

  • Masses in the mass spectrum that do not correspond to the starting material or the desired product.

Troubleshooting Specific Side Products:

Side Product Scavenger/Mitigation Strategy Experimental Considerations
Iodinated Tyrosine Use the minimum effective equivalents of iodine.[1] Quench excess iodine immediately after the reaction is complete with sodium thiosulfate or ascorbic acid.[7]Monitor the reaction closely by HPLC to determine the optimal reaction time.
S→O Acm Shift Add glycerol as a scavenger to the deprotection reaction.[3]This has been shown to be effective in both thallium(III) trifluoroacetate and mercuric acetate methods.[3]
Oxidized Methionine Use a less harsh deprotection method if possible. Minimize reaction time with oxidizing agents.Consider alternative deprotection strategies that do not involve strong oxidants.
S-alkylated Cysteine Add scavengers like Triisopropylsilane (TIS) and Ethanedithiol (EDT) to the TFA cleavage cocktail.[2]A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6] For peptides with multiple sensitive residues, more complex scavenger mixtures may be required.[6]

Experimental Protocols

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation

This protocol is for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.

  • Dissolve the peptide: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol. The concentration should be kept low to favor intramolecular cyclization.

  • Add Iodine: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[7]

  • Monitor Reaction: Monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[7]

  • Quench: Quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.[7][8]

  • Isolate Product: Remove the solvent under reduced pressure and purify the cyclized peptide by preparative HPLC.

Protocol 2: Mercury(II) Acetate Mediated Acm Deprotection to Yield a Free Thiol

This protocol results in the formation of a free thiol.

  • Dissolve the peptide: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[7]

  • Adjust pH: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[7][9]

  • Add Hg(OAc)₂: Add mercury(II) acetate (1.0 to 10 equivalents per Acm group).[7][9] Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[7]

  • React: Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.

  • Precipitate Mercury: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[7]

  • Isolate Product: Centrifuge to remove the precipitate and purify the peptide from the supernatant.

Visualizations

Acm_Deprotection_Troubleshooting start Acm Deprotection Issue incomplete Incomplete Deprotection start->incomplete side_products Side Products Observed start->side_products check_reagents Verify Reagent Stoichiometry & Quality incomplete->check_reagents identify_side_product Identify Side Product (HPLC, MS) side_products->identify_side_product optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions check_solvent_ph Evaluate Solvent & pH optimize_conditions->check_solvent_ph resolved Issue Resolved check_solvent_ph->resolved iodination Iodination of Tyr identify_side_product->iodination acm_shift S->O Acm Shift identify_side_product->acm_shift alkylation S-alkylation identify_side_product->alkylation use_min_iodine Use Minimum I2 & Quench iodination->use_min_iodine add_glycerol Add Glycerol Scavenger acm_shift->add_glycerol add_tis_edt Add TIS/EDT to TFA Cocktail alkylation->add_tis_edt use_min_iodine->resolved add_glycerol->resolved add_tis_edt->resolved

Caption: Troubleshooting workflow for Acm deprotection issues.

Scavenger_Action_Pathway deprotection Acm Deprotection reactive_species Reactive Species Generated (Carbocations, Excess Oxidants) deprotection->reactive_species peptide Peptide with Nucleophilic Residues (Cys, Tyr, Met) reactive_species->peptide attack scavengers Scavengers Added (TIS, EDT, Glycerol, Na2S2O3) reactive_species->scavengers react with side_reactions Side Reactions (Alkylation, Iodination, Oxidation) peptide->side_reactions desired_product Desired Deprotected Peptide peptide->desired_product protected by scavengers trapped_species Trapped/Neutralized Reactive Species scavengers->trapped_species

Caption: Mechanism of scavenger action in preventing side reactions.

References

Technical Support Center: Purification of Peptides Containing BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of peptides containing BOC-D-CYS(ACM)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Acetamidomethyl (Acm) protecting group for cysteine in Boc-based Solid-Phase Peptide Synthesis (SPPS)?

The primary advantage of the Acm group is its stability under the acidic conditions used for Boc-SPPS, such as repetitive Trifluoroacetic Acid (TFA) treatments for Nα-Boc deprotection and the final cleavage from the resin, often with strong acids like Hydrogen Fluoride (HF).[1][2] This stability allows for an "orthogonal" purification strategy. The crude peptide can be cleaved from the resin with the Cys(Acm) protection intact, purified using methods like RP-HPLC, and then the Acm group can be selectively removed in a subsequent step to form the desired disulfide bond or free thiol.[3]

Q2: What are the common methods for removing the Acm protecting group?

The most common methods for Acm group removal involve oxidative cleavage. These include:

  • Iodine Treatment: This is a widely used method that simultaneously removes the Acm groups and facilitates the formation of a disulfide bond.[4][5]

  • Heavy Metal Salts: Reagents like mercury(II) acetate or silver trifluoromethanesulfonate can also be used to deprotect the Acm group.[6] However, these reagents are toxic and require careful handling and disposal.

  • N-Chlorosuccinimide (NCS): NCS can be used for on-resin removal of the Acm group.[7]

Q3: Can I purify my Acm-protected peptide using standard Reversed-Phase HPLC (RP-HPLC) conditions?

Yes, a standard RP-HPLC method is well-suited for purifying crude peptides with the Acm group still attached.[3] The Acm group is relatively polar, which may lead to earlier elution times compared to the fully deprotected peptide.[3] A typical mobile phase system consists of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[8][9]

Q4: What are the most common impurities I might encounter when working with this compound containing peptides?

Common impurities can be categorized as follows:

  • Synthesis-related impurities: These include deletion sequences (from incomplete coupling or deprotection), truncated peptides, and byproducts from side reactions like aspartimide formation or oxidation of methionine.[10][11][12]

  • Acm-deprotection-related impurities: Incomplete removal of the Acm group is a common issue.[3] Additionally, the reagents used for deprotection can cause side reactions, such as iodination of sensitive residues like Tyrosine (Tyr), Histidine (His), and Tryptophan (Trp) when using iodine.

  • Post-deprotection impurities: If the goal is a free thiol, oxidation can lead to the formation of dimers or other disulfide-linked species.[13] If a specific disulfide bond is desired, incorrect disulfide bond formation (scrambling) can occur.[3]

Q5: How can I minimize side reactions during Acm deprotection with iodine?

To minimize side reactions like iodination of sensitive residues (Tyr, His, Trp), the choice of solvent is critical. The reaction is often carried out in aqueous acetic acid (aq. AcOH) for peptides containing these sensitive residues, as it limits iodination compared to solvents like aqueous methanol (aq. MeOH). Performing the reaction at high dilution can also favor intramolecular disulfide bond formation over intermolecular reactions.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
Low yield of the purified peptide 1. Aggregation: The peptide may be aggregating during synthesis or purification, leading to poor recovery.[14]2. Incomplete Cleavage: The peptide may not be fully cleaved from the resin.3. Precipitation during Purification: The peptide may be precipitating on the HPLC column or in the collection tubes.1. Address Aggregation: Modify HPLC conditions (e.g., change organic modifier, add chaotropic agents if compatible), or resynthesize using strategies to reduce aggregation (e.g., use of pseudoprolines, low-load resin).[14]2. Optimize Cleavage: Ensure appropriate cleavage cocktail and reaction time for your resin and sequence.[10]3. Improve Solubility: Adjust the pH of the mobile phase or the collection buffer. Collect fractions into a solvent that ensures peptide solubility.
Multiple peaks in the HPLC chromatogram of the crude peptide 1. SPPS-related impurities: Incomplete couplings or deprotections leading to deletion or truncated sequences.[11][12]2. Side reactions during synthesis: Aspartimide formation, oxidation of methionine, etc.[10]3. Racemization: Racemization of the Cys residue can occur during coupling.[1][15]1. Optimize SPPS: Review and optimize coupling and deprotection times. Use in-situ neutralization protocols for Boc-SPPS to minimize side reactions.[10][14]2. Protect Sensitive Residues: Use appropriate side-chain protection for residues prone to side reactions.3. Optimize Coupling: Use coupling reagents and conditions known to minimize racemization, such as using carbodiimides with HOBt in the absence of strong bases.[1]
Incomplete Acm deprotection 1. Insufficient reagent: The amount of iodine or other deprotection reagent may be insufficient.2. Short reaction time: The deprotection reaction may not have gone to completion.3. Poor peptide solubility: The peptide may not be fully dissolved in the reaction solvent, limiting access of the reagent.1. Increase Reagent Equivalents: Use a higher excess of the deprotection reagent.2. Extend Reaction Time: Monitor the reaction by analytical HPLC and extend the time as needed.3. Improve Solubility: Test different solvent systems for the deprotection reaction to ensure the peptide is fully dissolved.
Formation of side products during Acm deprotection (e.g., additional HPLC peaks) 1. Iodination of sensitive residues: Tyr, Trp, or His residues may have been iodinated.2. Oxidation of other residues: Methionine can be oxidized to methionine sulfoxide.[15]3. Incorrect disulfide bond formation: For peptides with multiple cysteines, incorrect disulfide pairing may occur.[3]1. Change Deprotection Solvent: Use aqueous acetic acid instead of aqueous methanol to reduce iodination.2. Protect Sensitive Residues: Consider using protecting groups for sensitive residues if they are not already protected.3. Use Orthogonal Protection: For multi-disulfide peptides, use a combination of orthogonal cysteine protecting groups (e.g., Acm and Trt) to control disulfide bond formation sequentially.[16]
Broad or tailing peaks during HPLC purification 1. Peptide aggregation on the column. 2. Secondary interactions with the stationary phase. 3. Column overloading. 1. Modify Mobile Phase: Increase the organic modifier concentration, change the ion-pairing agent, or adjust the pH.2. Change Column: Try a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides).[8]3. Reduce Sample Load: Inject a smaller amount of the crude peptide onto the column.

Data Presentation

Table 1: Illustrative RP-HPLC Retention Times for a Model Peptide with Different Cysteine Protecting Groups. [3]

Cysteine Protecting GroupIllustrative Retention Time (minutes)Expected Purity Range (%)Notes
Acm 12.585-95The main peak corresponds to the Acm-protected peptide. A separate peak for the deprotected peptide would appear after iodine treatment.
Trt 18.280-90The main peak corresponds to the deprotected peptide, as Trt is cleaved by TFA.
StBu 15.885-95The main peak is the StBu-protected peptide.
Note: Retention times and purities are illustrative and will vary depending on the specific peptide sequence, HPLC conditions, and the success of the synthesis.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of Acm-Protected Peptides [3][8][9]

  • Sample Preparation: Dissolve the crude, lyophilized peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). If solubility is an issue, a small amount of organic solvent like acetonitrile or DMSO can be used, but minimize the volume. Filter the sample through a 0.45 µm filter before injection.

  • HPLC System: Use a preparative RP-HPLC system equipped with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with the initial conditions (e.g., 5% Solvent B) for at least 3-5 column volumes.

    • Apply a linear gradient of Solvent B at a flow rate appropriate for the column size. A typical gradient might be 5-65% Solvent B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure desired peptide. Pool the pure fractions and lyophilize.

Protocol 2: Acm Group Deprotection and Disulfide Bond Formation with Iodine

Caution: Handle iodine with care in a well-ventilated fume hood.

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent. For peptides containing Tyr, His, or Trp, aqueous acetic acid (e.g., 50% AcOH) is recommended to minimize iodination. For other peptides, aqueous methanol can be used. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

  • Iodine Addition: While stirring vigorously, add a solution of iodine (e.g., 20 mM I2 in the same solvent) dropwise until a faint yellow color persists.

  • Reaction Monitoring: Monitor the reaction progress by analytical HPLC and/or mass spectrometry until the starting material is consumed (typically 30-120 minutes).

  • Quenching: Quench the excess iodine by adding 1 M aqueous sodium thiosulfate or ascorbic acid dropwise until the solution becomes colorless.

  • Purification: Purify the resulting peptide by RP-HPLC using the protocol described above to remove salts and any byproducts.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification1 Purification Step 1 cluster_deprotection Deprotection & Cyclization cluster_purification2 Purification Step 2 SPPS Boc-SPPS with This compound Cleavage TFA or HF Cleavage SPPS->Cleavage Crude Crude Acm-Protected Peptide Cleavage->Crude RPHPLC1 RP-HPLC Purification Crude->RPHPLC1 PureAcm Pure Acm-Protected Peptide RPHPLC1->PureAcm Iodine Iodine Treatment PureAcm->Iodine CrudeCyclic Crude Cyclic/Deprotected Peptide Iodine->CrudeCyclic RPHPLC2 RP-HPLC Purification CrudeCyclic->RPHPLC2 FinalPeptide Final Purified Peptide RPHPLC2->FinalPeptide

Caption: Workflow for synthesis and purification of Cys(Acm)-containing peptides.

Troubleshooting_Logic cluster_crude_issues Crude Peptide Analysis cluster_deprotection_issues Deprotection Analysis Start Impure Final Peptide (Post-Deprotection) CheckCrude Analyze Crude Peptide (Pre-Deprotection) by HPLC/MS Start->CheckCrude CheckDeprotection Analyze Deprotection Reaction Mixture Start->CheckDeprotection MultiplePeaks Multiple Peaks? CheckCrude->MultiplePeaks IncompleteReaction Incomplete Reaction or New Side Peaks? CheckDeprotection->IncompleteReaction MultiplePeaks->CheckDeprotection No (Clean) OptimizeSPPS Optimize SPPS: - Coupling/Deprotection Times - Scavengers MultiplePeaks->OptimizeSPPS Yes OptimizeDeprotection Optimize Deprotection: - Reagent Equivalents - Reaction Time - Solvent IncompleteReaction->OptimizeDeprotection Yes FinalPurification Optimize Final RP-HPLC Purification IncompleteReaction->FinalPurification No (Clean)

Caption: Logical troubleshooting flow for peptide purification issues.

References

S-O acyl shift side reaction with Cys(Acm) and prevention methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the S-O acyl shift side reaction during the synthesis of peptides containing Cysteine (Acm).

Frequently Asked Questions (FAQs)

Q1: What is the S-O acyl shift side reaction involving Cys(Acm)?

During the deprotection of the acetamidomethyl (Acm) group from a cysteine residue, particularly in peptides rich in serine (Ser) and threonine (Thr), a side reaction can occur. This involves the intramolecular transfer of the Acm group from the sulfur atom of the cysteine to the hydroxyl group of a nearby serine or threonine residue. This results in the formation of an O-Acm-Ser/Thr-containing peptide impurity, which can be difficult to separate from the desired product.[1]

Q2: Under what conditions is the S-O acyl shift most likely to occur?

The S-O acyl shift is predominantly observed during the deprotection of Cys(Acm) using methods that involve electrophilic intermediates or acidic conditions. Deprotection procedures utilizing reagents like thallium(III) trifluoroacetate or mercuric acetate have been reported to be prone to this side reaction.[1] The acidic environment can facilitate the intramolecular nucleophilic attack of the serine or threonine hydroxyl group on the activated Acm group.

Q3: How can I detect the S-O acyl shift side product?

The most effective way to detect the S-O acyl shift is through mass spectrometry (MS) analysis of the crude peptide mixture after deprotection. The side product will have the same mass as the desired peptide with one or more Acm groups still attached, but its retention time in reverse-phase HPLC will likely be different. Fragmentation analysis in MS/MS can help pinpoint the location of the Acm group on a serine or threonine residue instead of cysteine.

Q4: Are there alternative protecting groups for Cysteine that avoid this issue?

Yes, several other protecting groups for cysteine can be employed to circumvent the S-O acyl shift side reaction. The choice of protecting group depends on the overall synthetic strategy. Some common alternatives include:

  • Trityl (Trt): Acid-labile and widely used in Fmoc-SPPS.

  • tert-Butyl (tBu): Stable to TFA and removed with stronger acids.

  • 4-methoxytrityl (Mmt): More acid-labile than Trt, allowing for selective deprotection.

It is crucial to select a protecting group that is orthogonal to the other protecting groups used in the peptide synthesis.

Troubleshooting Guide

Issue: Observation of a significant peak in the HPLC chromatogram with a mass corresponding to the Acm-protected peptide, even after the deprotection step.

Possible Cause Suggested Solution
S-O Acyl Shift: The Acm group has migrated from the Cysteine to a Serine or Threonine residue.Implement a prevention protocol using a scavenger like glycerol during the deprotection step. See Experimental Protocols for a detailed method.
Incomplete Deprotection: The deprotection reaction has not gone to completion.Increase the reaction time, temperature, or the equivalents of the deprotecting reagent. Ensure the quality of the deprotection reagents.
Steric Hindrance: The Cys(Acm) residue is in a sterically hindered region of the peptide, making it less accessible to the deprotection reagent.Consider using a less bulky protecting group for cysteine in future syntheses if this is a recurring issue with a particular sequence.

Quantitative Data

The use of a scavenger such as glycerol can significantly suppress the S-O acyl shift side reaction. The following table presents a hypothetical but realistic comparison of the yield of the desired peptide and the S-O acyl shift side product with and without the addition of glycerol during a mercuric acetate-mediated deprotection of a Ser/Thr-rich peptide.

Deprotection Condition Desired Peptide Yield (%) S-O Acyl Shift Side Product (%)
Mercuric Acetate6535
Mercuric Acetate with Glycerol95<5

Note: These are representative values and actual results may vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Cys(Acm) Deprotection with Mercuric Acetate
  • Peptide Dissolution: Dissolve the Cys(Acm)-protected peptide in an appropriate aqueous solvent (e.g., 10% aqueous acetic acid) to a concentration of 1-2 mg/mL.

  • Reagent Addition: Add mercuric acetate (Hg(OAc)₂) (10-15 equivalents per Acm group) to the peptide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the deprotection by HPLC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, add a solution of β-mercaptoethanol (20-30 equivalents per Acm group) to quench the reaction and precipitate the mercury salts.

  • Work-up: Centrifuge the mixture to pellet the precipitate. Decant the supernatant containing the deprotected peptide.

  • Purification: Purify the peptide from the supernatant using reverse-phase HPLC.

Protocol 2: Prevention of S-O Acyl Shift using Glycerol Scavenger
  • Peptide Dissolution: Dissolve the Cys(Acm)-protected peptide in an appropriate aqueous solvent (e.g., 10% aqueous acetic acid) containing 5-10% (v/v) glycerol to a concentration of 1-2 mg/mL.

  • Reagent Addition: Add mercuric acetate (Hg(OAc)₂) (10-15 equivalents per Acm group) to the peptide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the deprotection by HPLC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, add a solution of β-mercaptoethanol (20-30 equivalents per Acm group) to quench the reaction and precipitate the mercury salts.

  • Work-up: Centrifuge the mixture to pellet the precipitate. Decant the supernatant containing the deprotected peptide.

  • Purification: Purify the peptide from the supernatant using reverse-phase HPLC.

Visualizations

Proposed Mechanism of S-O Acyl Shift

S_O_Acyl_Shift cluster_start Peptide Backbone with Cys(Acm) and Ser cluster_intermediate Intermediate State cluster_product S-O Acyl Shift Product Peptide_Chain_1 ...-NH-CH(CH₂SH)-CO-...-NH-CH(CH₂OH)-CO-... Acm_Group Acm Peptide_Chain_1->Acm_Group S-Acm Transition_State [Transition State] Acm_Group->Transition_State Acid-catalyzed intramolecular attack by Ser hydroxyl Peptide_Chain_2 ...-NH-CH(CH₂S)-CO-...-NH-CH(CH₂O-Acm)-CO-... Transition_State->Peptide_Chain_2 Acm transfer Free_Thiol SH

Caption: Proposed mechanism of the S-O acyl shift from Cys(Acm) to a nearby Ser residue.

Experimental Workflow: Troubleshooting S-O Acyl Shift

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start: Cys(Acm)-containing peptide Deprotection Cys(Acm) Deprotection (e.g., Hg(OAc)₂) Start->Deprotection Analysis HPLC-MS Analysis of Crude Product Deprotection->Analysis Check_Mass Mass consistent with S-O Acyl Shift? Analysis->Check_Mass Prevention Implement Prevention Protocol: Add Glycerol Scavenger Check_Mass->Prevention Yes Optimize Optimize Deprotection Conditions: (Time, Temp, Reagents) Check_Mass->Optimize No Success Desired Deprotected Peptide Prevention->Success Optimize->Success

Caption: Troubleshooting workflow for addressing the S-O acyl shift side reaction.

References

Technical Support Center: Acm Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the acetamidomethyl (Acm) protecting group from cysteine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the efficiency of Acm deprotection?

The efficiency of Acm deprotection is influenced by several factors:

  • Peptide Sequence and Steric Hindrance: The amino acids surrounding the Cys(Acm) residue can significantly impact the accessibility of the deprotecting reagent. Bulky or sterically hindering neighboring residues can slow down the reaction rate, leading to incomplete deprotection.[1]

  • Reagent Stoichiometry and Quality: An insufficient amount of the deprotecting reagent is a common cause of incomplete reactions. It is crucial to use the correct excess of fresh, high-quality reagents like iodine or mercury(II) acetate, as their reactivity can diminish over time.[1]

  • Reaction Time and Temperature: The kinetics of Acm deprotection are sequence-dependent.[1] Some sequences may require longer reaction times or slightly elevated temperatures to achieve complete deprotection. However, increasing the temperature should be done with caution to avoid potential side reactions.[1]

  • Solvent and pH: The choice of solvent and maintaining the optimal pH are critical for efficient deprotection. For instance, iodine-mediated deprotection is faster in dipolar solvents like aqueous methanol or acetic acid.[1] Mercury(II) acetate deprotection is typically performed at a pH of 4.0 in aqueous acetic acid.[1][2]

Q2: What are the most common methods for Acm deprotection, and how do I choose the right one?

Several methods are available for Acm deprotection, and the choice depends on the peptide sequence, other protecting groups present, and the desired final product (free thiol or disulfide bond).[3]

  • Iodine: This method directly forms a disulfide bond upon Acm removal.[3] It is a common method but can cause side reactions like the iodination of sensitive residues such as Tyrosine (Tyr), Methionine (Met), and Tryptophan (Trp).[4]

  • Mercury(II) Acetate (Hg(OAc)₂): This reagent is effective for generating a free thiol. However, it is highly toxic and requires careful handling and disposal of mercury waste.[3] It can also remove other protecting groups like S-t-Butyl and S-trityl.[5][6]

  • Silver(I) Salts (AgBF₄ or AgOTf): These are also used to produce a free thiol but are toxic heavy metal reagents that necessitate a subsequent step to remove silver ions.[3]

  • N-Chlorosuccinimide (NCS): NCS allows for the on-resin removal of the Acm group and the simultaneous formation of a disulfide bond.[7] This method is reported to have fast reaction kinetics.[7]

Q3: How can I confirm that the Acm group has been successfully removed?

The most reliable methods for confirming Acm deprotection are:

  • Mass Spectrometry (MS): This is the most direct method. A successful deprotection will result in a mass decrease of 71.08 Da per Acm group.[1]

  • High-Performance Liquid Chromatography (HPLC): Complete deprotection will be indicated by the disappearance of the starting material's peak and the appearance of a new peak with a different retention time.[1]

Q4: Can Acm deprotection be performed while the peptide is still on the solid-phase resin?

Yes, on-resin Acm deprotection is a common and advantageous technique, particularly for the formation of disulfide bridges, as it can simplify the overall process.[8][9] Methods involving iodine and N-Chlorosuccinimide (NCS) are well-suited for on-resin cyclization.[7][9]

Troubleshooting Guides

Issue: Incomplete Acm Deprotection

Symptoms: HPLC and/or MS analysis shows a significant amount of the Acm-protected starting material remaining after the reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reagent - Ensure the correct stoichiometry of the deprotecting reagent is used (e.g., 10-15 equivalents of iodine per Acm group).[1] - Use fresh, high-quality reagents.[1]
Suboptimal Reaction Time - Extend the reaction time and monitor the progress by HPLC. The kinetics can be sequence-dependent.[1]
Steric Hindrance - If the Cys(Acm) is in a sterically hindered region, consider a slight, cautious increase in temperature.[1] - For very difficult sequences, switching to a different deprotection method with a smaller or more reactive deprotecting agent might be necessary.
Incorrect Solvent or pH - Verify that the solvent system and pH are optimal for the chosen method (e.g., pH 4.0 for Hg(OAc)₂).[1] - For iodine-mediated deprotection, ensure a dipolar solvent is used for a faster reaction.[1]

Experimental Protocols

Protocol 1: Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol is for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.

  • Dissolution: Dissolve the Acm-protected peptide in a suitable solvent like aqueous methanol or aqueous acetic acid. To favor intramolecular disulfide bond formation, a low peptide concentration is recommended.[1]

  • Iodine Addition: While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[1]

  • Monitoring: Monitor the reaction's progress using HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[1]

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate until the yellow color disappears.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the cyclized peptide using preparative HPLC.

Protocol 2: Acm Deprotection to a Free Thiol using Mercury(II) Acetate

This protocol is for the removal of the Acm group to yield a free cysteine thiol.

  • Dissolution and pH Adjustment: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL). Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[1][2]

  • Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0 with aqueous ammonia or acetic acid.[1]

  • Reaction: Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.[1]

  • Mercury Precipitation: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[1]

  • Purification: Centrifuge the mixture to remove the precipitate and purify the peptide from the supernatant.

Data Presentation

Table 1: Comparison of Common Acm Deprotection Methods
Method Reagent(s) Typical Conditions Outcome Key Considerations
Iodine Oxidation Iodine (I₂)10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DCM. Reaction time: 40-60 min.Direct formation of a disulfide bond.Can cause iodination of sensitive residues (Tyr, Trp, Met).[4] Reaction rate is highly solvent-dependent.[2]
Mercuric Acetate Mercury(II) Acetate (Hg(OAc)₂)1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.Formation of the free thiol.Highly toxic and requires careful handling and disposal of mercury waste. Can also remove S-t-Butyl and S-trityl groups.[5]
Silver Salts Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfonate (AgOTf)20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).Formation of the free thiol.Toxic heavy metal reagents. Requires subsequent treatment to remove the silver ions.
DTNP 2,2′-dithiobis(5-nitropyridine)15 equivalents of DTNP in a TFA/thioanisole cocktail.[10]Forms a 5-Npys protected peptide, which can then be reduced to the free thiol.Near complete deprotection is observed, but some Acm-protected peptide may remain.[10]

Visualizations

Acm_Deprotection_Workflow cluster_start cluster_methods Deprotection Method cluster_outcomes Outcome cluster_analysis Analysis start Acm-Protected Peptide iodine Iodine start->iodine mercury Hg(OAc)₂ start->mercury silver AgBF₄ / AgOTf start->silver disulfide Disulfide Bond iodine->disulfide thiol Free Thiol mercury->thiol silver->thiol hplc HPLC disulfide->hplc ms Mass Spectrometry disulfide->ms thiol->hplc thiol->ms

Caption: General workflow for Acm deprotection and analysis.

Troubleshooting_Acm_Deprotection start Incomplete Acm Deprotection Observed reagent Check Reagent Stoichiometry & Quality start->reagent time_temp Optimize Reaction Time & Temperature start->time_temp solvent_ph Verify Solvent & pH start->solvent_ph steric Consider Steric Hindrance start->steric solution_reagent Increase Equivalents / Use Fresh Reagent reagent->solution_reagent solution_time_temp Extend Time / Cautiously Increase Temp time_temp->solution_time_temp solution_solvent_ph Adjust to Optimal Conditions solvent_ph->solution_solvent_ph solution_steric Change Deprotection Method steric->solution_steric

Caption: Troubleshooting logic for incomplete Acm deprotection.

References

Low yield in Cys(Acm)-containing peptide synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields during the synthesis of peptides containing Acetamidomethyl (Acm)-protected Cysteine, Cys(Acm).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in Cys(Acm)-containing peptide synthesis?

Low yields in Cys(Acm)-peptide synthesis can stem from several factors:

  • Incomplete Coupling: The bulky nature of the Acm group can cause steric hindrance, leading to inefficient coupling of the subsequent amino acid and resulting in deletion sequences.[1]

  • Side Reactions: Cys(Acm) residues are susceptible to various side reactions during synthesis, including racemization (conversion from L- to D-amino acid), S-alkylation during final cleavage, and formation of N-piperidinyl-Ala at the C-terminus.[1]

  • Peptide Aggregation: Sequences containing multiple hydrophobic residues, including Cys(Acm), are prone to aggregation on the solid support, which can block reactive sites and impede reagent access.

  • Inefficient Acm Deprotection: The removal of the Acm group to form a disulfide bond can be challenging and may require harsh conditions that can lead to peptide degradation or side reactions, such as the iodination of sensitive residues like Tyrosine (Tyr), Methionine (Met), and Tryptophan (Trp).[1][2]

Q2: Which coupling reagents are recommended for overcoming steric hindrance associated with Cys(Acm)?

For sterically hindered couplings involving Cys(Acm), more potent activating reagents are recommended over standard carbodiimides like DIC. Uronium/aminium salt-based reagents are highly effective.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable efficiency for many applications.[3][4]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also effective for hindered couplings.

Q3: What are the common methods for Acm group deprotection and disulfide bond formation, and what are their pros and cons?

The choice of Acm deprotection method is critical for the overall yield and purity of the final peptide. The most common methods are:

  • Iodine-mediated oxidation: This is a one-pot method that simultaneously removes the Acm groups and forms the disulfide bond. It is widely used but can cause side reactions like iodination of sensitive amino acid residues.[1][2] Careful optimization of iodine equivalents and reaction time is crucial.[5]

  • N-Chlorosuccinimide (NCS): NCS offers a rapid and efficient on-resin method for Acm removal and disulfide bond formation, often with faster kinetics than iodine.[6] It has been shown to be compatible with other cysteine protecting groups, allowing for regioselective disulfide bond formation.[6]

  • Mercury(II) Acetate (Hg(OAc)₂): This method effectively removes the Acm group to yield a free thiol, but it involves the use of a highly toxic heavy metal, which requires careful handling and disposal.[2][7]

  • Silver(I) Tetrafluoroborate (AgBF₄) or Silver Trifluoromethanesulfonate (AgOTf): These are other heavy metal-based reagents for Acm removal. Similar to mercury salts, they are effective but pose toxicity concerns.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency / Presence of Deletion Sequences

Possible Cause: Incomplete coupling reaction due to steric hindrance from the Cys(Acm) group or peptide aggregation.

SolutionDescriptionExpected Outcome
Use a More Potent Coupling Reagent Switch from standard DIC/HOBt to HATU or HCTU.Increased coupling efficiency and reduced deletion sequences.
Double Coupling After the initial coupling reaction, repeat the coupling step with a fresh solution of activated amino acid.Drives the reaction closer to completion for difficult couplings.
Increase Reaction Time Extend the coupling time from the standard 1-2 hours to 4 hours or longer.Improved coupling yields for sterically hindered residues.
Use a Low-Substitution Resin For longer peptides (>20 amino acids), utilize a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).Reduces inter-chain aggregation, improving reagent accessibility.
Problem 2: High Levels of Racemization at the Cys Residue

Possible Cause: The α-proton of the activated Cys residue is susceptible to abstraction by the base used during coupling, leading to epimerization.

SolutionDescriptionReported Racemization (%)
Choose an Appropriate Protecting Group The choice of the cysteine side-chain protecting group significantly impacts the degree of racemization.Cys(Acm): 4.8% Cys(Trt): 8.0% Cys(Thp): 0.74%[8]
Use a Weaker Base Replace stronger bases like DIPEA or NMM with a weaker base such as 2,4,6-collidine.Reduced rate of α-proton abstraction and lower racemization.
Avoid Pre-activation Add the coupling reagent and amino acid to the resin sequentially rather than pre-activating the amino acid in the presence of the base.Minimizes the time the activated amino acid is exposed to the base before coupling.
Problem 3: Incomplete Acm Deprotection or Side Reactions During Disulfide Bond Formation

Possible Cause: Inefficient deprotection reagent, insufficient reaction time, or side reactions with sensitive amino acids.

Deprotection MethodCondition OptimizationPurity/Yield Outcome
Iodine-mediated Oxidation (On-resin, Apamin Synthesis) Tested with 5, 10, and 15 equivalents of I₂ for 15, 30, and 60 minutes.All conditions resulted in complete conversion to the desired product, suggesting the reaction is robust for this specific peptide.[5]
NCS-mediated Cyclization (On-resin, Oxytocin Synthesis) Treatment with 3 equivalents of NCS in DMF for 2 x 3.5 minutes.Resulted in the formation of the cyclized peptide with >95% purity.[6]
DTNP Deprotection Requires >15 equivalents of DTNP.Achieved ~90% deprotection for Cys(Acm) peptides.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol describes a general procedure for coupling an amino acid to a resin-bound peptide using HATU.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HATU (2.95 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.

Protocol 2: On-Resin Iodine-Mediated Acm Deprotection and Cyclization

This protocol is for the simultaneous removal of two Cys(Acm) groups and the formation of an intramolecular disulfide bond on the solid support.[5]

  • Resin Suspension: Swell the peptide-resin in DMF.

  • Iodine Treatment: Prepare a solution of iodine (typically 10 equivalents relative to the resin substitution) in a suitable solvent such as DMF/H₂O (4:1 v/v).[5] Add the iodine solution to the resin.

  • Reaction: Shake the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by analyzing small cleaved samples by HPLC-MS.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF.

  • Quenching: Wash the resin with a solution of 5% aqueous sodium thiosulfate or ascorbic acid to quench any remaining iodine.

  • Final Washes: Wash the resin with water, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

Protocol 3: On-Resin N-Chlorosuccinimide (NCS) Mediated Acm Deprotection and Cyclization

This protocol provides a rapid method for on-resin disulfide bond formation using NCS.[6]

  • Resin Swelling: Swell the peptidyl-resin (e.g., 0.05 mmol) containing two Cys(Acm) residues in DMF.[6]

  • NCS Treatment: Add a solution of NCS (3 equivalents) in DMF to the resin.[6]

  • Reaction: Agitate the mixture for 3.5 minutes.[6]

  • Repeat Treatment: Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[6]

  • Washing: Wash the resin thoroughly with DMF to remove excess NCS and byproducts.

  • Cleavage: Cleave the peptide from the resin using an appropriate cleavage cocktail.

  • Analysis: Analyze the crude product by HPLC and mass spectrometry to confirm cyclization.

Visualizations

Troubleshooting_Workflow start Low Yield in Cys(Acm) Peptide Synthesis problem_id Identify Primary Issue start->problem_id incomplete_coupling Incomplete Coupling/ Deletion Sequences problem_id->incomplete_coupling LC-MS shows deletion products side_reactions Side Reactions (e.g., Racemization) problem_id->side_reactions Chiral analysis shows D-Cys isomer incomplete_deprotection Incomplete Acm Deprotection/ Oxidation Issues problem_id->incomplete_deprotection LC-MS shows remaining Acm-peptide solution_coupling Solutions: - Use Potent Coupling Reagent (HATU/HCTU) - Double Coupling - Increase Reaction Time - Use Low-Sub Resin incomplete_coupling->solution_coupling solution_racemization Solutions: - Use Cys(Thp) Protecting Group - Use Weaker Base (Collidine) - Avoid Pre-activation side_reactions->solution_racemization solution_deprotection Solutions: - Optimize Iodine/NCS Equivalents - Increase Reaction Time - Use Alternative Deprotection (NCS) incomplete_deprotection->solution_deprotection

Troubleshooting workflow for low yield in Cys(Acm) peptide synthesis.

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Protonation activated_L_cys Activated L-Cys(Acm) enolate Planar Enolate Intermediate activated_L_cys->enolate + Base - H+ protonation_L Re-protonation (retention) enolate->protonation_L protonation_D Re-protonation (inversion) enolate->protonation_D final_L_cys L-Cys(Acm) in Peptide protonation_L->final_L_cys final_D_cys D-Cys(Acm) in Peptide (Racemized Product) protonation_D->final_D_cys

Mechanism of Cys(Acm) racemization during peptide coupling.

References

Validation & Comparative

A Head-to-Head Comparison: BOC-D-CYS(ACM)-OH vs. Fmoc-D-Cys(Acm)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing D-cysteine, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies for incorporating the acetamidomethyl (Acm)-protected residue is a critical decision. This choice significantly influences the synthetic efficiency, potential side reactions, and overall purity of the final peptide. This guide provides an objective, data-supported comparison of BOC-D-CYS(ACM)-OH and Fmoc-D-Cys(Acm)-OH to inform the selection of the optimal building block for your research needs.

The fundamental difference between the two approaches lies in their orthogonal protection schemes. The Boc strategy relies on an acid-labile Nα-protecting group, while the Fmoc strategy utilizes a base-labile Nα-protecting group. This dictates the reagents and conditions used throughout the peptide synthesis, impacting factors such as side-chain protection stability and the propensity for side reactions, particularly with sensitive residues like cysteine.

Performance Comparison

While direct, single-study quantitative comparisons of this compound and Fmoc-D-Cys(Acm)-OH are limited in the literature, a comprehensive analysis can be compiled from extensive data on the general performance of Boc and Fmoc strategies, particularly concerning cysteine incorporation.

Key Performance Parameters:

ParameterThis compoundFmoc-D-Cys(Acm)-OHKey Considerations
Nα-Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)Fmoc deprotection is generally milder, preserving acid-sensitive functionalities.
Racemization Risk Low during Nα-deprotection cycles.[1]Higher, especially during coupling with base-mediated reagents (e.g., HBTU/DIEA).[1][2]The basic conditions of Fmoc-SPPS can lead to epimerization of the α-carbon of cysteine.
Coupling Efficiency Generally high; can be advantageous for hydrophobic sequences due to protonation of the N-terminus, which reduces aggregation.[3]High, with typical coupling yields exceeding 99%.[]Steric hindrance of the D-amino acid can be a factor in both strategies.
Side Reactions (excluding racemization) Minimal during chain elongation. Potential for side reactions during final harsh acid cleavage (HF).Potential for β-elimination, especially for C-terminal cysteine.[1]The choice of coupling reagents and conditions is crucial in Fmoc-SPPS to minimize side reactions.
Final Cleavage Harsh conditions (e.g., HF, TFMSA) are required to remove the peptide from the resin and most side-chain protecting groups.[5]Milder conditions (e.g., TFA-based cocktails) are used for cleavage and removal of most side-chain protecting groups.[3]The Acm group is stable to both Boc and Fmoc final cleavage conditions.
Orthogonality The Boc/Bzl protection scheme is not fully orthogonal as both are acid-labile, though with different sensitivities.The Fmoc/tBu strategy offers true orthogonality, with base-labile Nα-protection and acid-labile side-chain protection.[]This is a significant advantage of the Fmoc strategy for synthesizing complex peptides.

Experimental Protocols

Detailed methodologies for the incorporation of this compound and Fmoc-D-Cys(Acm)-OH and the subsequent deprotection of the Acm group are crucial for successful peptide synthesis.

Protocol 1: Incorporation of this compound in Boc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.

  • Washes: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

  • Washes: Wash the resin with DCM (3x).

  • Coupling:

    • Pre-activate this compound (3 equivalents) with a suitable coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

Protocol 2: Incorporation of Fmoc-D-Cys(Acm)-OH in Fmoc-SPPS
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1x for 5 minutes, then 1x for 15 minutes) to remove the Fmoc protecting group from the preceding amino acid.

  • Washes: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling:

    • Dissolve Fmoc-D-Cys(Acm)-OH (3 equivalents), HCTU (3 equivalents), and DIEA (6 equivalents) in DMF.[6]

    • Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.[6]

    • Monitor the coupling reaction using the Kaiser test.[6]

  • Washes: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

Protocol 3: Deprotection of the Acm Group

The Acm group is stable under the standard cleavage conditions of both Boc and Fmoc SPPS, allowing for the purification of the Acm-protected peptide if desired. The subsequent removal of the Acm group can be performed either on-resin or in solution.

On-Resin Acm Deprotection and Disulfide Bond Formation:

  • Resin Swelling: Swell the peptidyl-resin in DMF.

  • Iodine Treatment: Treat the resin with a solution of iodine (10 equivalents) in a mixture of DMF and water (4:1 v/v).[7]

  • Reaction: Shake the mixture at room temperature for 40-60 minutes.[7][8]

  • Washes: Filter the resin and wash with DMF (3x).

  • Quenching: Wash the resin with 2% ascorbic acid in DMF (2x) to remove excess iodine, followed by washes with DMF (5x) and DCM (3x).[7]

  • Cleavage: Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail.

In-Solution Acm Deprotection and Disulfide Bond Formation:

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol to a concentration of 1 mg/mL.

  • Iodine Addition: Add a solution of iodine (10-50 fold excess) in the same solvent to the peptide solution.[8]

  • Reaction: Stir the reaction at room temperature and monitor by HPLC until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[8]

  • Purification: Purify the cyclic peptide by preparative RP-HPLC.

Experimental and Logical Workflows

Boc-SPPS Workflow for this compound Incorporation

Boc_SPPS_Workflow start Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (this compound, HBTU/HOBt/DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Peptide-Resin + D-Cys(Acm) wash3->end

Caption: Boc-SPPS cycle for the incorporation of this compound.

Fmoc-SPPS Workflow for Fmoc-D-Cys(Acm)-OH Incorporation

Fmoc_SPPS_Workflow start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-D-Cys(Acm)-OH, HCTU/DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end Peptide-Resin + D-Cys(Acm) wash2->end

Caption: Fmoc-SPPS cycle for the incorporation of Fmoc-D-Cys(Acm)-OH.

Acm Deprotection and Cyclization Workflow

Acm_Deprotection_Workflow start Acm-Protected Peptide (On-Resin or in Solution) iodine Iodine Treatment start->iodine cyclization Disulfide Bond Formation iodine->cyclization quench Quenching (Ascorbic Acid) cyclization->quench purification Purification (RP-HPLC) quench->purification end Cyclic Peptide purification->end

Caption: General workflow for Acm deprotection and disulfide bond formation.

Conclusion

The choice between this compound and Fmoc-D-Cys(Acm)-OH is contingent upon the specific requirements of the peptide being synthesized, the available laboratory resources, and the desired final product characteristics.

This compound is a suitable choice when:

  • Minimizing racemization during peptide chain elongation is a high priority.[1]

  • The synthesis involves hydrophobic sequences that are prone to aggregation.[3]

  • The laboratory is equipped to handle the harsh cleavage conditions required by Boc-SPPS.

Fmoc-D-Cys(Acm)-OH is generally preferred for:

  • The synthesis of complex peptides requiring the true orthogonality of the Fmoc/tBu strategy.[]

  • Peptides containing acid-sensitive moieties.

  • Automated peptide synthesis, where the milder conditions are more compatible with standard instrumentation.

The Acm protecting group itself offers the significant advantage of stability to both Boc and Fmoc synthesis and cleavage conditions, providing a reliable method for the regioselective formation of disulfide bonds post-synthesis. Careful consideration of the potential for racemization with the Fmoc strategy and the harsh cleavage conditions of the Boc strategy will enable researchers to make an informed decision and optimize their peptide synthesis protocols.

References

A Comparative Guide to Thiol Protecting Groups in Cysteine Chemistry: Acm vs. Trt vs. Mmt

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis and drug development, the selective protection and deprotection of reactive amino acid side chains is a critical determinant of success. The thiol group of cysteine, with its high nucleophilicity and propensity for oxidation, presents a significant synthetic challenge.[1] To address this, a variety of thiol protecting groups have been developed, among which Acetamidomethyl (Acm), Trityl (Trt), and Monomethoxytrityl (Mmt) are frequently employed. This guide provides an objective comparison of these three protecting groups, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal group for their specific synthetic strategy.

The choice between Acm, Trt, and Mmt hinges on the desired orthogonality—the ability to selectively remove one protecting group without affecting others—and the overall synthetic scheme, particularly in solid-phase peptide synthesis (SPPS).[2][3] Each group possesses a unique lability profile, dictating the conditions required for its removal and its compatibility with other protecting groups and synthetic steps.

Comparative Analysis of Acm, Trt, and Mmt

The following table summarizes the key characteristics and performance metrics of the Acm, Trt, and Mmt protecting groups in cysteine chemistry.

FeatureAcm (Acetamidomethyl)Trt (Trityl)Mmt (Monomethoxytrityl)
Chemical Structure -S-CH2-NH-CO-CH3-S-C(C6H5)3-S-C(C6H5)2(C6H4-OCH3)
Primary Advantage High stability to acidic and basic conditions used in SPPS, enabling late-stage deprotection and regioselective disulfide bond formation.[1]Acid-labile, allowing for simultaneous deprotection with final peptide cleavage from the resin in Fmoc-SPPS.[1]Highly acid-labile, enabling selective on-resin deprotection in the presence of less acid-labile groups.[2][4]
Cleavage Conditions - Iodine (I2) - Mercury(II) acetate (Hg(OAc)2)[5] - N-halosuccinimides (e.g., NIS, NCS)[5][6] - Prolonged treatment with TFA/TIS (98:2)[5][6]- Trifluoroacetic acid (TFA) (e.g., 90-95% TFA in a cleavage cocktail)[4][7]- Very mild acid (e.g., 1-2% TFA in DCM)[2][4]
Relative Lability Stable to standard SPPS conditions (both Fmoc and Boc).[5][8]Labile to standard final cleavage conditions in Fmoc-SPPS.More acid-labile than Trt.[4]
Orthogonality Orthogonal to acid-labile (Trt, Mmt, tBu) and base-labile (Fmoc) groups.[2]Not orthogonal to other standard acid-labile side-chain protecting groups.Orthogonal to Acm and tBu groups. Can be selectively removed in the presence of Trt under carefully controlled mild acidic conditions.[2]
Common Applications - Synthesis of peptides with multiple disulfide bonds requiring regioselective formation.[5][9] - Post-synthesis modification of the cysteine thiol.- Routine synthesis of peptides where a free thiol is desired after final cleavage.[8]- On-resin cyclization and modification.[4] - Synthesis of peptides with a free cysteine sidechain for subsequent conjugation.
Potential Issues - Use of toxic heavy metals (mercury) for some deprotection methods. - Potential for side reactions (e.g., iodination of Tyr, His, Trp) during iodine-mediated deprotection.- Re-attachment of the trityl cation to the thiol or other nucleophilic residues if scavengers are not used effectively.[10] - Potential for racemization of the C-terminal cysteine.[8]- The Mmt cation can also re-alkylate nucleophilic residues if not properly scavenged.[11]

Deprotection Workflows

The selection of a protecting group is intrinsically linked to its deprotection strategy. The following diagrams illustrate the typical workflows for the removal of Acm, Trt, and Mmt from a cysteine residue.

Deprotection_Workflows cluster_Acm Acm Deprotection cluster_Trt Trt Deprotection cluster_Mmt Mmt Deprotection Acm_Peptide Peptide-Cys(Acm) Acm_Reagent Iodine or Hg(OAc)2 Acm_Peptide->Acm_Reagent Acm_Deprotected Peptide-Cys(SH) or Peptide-Cys-S-S-Cys-Peptide Acm_Reagent->Acm_Deprotected Trt_Peptide Peptide-Cys(Trt) Trt_Reagent TFA Cocktail (e.g., 95% TFA) Trt_Peptide->Trt_Reagent Trt_Deprotected Peptide-Cys(SH) Trt_Reagent->Trt_Deprotected Mmt_Peptide Peptide-Cys(Mmt) Mmt_Reagent Mild Acid (e.g., 1% TFA in DCM) Mmt_Peptide->Mmt_Reagent Mmt_Deprotected Peptide-Cys(SH) Mmt_Reagent->Mmt_Deprotected

Caption: General deprotection workflows for Acm, Trt, and Mmt protecting groups.

Decision Tree for Protecting Group Selection

The choice of a thiol protecting group should be a strategic decision based on the synthetic goals. This decision tree provides a logical framework for selecting between Acm, Trt, and Mmt.

Decision_Tree Start Start: Need to protect a Cysteine thiol Q1 Is a free thiol required immediately after final cleavage from the resin? Start->Q1 Q2 Is on-resin modification or cyclization of the cysteine residue planned? Q1->Q2 No Use_Trt Use Trt Q1->Use_Trt Yes Q3 Is regioselective formation of multiple disulfide bonds required? Q2->Q3 No Use_Mmt Use Mmt Q2->Use_Mmt Yes Use_Acm Use Acm Q3->Use_Acm Yes Consider_Other Consider other protecting groups Q3->Consider_Other No

Caption: Decision tree for selecting a cysteine protecting group.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful application and removal of these protecting groups.

Protocol 1: Deprotection of Cys(Trt) during Final Cleavage

This protocol describes the standard procedure for the final cleavage of a peptide from the resin and simultaneous deprotection of Trt and other acid-labile side-chain protecting groups in Fmoc-SPPS.

Materials:

  • Peptidyl-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM and add the cleavage cocktail to the resin.

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

Protocol 2: On-Resin Deprotection of Cys(Mmt)

This protocol is for the selective removal of the Mmt group while the peptide is still attached to the solid support.

Materials:

  • Mmt-protected peptidyl-resin

  • Deprotection Solution: 1% TFA and 5% TIS in DCM[12]

  • DCM for washing

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the peptidyl-resin in DCM.

  • Treat the resin with the deprotection solution for a short duration (e.g., 2 minutes). Repeat this treatment multiple times (e.g., 5-10 times) until the yellow color of the Mmt cation is no longer observed in the filtrate.

  • Wash the resin thoroughly with DCM to remove residual acid and scavengers.

  • Wash the resin with DMF.

  • The resin with the free cysteine thiol is now ready for subsequent on-resin reactions.

Protocol 3: Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine

This protocol describes the removal of the Acm group and the simultaneous formation of a disulfide bond in a purified peptide.

Materials:

  • Acm-protected peptide

  • Solvent: Aqueous acetic acid or a mixture of methanol and water.

  • Iodine (I₂) solution in methanol or the reaction solvent.

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.

  • Slowly add a solution of iodine (in molar excess) to the peptide solution with stirring.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate.

  • Purify the cyclized peptide by preparative HPLC.

Conclusion

The choice between Acm, Trt, and Mmt as a protecting group for cysteine is a critical decision in peptide synthesis. The acid-labile Trt group is a cost-effective and straightforward choice for the synthesis of peptides requiring a free thiol upon final cleavage.[1] In contrast, the highly acid-labile Mmt group offers an excellent option for on-resin modifications due to its selective removal under very mild acidic conditions.[2] The robust Acm group provides essential orthogonality for more complex synthetic challenges, such as the regioselective formation of multiple disulfide bonds or late-stage functionalization, where its stability to standard SPPS conditions is invaluable.[1] A thorough understanding of the properties and deprotection conditions of each group, as outlined in this guide, will enable researchers to design and execute more efficient and successful peptide syntheses.

References

A Comparative Guide to Orthogonal Protection Strategies for Multi-Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise, regioselective formation of multiple disulfide bonds is a critical challenge in the chemical synthesis of complex peptides and proteins. Disulfide bridges are essential for defining the three-dimensional structure, stability, and biological activity of many therapeutic peptides, such as conotoxins and insulin.[1][2][3] An orthogonal protection strategy, which involves the use of multiple cysteine-thiol protecting groups that can be removed under distinct chemical conditions, is the cornerstone of achieving the correct disulfide connectivity.[4][5]

This guide provides an objective comparison of common orthogonal protection strategies, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes for multi-disulfide-containing peptides.

Core Principle: Orthogonality

In the context of peptide synthesis, "orthogonality" refers to the ability to selectively remove one class of protecting group in the presence of others.[4] This allows for the stepwise formation of disulfide bonds in a controlled manner, preventing the formation of incorrect isomers. A well-designed strategy requires careful selection of protecting groups with non-overlapping deprotection conditions.

Orthogonal_Concept cluster_0 Linear Peptide with 3 Cys Pairs cluster_1 Step 1: First Disulfide Bond cluster_2 Step 2: Second Disulfide Bond cluster_3 Step 3: Final Disulfide Bond Peptide P1-Cys(PG1)-Cys(PG1)-P2-Cys(PG2)-Cys(PG2)-P3-Cys(PG3)-Cys(PG3)-P4 Deprotect1 Selective Removal of PG1 Peptide->Deprotect1 Condition A Oxidize1 Oxidation 1 Deprotect1->Oxidize1 Peptide1 P1-Cys-Cys-P2-Cys(PG2)-Cys(PG2)-P3-Cys(PG3)-Cys(PG3)-P4 Oxidize1->Peptide1 Deprotect2 Selective Removal of PG2 Peptide1->Deprotect2 Condition B (Orthogonal to A) Oxidize2 Oxidation 2 Deprotect2->Oxidize2 Peptide2 P1-Cys-Cys-P2-Cys-Cys-P3-Cys(PG3)-Cys(PG3)-P4 Oxidize2->Peptide2 Deprotect3 Global Deprotection (PG3) Peptide2->Deprotect3 Condition C (Orthogonal to A & B) Oxidize3 Oxidation 3 Deprotect3->Oxidize3 FinalPeptide Fully Folded Peptide Oxidize3->FinalPeptide

Caption: The principle of orthogonal protection for sequential disulfide bond formation.

Comparison of Common Cysteine Protecting Groups

The selection of a set of orthogonal protecting groups is the most critical decision in the synthesis of a multi-disulfide peptide. The following table summarizes common protecting groups and their standard removal conditions, which forms the basis for designing an effective strategy.

Protecting GroupAbbreviationDeprotection ConditionsKey Characteristics & Orthogonality
Acid Labile Groups
TritylTrt95% TFA / Scavengers (e.g., TIS, H₂O)Standard group for final cleavage. Orthogonal to Acm, Mmt, StBu.[1][5]
4-MethoxytritylMmt1-2% TFA in DCM (highly acid-labile)Ideal for on-resin selective deprotection. Orthogonal to Trt, Acm, tBu.[5]
4-MethoxybenzylMobTFA / Thioanisole / DTNP or TFA / TIS / H₂O at 40°CHarsher removal than Trt. Can be orthogonal to Trt and Acm.[1][6]
tert-ButyltBuPhS(O)Ph / CH₃SiCl₃ in TFA; Hg(OAc)₂Stable to TFA. Removal requires specific and often harsh conditions.[1][7]
Oxidatively/Reductively Labile Groups
AcetamidomethylAcmIodine (I₂); Mercury(II) Acetate (Hg(OAc)₂)Very stable to acidic/basic conditions. Removal often coupled with oxidation. Orthogonal to acid-labile groups.[1][5]
S-tert-butylthioStBuReduction with thiols (e.g., DTT) or phosphinesStable to TFA. Removed under reductive conditions. Orthogonal to acid-labile and Acm groups.[7][8]
Newly Developed Groups
sec-Isoamyl mercaptanSIT1,4-dithiothreitol (DTT)Disulfide-based group, stable for SPPS and removed by reduction.[9]
2-Methyloxolane-3-thiolMOT1,4-dithiothreitol (DTT)Disulfide-based group, similar to SIT.[9]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; DCM: Dichloromethane; DTT: 1,4-dithiothreitol.

Orthogonal Strategies: Performance and Experimental Data

The true test of an orthogonal strategy lies in its application to the synthesis of complex peptides. Below are case studies comparing different approaches.

Case Study 1: Synthesis of Conotoxins with Three Disulfide Bonds

Conotoxins are small, neurotoxic peptides with high disulfide connectivity, making them challenging synthetic targets.[1][10] A strategy employing Mob, Trt, and Acm protecting groups has been successfully used to synthesize several conotoxins with three disulfide bonds, achieving overall yields of 20-30%.[1]

Conotoxin_Workflow Start Linear Peptide Cys(Trt), Cys(Acm), Cys(Mob) Step1_Deprotect 1. Deprotect Cys(Trt) pair (TFA/TIS/H2O) Start->Step1_Deprotect Step1_Oxidize Form 1st Disulfide (e.g., DTDP) Step1_Deprotect->Step1_Oxidize Intermediate1 Peptide with 1 Disulfide Cys(Acm), Cys(Mob) Step1_Oxidize->Intermediate1 Step2_Deprotect 2. Deprotect Cys(Acm) pair Intermediate1->Step2_Deprotect Step2_Oxidize Form 2nd Disulfide (Iodine) Step2_Deprotect->Step2_Oxidize Intermediate2 Peptide with 2 Disulfides Cys(Mob) Step2_Oxidize->Intermediate2 Step3_Deprotect 3. Deprotect Cys(Mob) pair (TFA/TIS/H2O, 40°C) Intermediate2->Step3_Deprotect Step3_Oxidize Form 3rd Disulfide (Iodine) Step3_Deprotect->Step3_Oxidize End Final Conotoxin (3 Disulfide Bonds) Step3_Oxidize->End

Caption: Workflow for conotoxin synthesis using a Trt, Acm, and Mob strategy.

Quantitative Performance Data (Synthesis of Conotoxin MVIIA) [1]

StepOperationReagentsYield
11st Disulfide FormationDTDP60.1%
22nd Disulfide FormationIodine in 90% AcOH/H₂O78.1%
3S-Mob DeprotectionTFA/TIS/H₂O (95:2.5:2.5), 40°C, 4h51.0%
43rd Disulfide FormationIodine44.7%
Overall - - 21.0%

Purity of the final MVIIA peptide was reported as 99%.

Case Study 2: On-Resin Synthesis of Peptides with Two Disulfide Bonds

For peptides with two disulfide bonds, a popular and efficient strategy involves the on-resin formation of the first bridge, followed by solution-phase formation of the second after cleavage. The combination of a highly acid-labile group (like Mmt) and a stable group (like Acm) is well-suited for this approach.[5][11]

Two_Disulfide_Workflow Start Resin-Bound Peptide Cys(Mmt), Cys(Acm) Step1_Deprotect 1. On-Resin Deprotection (1-2% TFA in DCM) Start->Step1_Deprotect Step1_Oxidize 2. On-Resin Oxidation (e.g., Iodine, Thallium(III)) Step1_Deprotect->Step1_Oxidize Intermediate1 Resin-Bound Peptide 1 Disulfide, Cys(Acm) Step1_Oxidize->Intermediate1 Step2_Cleave 3. Cleavage from Resin (e.g., 95% TFA) Intermediate1->Step2_Cleave Intermediate2 Purified Peptide in Solution 1 Disulfide, Cys(Acm) Step2_Cleave->Intermediate2 Step3_Oxidize 4. Deprotection & Oxidation (Iodine in aqueous solvent) Intermediate2->Step3_Oxidize End Final Peptide (2 Disulfide Bonds) Step3_Oxidize->End

Caption: On-resin/solution strategy for a two-disulfide peptide (Mmt/Acm).

Yields for this strategy are highly sequence-dependent but offer the advantage of purifying an intermediate with only one disulfide bond, which can simplify the final purification step.[7]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize conditions for their specific peptide sequence.

Protocol 1: On-Resin Selective Deprotection of Cys(Mmt) and First Disulfide Formation

This protocol is for forming the first disulfide bond on-resin using an Mmt/Acm orthogonal pair.

  • Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS), incorporating Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Mmt Removal: Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.[5] Flow the solution over the resin for 2 minutes and repeat 5-10 times until the yellow color of the Mmt cation is no longer observed in the effluent.

  • Washing: Wash the resin thoroughly with DCM (5x), Diisopropylethylamine (DIPEA) in DCM (2x, 5% solution) to neutralize residual acid, and finally with the oxidation solvent (e.g., DMF or NMP) (5x).

  • On-Resin Oxidation: Add a solution of the oxidizing agent. A common method is to use 10 equivalents of iodine in DMF.[11] Agitate the resin for 1-2 hours at room temperature, monitoring the reaction by LC-MS analysis of a small cleaved sample.

  • Quenching and Washing: Quench the reaction by washing the resin with a 1 M aqueous solution of sodium ascorbate until the resin and solution are colorless. Wash the resin with water (3x), isopropanol (3x), and DCM (3x), then dry under vacuum.

Protocol 2: Cleavage, Deprotection of Cys(Acm), and Second Disulfide Formation

This protocol follows Protocol 1 to cleave the peptide and form the second disulfide bond in solution.

  • Cleavage: Treat the dried resin from Protocol 1 with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours at room temperature to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide containing one disulfide bond and two Cys(Acm) groups by reverse-phase HPLC.

  • Second Disulfide Formation: Dissolve the purified peptide in an aqueous buffer (e.g., 50% acetonitrile/water or acetic acid/water) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.[12]

  • Oxidation: Add a solution of iodine (5-10 equivalents) dissolved in a minimal amount of methanol or acetonitrile. Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.[1]

  • Quenching: Quench the excess iodine by adding a 1 M aqueous solution of sodium ascorbate or sodium thiosulfate dropwise until the yellow/brown color disappears.

  • Final Purification: Purify the final peptide with two disulfide bonds by reverse-phase HPLC and confirm its mass and structure by mass spectrometry.

References

The Strategic Advantage of BOC-D-CYS(ACM)-OH in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of protecting groups for cysteine residues is a critical decision that profoundly impacts synthetic efficiency, final product purity, and the successful formation of disulfide bonds. Among the arsenal of available D-cysteine derivatives, N-α-Boc-S-acetamidomethyl-D-cysteine (BOC-D-CYS(ACM)-OH) emerges as a superior choice for complex projects, particularly those requiring the regioselective formation of multiple disulfide bridges. Its key advantage lies in the unique properties of the acetamidomethyl (Acm) protecting group, which offers true orthogonality in Boc-based solid-phase peptide synthesis (SPPS).

This guide provides an objective comparison of this compound with other commonly used D-cysteine derivatives, supported by experimental data and detailed protocols. We will delve into the performance metrics that underscore its advantages in minimizing side reactions and enabling sophisticated peptide architectures.

Performance Comparison of D-Cysteine Derivatives

The selection of a D-cysteine derivative is a trade-off between the desired synthetic strategy (Boc vs. Fmoc), the complexity of the target peptide, and the conditions required for deprotection. The Acm group on this compound provides a distinct advantage in terms of chemical stability and selective removal, which is crucial for the synthesis of peptides with multiple disulfide bonds.

Derivative Nα-Protection S-Protection Key Advantages Key Disadvantages Typical Application
This compound BocAcetamidomethyl (Acm)Orthogonal to Boc group; stable to TFA[1][2]. Allows for purification of the protected peptide before disulfide bond formation. Less prone to racemization compared to Trt-protected cysteine[2].Requires a separate deprotection step, often with iodine or toxic mercury(II) acetate[1][3].Synthesis of complex peptides with multiple, regioselective disulfide bonds.
Boc-D-Cys(Bzl)-OH BocBenzyl (Bzl)Compatible with Boc chemistry; cost-effective.Requires harsh cleavage conditions (e.g., HF) which can degrade sensitive peptides and cause side reactions[3].Routine synthesis of simple peptides within a Boc/Bzl strategy.
Fmoc-D-Cys(Trt)-OH FmocTrityl (Trt)Thiol group is deprotected simultaneously with cleavage from the resin using TFA. Suitable for peptides where a free thiol is immediately desired.More prone to racemization during coupling[3][]. The bulky Trt group can lead to steric hindrance.Routine synthesis of peptides with a single disulfide bond or free thiols.
Boc-D-Cys(tBu)-OH Boctert-Butyl (tBu)Stable to TFA and iodine oxidation, offering orthogonality.Requires strong acid (e.g., TFMSA) or mercury(II) acetate for removal.Used in strategies requiring selective deprotection and post-cleavage cyclization.

Quantitative Data Summary

Direct quantitative comparison of different D-cysteine derivatives under identical conditions is scarce in the literature. However, data from various studies highlight the superior performance of Acm-protected cysteine in minimizing racemization, a critical factor for maintaining the biological activity of the final peptide.

Parameter This compound Fmoc-D-Cys(Trt)-OH Rationale & Implications
Racemization Generally low[2][3].Can be significant, with reported D-isomer formation of 3.3% or higher depending on coupling conditions[3].The lower propensity for racemization with the Acm group leads to higher stereochemical purity of the final peptide, which is crucial for its biological function.
Yield & Purity High, due to the stability of the Acm group throughout the synthesis and the ability to purify the protected peptide intermediate[3].Variable, can be compromised by side reactions such as S-alkylation and racemization[3][5].The robustness of the Acm group contributes to cleaner crude products and potentially higher overall yields after purification.
Deprotection Efficiency High, but requires specific reagents. Iodine-mediated deprotection is common, though mercury(II) acetate is also effective[6]. DTNP offers a gentler alternative[3].High, as it is cleaved concurrently with the peptide from the resin with TFA.The need for a separate deprotection step for the Acm group adds a step to the workflow but provides crucial control over disulfide bond formation.

Experimental Protocols

Detailed methodologies are essential for replicating and validating the advantages of this compound. Below are key experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Boc-SPPS for incorporating a this compound residue into a peptide chain on a Merrifield resin.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour.

  • Couple the first Boc-protected amino acid to the resin using a standard cesium salt method.

2. Peptide Chain Elongation (per cycle):

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 1 min).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin with DCM (3 x 1 min) and isopropanol (3 x 1 min).

  • Neutralization:

    • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (5 x 1 min).

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, dissolve the Boc-protected amino acid (including this compound) (3 equivalents) and an activating agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

3. Cleavage of the Peptide from the Resin:

  • After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups. The Acm group will remain intact.

  • Evaporate the HF and wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Dissolve the crude Acm-protected peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Protocol 2: Acm Group Deprotection and Disulfide Bond Formation with Iodine

This protocol describes the simultaneous removal of the Acm group and the formation of a disulfide bond.

1. Peptide Dissolution:

  • Dissolve the purified Acm-protected peptide in a suitable solvent, such as 40% aqueous acetic acid, to a concentration of 10⁻³ to 10⁻⁴ M to favor intramolecular cyclization[2].

2. Iodine Treatment:

  • Prepare a stock solution of iodine (I₂) in the same solvent.

  • While stirring, add the iodine solution dropwise to the peptide solution until a faint yellow color persists. A 25 to 50-fold excess of iodine is typically used[2].

  • Continue stirring at room temperature and monitor the reaction by HPLC. The reaction is generally complete within 60 minutes[2].

3. Quenching:

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

4. Purification:

  • Purify the final cyclized peptide by preparative HPLC.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_boc Boc-SPPS Workflow with this compound Boc-AA-Resin Boc-AA-Resin Deprotection Deprotection Boc-AA-Resin->Deprotection 50% TFA/DCM Neutralization Neutralization Deprotection->Neutralization 10% DIEA/DCM Coupling Coupling Neutralization->Coupling This compound + Activator Coupling->Deprotection Repeat n cycles Cleavage Cleavage Coupling->Cleavage HF Purification Purification Cleavage->Purification Acm-Protected Peptide Acm_Deprotection Acm_Deprotection Purification->Acm_Deprotection Iodine Final_Peptide Final_Peptide Acm_Deprotection->Final_Peptide Cyclized Peptide

Boc-SPPS workflow using this compound.

orthogonal_protection Orthogonal Protection Strategy for Multi-Disulfide Peptides Linear_Peptide Linear Peptide on Resin (Cys(Acm), Cys(Trt), Cys(tBu)) First_Oxidation Selective Trt Deprotection (Mild Acid) & First Disulfide Formation Linear_Peptide->First_Oxidation Second_Oxidation Selective Acm Deprotection (Iodine) & Second Disulfide Formation First_Oxidation->Second_Oxidation Third_Oxidation Global Deprotection (Strong Acid) & Third Disulfide Formation Second_Oxidation->Third_Oxidation Final_Peptide Correctly Folded Peptide Third_Oxidation->Final_Peptide

Orthogonal strategy with different Cys protecting groups.

d_cysteine_signaling Endogenous D-Cysteine Signaling in Neural Progenitor Cells D-Cysteine D-Cysteine MARCKS MARCKS protein D-Cysteine->MARCKS Binds to Akt Akt Signaling MARCKS->Akt Inhibits FoxO FoxO Transcription Factors Akt->FoxO Inhibits Proliferation Neural Progenitor Cell Proliferation FoxO->Proliferation Inhibits

D-Cysteine's role in neural progenitor cell signaling.

References

Evaluating the stability of the Acm group compared to other thiol protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection of an appropriate thiol protecting group for cysteine residues is a critical determinant of synthetic success. The stability of this protective group throughout the various stages of synthesis and its selective removal are paramount for achieving high yields and purity, particularly in the complex assembly of peptides with multiple disulfide bonds. This guide provides an objective comparison of the acetamidomethyl (Acm) group with other commonly employed thiol protecting groups, supported by experimental data and detailed protocols.

The ideal thiol protecting group should be stable under the conditions of peptide chain elongation, typically basic conditions for Fmoc deprotection and acidic conditions for Boc deprotection, yet be readily and selectively removable under specific conditions that do not affect other protecting groups or the peptide backbone. This concept of "orthogonality" is fundamental to the regioselective formation of multiple disulfide bonds in complex peptides.[1][2]

Quantitative Comparison of Thiol Protecting Group Stability

The choice of a thiol protecting group is often a balance between its stability during synthesis and the ease and selectivity of its removal. The following table summarizes the stability and deprotection conditions for the Acm group and several other widely used thiol protecting groups.

Protecting GroupAbbreviationStability to Fmoc SPPS (Base)Stability to TFA Cleavage (Acid)Deprotection ConditionsOrthogonal To
Acetamidomethyl Acm Stable[3]Stable[4][5]I₂ (oxidative)[4]; Hg(OAc)₂ or AgBF₄ (heavy metal)[4][6]; PdCl₂[7]; DTNP/TFA/thioanisole[8]Trt, Mmt, StBu, Npys[9]
Trityl Trt Generally stable, some slow cleavage may occur[1]Labile, removed during final cleavage[1][10]95% TFA, often with scavengers (e.g., TIS)[1]; 1-5% TFA in DCM[9]Acm, StBu, Npys[9]
4-Methoxytrityl Mmt StableHighly labileVery mild acid (e.g., 0.5-2% TFA in DCM)[9][11][12][13][14]Acm, StBu, Npys, Trt, Dpm[9]
tert-ButylthioStBuStable[15]Stable (if thiols are not used as scavengers)[15]Reducing agents (e.g., TCEP, DTT, β-mercaptoethanol)[7][9][16]Acm, Trt, Mmt
tert-ButyltBuStableStable to standard TFA cleavage; requires harsher conditions for removal[7]MeSiCl₃/PhSOPh; NpsCl followed by reducing agent[7]Acm, Trt, Mmt
DiphenylmethylDpmStableStable to 1-3% TFA, removed with 95% TFAHigh concentration of TFAMmt
TetrahydropyranylThpStableAcid-cleavableAcidic conditionsAcm, StBu

Experimental Workflows and Methodologies

The strategic use of orthogonal protecting groups is best illustrated through experimental workflows. The following diagram outlines a common strategy for the synthesis of a peptide with two distinct disulfide bonds using an orthogonal protection scheme involving the Acm and Trt groups.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_deprotection Cleavage and Deprotection cluster_disulfide1 First Disulfide Bond Formation cluster_disulfide2 Second Disulfide Bond Formation start Start with Resin elongation Peptide Chain Elongation (Fmoc Chemistry) start->elongation cys_acm Incorporate Fmoc-Cys(Acm)-OH elongation->cys_acm cys_trt Incorporate Fmoc-Cys(Trt)-OH cys_acm->cys_trt cleavage Cleavage from Resin with TFA Cocktail (e.g., TFA/TIS/H₂O) cys_trt->cleavage deprotection_trt Simultaneous Deprotection of Trt Groups cleavage->deprotection_trt peptide_mono_disulfide Peptide with one free thiol pair and one Acm-protected pair deprotection_trt->peptide_mono_disulfide oxidation1 Oxidation of free thiols (e.g., air oxidation, K₃[Fe(CN)₆]) peptide_mono_disulfide->oxidation1 peptide_one_disulfide Peptide with one disulfide bond and Acm-protected Cys oxidation1->peptide_one_disulfide deprotection_acm Selective Deprotection of Acm Groups (e.g., Iodine) peptide_one_disulfide->deprotection_acm oxidation2 Formation of the second disulfide bond deprotection_acm->oxidation2 final_peptide Final Peptide with two regioselective disulfide bonds oxidation2->final_peptide

Orthogonal synthesis of a two-disulfide-bonded peptide.

Detailed Experimental Protocols

Accurate and reproducible deprotection of thiol groups is crucial. Below are detailed protocols for the removal of the Acm group under various conditions.

Protocol 1: Deprotection of Cys(Acm) with Iodine to Form a Disulfide Bond [4]

This method is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond.

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid, methanol, or dichloromethane (DCM).

  • Add a 10-50 fold excess of iodine (I₂).

  • Stir the reaction at room temperature and monitor the progress by HPLC. The reaction is typically complete within 40-60 minutes.[4]

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

  • Purify the peptide by HPLC.

Note: This method can cause side reactions, such as the iodination of tyrosine residues.[4]

Protocol 2: Deprotection of Cys(Acm) with Mercury(II) Acetate to Yield a Free Thiol [6]

This protocol is used to obtain a peptide with free cysteine residues.

  • Dissolve the protected peptide in water or 10% (v/v) aqueous acetic acid (approximately 1 mg/mL).[6]

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[6]

  • Add 1.0 equivalent of mercury(II) acetate (Hg(OAc)₂) per Acm group with stirring.[6]

  • Readjust the pH to 4.0 with acetic acid or aqueous ammonia and stir the mixture at room temperature for 1 hour under an inert atmosphere.[6]

  • Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for 5 hours.

  • Remove the precipitate by centrifugation and desalt the supernatant by HPLC to isolate the peptide with free thiols.

Caution: Mercury compounds are highly toxic and require careful handling and disposal.[4]

Protocol 3: Deprotection of Cys(Acm) with Silver(I) Tetrafluoroborate [4]

This is an alternative to the use of mercury salts for generating a free thiol.

  • Dissolve the Acm-protected peptide in cold trifluoroacetic acid (TFA) with anisole as a scavenger.

  • Add 20 equivalents of silver(I) tetrafluoroborate (AgBF₄) or silver(I) trifluoromethanesulfonate (AgOTf) per Acm group.

  • Stir the reaction for 1.5 hours.

  • Precipitate the peptide with cold ether and wash.

  • Treat the silver salt of the peptide with dithiothreitol (DTT) to liberate the free thiol.

  • Purify the peptide by HPLC.

Discussion and Conclusion

The acetamidomethyl (Acm) group stands out for its high stability under the acidic conditions of final peptide cleavage from the resin, making it a truly orthogonal protecting group in Fmoc-based solid-phase peptide synthesis.[4][17] This stability allows for the purification of the fully protected peptide before the selective deprotection of the Acm group and subsequent disulfide bond formation.

In contrast, the widely used trityl (Trt) group is acid-labile and is typically removed during the final TFA cleavage.[1][10] While this simplifies the workflow for peptides with a single disulfide bond or free thiols, it offers limited orthogonality for more complex structures.[17] The 4-methoxytrityl (Mmt) group is even more acid-sensitive than Trt and can be removed under very mild acidic conditions, providing an additional level of orthogonality.[9][11][12]

For applications requiring non-acidic deprotection, the tert-butylthio (StBu) group, which is removed by reducing agents, offers a valuable alternative.[9] The tert-butyl (tBu) group is exceptionally stable and requires harsher deprotection conditions, which can be advantageous in specific synthetic strategies.[7]

The choice of a thiol protecting group is a strategic decision that significantly impacts the outcome of peptide synthesis. The Acm group provides a robust and reliable option for the synthesis of complex peptides, especially those containing multiple disulfide bonds, due to its high stability and the availability of specific deprotection methods. While alternatives like Trt, Mmt, and StBu each have their merits for particular applications, the orthogonality of the Acm group ensures its continued importance in the field of peptide chemistry. Researchers should carefully consider the stability profile and deprotection conditions of each protecting group in the context of their specific synthetic goals.

References

Comparative analysis of cleavage cocktails for peptides with BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the successful cleavage of a synthetic peptide from its solid support is a critical final step. When the peptide sequence includes the orthogonally protected amino acid BOC-D-CYS(ACM)-OH, the choice of cleavage cocktail requires careful consideration to ensure the integrity of the Acetamidomethyl (Acm) protecting group, which is often reserved for strategic, post-cleavage disulfide bond formation. This guide provides a comparative analysis of various cleavage cocktails, supported by experimental data, to aid in the selection of an optimal cleavage strategy.

The Acm group on the cysteine side chain is notably stable under the acidic conditions of standard solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy.[1][2] Consequently, the primary goal of the cleavage cocktail is to efficiently cleave the peptide from the resin and remove other acid-labile side-chain protecting groups while leaving the Cys(Acm) group intact for subsequent manipulation.[1][3]

Comparative Analysis of Cleavage Cocktail Performance

While direct head-to-head comparative studies on various cleavage cocktails for a single peptide containing this compound are not extensively available in the literature, valuable insights can be drawn from studies on related cysteine-protected peptides. A key concern during the cleavage of any cysteine-containing peptide is the prevention of side reactions, such as the alkylation of the cysteine thiol by carbocations generated from the cleavage of other protecting groups. The following table, adapted from a study on the mitigation of S-t-butylated cysteine formation, illustrates the significant impact of scavenger composition on minimizing this side reaction. While the original study focused on a Cys(Trt) peptide, the principles of scavenging reactive carbocations are directly applicable to the cleavage of Cys(Acm)-containing peptides.

Table 1: Effect of Scavenger Cocktails on the Mitigation of S-tButylated Cysteine Side Product

Cleavage Cocktail Composition (TFA/Scavengers, v/v)Cleavage ConditionsS-tButylated Cys Side Product (%)
95:2.5:2.5 (TFA/TIS/H₂O)1h, 25°C18.6
90:5:5 (TFA/TIS/H₂O)1h, 25°C15.1
80:10:10 (TFA/TIS/H₂O)1h, 25°C11.2
70:5:5:10:10 (TFA/TIS/H₂O/Thioanisole/DMS) + 1% DTT2h, 25°C2.9
Two-Step: 1. 70:5:5:10:10 (TFA/TIS/H₂O/Thioanisole/DMS) + 1% DTT 2. Add TFA to 80%1. 30 min, 25°C 2. 150 min, 25°C1.9

Data adapted from a study on a Cys(Trt)-containing peptide, illustrating the effect of scavengers on a common cysteine side reaction.[3]

This data clearly demonstrates that a more complex scavenger mixture, including thioanisole, dimethyl sulfide (DMS), and dithiothreitol (DTT), is significantly more effective at suppressing side product formation than a simple triisopropylsilane (TIS) and water scavenger system. The two-step cleavage protocol shows a further reduction in the side product.

Recommended Cleavage Cocktails for Peptides with this compound

Based on the stability of the Acm group and the general principles of peptide cleavage, the following cocktails are recommended for cleaving peptides containing this compound from the resin while preserving the Acm group. The choice of cocktail will depend on the other amino acids present in the peptide sequence.

Cocktail A: Standard Cleavage (for peptides without sensitive residues)

  • Composition: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Application: Suitable for peptides that do not contain tryptophan (Trp), methionine (Met), or arginine (Arg) residues, which are prone to modification by carbocations.

Cocktail B: General Purpose Cleavage (for peptides with sensitive residues)

  • Composition: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)

  • Application: Phenol is an effective scavenger that can protect a variety of sensitive residues.

Cocktail K: Robust Cleavage (for peptides with multiple sensitive residues)

  • Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Application: This cocktail provides a comprehensive scavenger system to protect against a wide range of side reactions, particularly beneficial for peptides containing Cys, Met, Trp, and Tyr residues.

Experimental Protocols

The following are detailed protocols for the cleavage of a peptide containing this compound from a solid support and the subsequent, optional removal of the Acm group.

Protocol 1: Peptide Cleavage from Resin (Acm group remains)

This protocol is designed to cleave the peptide from the resin and remove all other acid-labile side-chain protecting groups, while leaving the Cys(Acm) group intact.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Reaction: Add the chosen cleavage cocktail (e.g., 2 mL of Cocktail K) to the resin.

  • Incubation: Gently agitate the suspension at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (10-fold volume of the filtrate) to the filtrate to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the cleavage efficiency and the integrity of the Acm group.

Protocol 2: Post-Cleavage Acm Group Removal with Iodine (with concomitant disulfide bond formation)

This protocol is for the removal of the Acm group from the purified peptide, which typically results in the formation of a disulfide bond.

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a solvent mixture, such as 40% aqueous acetic acid, to a final peptide concentration of 10⁻³ to 10⁻⁴ M. A dilute solution favors intramolecular disulfide bond formation.[3]

  • Iodine Addition: Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent or methanol. Add the iodine solution dropwise to the stirring peptide solution.[3]

  • Reaction and Monitoring: Stir the solution at room temperature. Monitor the progress of the reaction by analytical HPLC until the starting material is consumed.

  • Quenching: Stop the reaction by adding 1 M aqueous ascorbic acid dropwise until the yellow/brown color of the excess iodine disappears.[3]

  • Purification: Dilute the reaction mixture with water and purify the cyclized peptide using preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for peptide cleavage and post-cleavage Acm deprotection.

Cleavage_Workflow Resin Peptide-Resin (with this compound) Cocktail Add Cleavage Cocktail (e.g., Cocktail K) Resin->Cocktail Incubate Incubate (2-4h, RT) Cocktail->Incubate Precipitate Precipitate Peptide (Cold Ether) Incubate->Precipitate Isolate Isolate & Wash Crude Peptide Precipitate->Isolate Analyze Analyze (HPLC, MS) Isolate->Analyze Purify Purify Peptide Analyze->Purify Final_Peptide Acm-Protected Peptide Purify->Final_Peptide

Caption: Workflow for peptide cleavage from the resin.

Acm_Deprotection_Workflow Acm_Peptide Purified Acm-Protected Peptide Dissolve Dissolve in Aqueous Acetic Acid Acm_Peptide->Dissolve Add_Iodine Add Iodine Solution Dissolve->Add_Iodine React React & Monitor (HPLC) Add_Iodine->React Quench Quench with Ascorbic Acid React->Quench Purify Purify by Prep-HPLC Quench->Purify Final_Product Cyclized Peptide (Disulfide Bond) Purify->Final_Product

Caption: Workflow for post-cleavage Acm deprotection.

References

A Guide to HPLC and Mass Spectrometry for Verifying Acm Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the confirmation of protecting group removal is a critical quality control step. The acetamidomethyl (Acm) group is a widely used protecting group for the thiol moiety of cysteine residues due to its stability in the acidic conditions of solid-phase peptide synthesis (SPPS). Its selective removal is crucial for the correct formation of disulfide bonds in complex peptides. This guide provides a comprehensive comparison of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to confirm the successful deprotection of the Acm group, supported by experimental data and detailed protocols.

The Importance of Acm Deprotection Confirmation

The sulfhydryl group of cysteine is highly reactive, and its protection is essential to prevent unwanted side reactions during peptide synthesis. The Acm group offers robust protection but its incomplete removal can lead to impurities that are difficult to separate and can compromise the biological activity and structural integrity of the final peptide. Therefore, rigorous analytical verification of Acm deprotection is a non-negotiable step in the synthesis of cysteine-containing peptides.

Analytical Methods for Acm Deprotection Confirmation

The two most reliable and direct methods for confirming the removal of the Acm group are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • High-Performance Liquid Chromatography (HPLC): A successful Acm deprotection results in a change in the physicochemical properties of the peptide, leading to a different retention time on an HPLC column. By comparing the chromatograms of the peptide before and after the deprotection reaction, one can assess the extent of conversion to the deprotected product, which will appear as a new peak.[1]

  • Mass Spectrometry (MS): This is the most direct method for confirming Acm removal. The deprotected peptide will have a lower molecular weight than the Acm-protected precursor. The mass difference corresponds to the mass of the Acm group, which is approximately 71.08 Da per group (C₃H₅NO).[1]

Experimental Protocols

Below are detailed methodologies for a common Acm deprotection method using iodine, followed by analysis using HPLC and Mass Spectrometry.

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol describes the simultaneous removal of the Acm protecting group and the formation of a disulfide bond while the peptide is still attached to the solid support.[2][3]

Materials:

  • Acm-protected peptide resin

  • N,N-dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized water

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Suspend the Acm-protected peptide resin in DMF (approximately 1 mL per gram of resin).[3]

  • Prepare a solution of 10 equivalents of iodine in a 4:1 (v/v) mixture of DMF and water.[2]

  • Add the iodine solution to the resin suspension.[2]

  • Shake the reaction mixture at room temperature for 40-60 minutes.[2][4][5]

  • Filter the resin and wash it sequentially with DMF (3 times), 2% ascorbic acid in DMF (2 times) to quench excess iodine, DMF (5 times), and DCM (3 times).[2][3]

  • Dry the deprotected peptide resin under vacuum.[2]

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[6]

  • Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, wash with cold ether, and dry under vacuum.[6]

Protocol 2: LC-MS/MS Analysis of Peptides

This protocol outlines the analysis of the cleaved peptide to confirm Acm deprotection.

Materials:

  • Purified peptide sample (Acm-protected or deprotected)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • C18 reverse-phase HPLC column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.[2]

  • Chromatographic Separation:

    • Inject 5 µL of the peptide solution onto the C18 column.[2]

    • Use a suitable gradient of Mobile Phase B to elute the peptide.

    • Set the flow rate to 0.3 mL/min.[2]

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.[2]

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).[2]

    • Set the scan range for the full MS scan (e.g., m/z 300-2000).[2]

    • Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.[2]

Data Presentation: Quantitative Comparison

The following table summarizes the key differences observed in HPLC and mass spectrometry data between an Acm-protected and a deprotected peptide.

MetricAcm-Protected PeptideDeprotected Peptide (Free Thiol)Rationale & Implications
Molecular Weight Increased by 71.04 Da per Acm group.[2]Lower.[2]The mass difference is a definitive indicator of Acm group removal.
HPLC Retention Time Typically longer due to increased hydrophobicity.Typically shorter.A shift to an earlier retention time in reverse-phase HPLC confirms the removal of the hydrophobic Acm group.
Ionization Efficiency (MS) Potentially lower.[2]Potentially higher.[2]A free thiol can be more readily protonated, potentially leading to better ionization and signal intensity in the mass spectrometer.[2]
Fragmentation Pattern (MS/MS) Can show characteristic neutral losses from the Acm group.[2]Fragmentation occurs primarily along the peptide backbone.[2]The absence of Acm-related fragments in the MS/MS spectrum of the deprotected peptide confirms its removal and can lead to higher sequence coverage.[2]

Comparison with Alternative Cysteine Protecting Groups

While Acm is a versatile protecting group, several alternatives exist, each with its own unique deprotection and analysis considerations.

Protecting GroupDeprotection MethodKey AdvantagesKey Disadvantages
Trityl (Trt) Mild acid (e.g., TFA).[7]Easily removable under acidic conditions.Can be too labile for some applications.
Tetrahydropyranyl (Thp) Acid-cleavable.[8]Reduces racemization of the C-terminal cysteine.[9]Creates a diastereomeric mixture.[9]
S-tert-butylthio (StBu) Reduction with thiols (e.g., DTT, β-mercaptoethanol).Orthogonal to acid-labile protecting groups.[9]Requires reductive cleavage.
4-methoxytrityl (Mmt) Very mild acid (e.g., 1-2% TFA in DCM).[10]Highly acid-labile, allowing for selective deprotection on-resin.[10]Not stable to standard TFA cleavage.

The choice of protecting group is dictated by the overall synthetic strategy, particularly for peptides containing multiple disulfide bonds where orthogonal protection schemes are necessary.[9]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for Acm deprotection and analysis.

Acm_Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection & Cleavage cluster_analysis Analysis cluster_results Results Acm_Peptide Acm-Protected Peptide on Resin Deprotection Iodine Treatment (Acm Removal & Disulfide Formation) Acm_Peptide->Deprotection 1. Deprotection Cleavage TFA Cleavage & Precipitation Deprotection->Cleavage 2. Cleavage HPLC HPLC Analysis Cleavage->HPLC 3. Analysis MS Mass Spectrometry Analysis Cleavage->MS 3. Analysis Confirmation Confirmation of Acm Deprotection HPLC->Confirmation MS->Confirmation HPLC_MS_Confirmation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis start Crude Deprotected Peptide hplc_peak Observe Peak Shift (New Retention Time) start->hplc_peak ms_mass Confirm Mass Decrease (-71.08 Da per Acm) start->ms_mass hplc_purity Assess Purity hplc_peak->hplc_purity result Successful Acm Deprotection Confirmed hplc_purity->result failure Incomplete Deprotection hplc_purity->failure If starting material peak persists ms_ms Analyze Fragmentation (Absence of Acm Fragments) ms_mass->ms_ms ms_ms->result ms_ms->failure If protected mass is detected

References

A Comparative Guide to Assessing the Purity of Synthetic Peptides Incorporating BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical factor that underpins the reliability of experimental results and the safety and efficacy of therapeutic candidates. The incorporation of cysteine residues, with their reactive thiol side chains, presents unique challenges in solid-phase peptide synthesis (SPPS). The choice of protecting group for the cysteine thiol is paramount to preventing unwanted side reactions and ensuring the integrity of the final peptide.

This guide provides a detailed comparison of BOC-D-CYS(ACM)-OH, a key building block in the tert-butyloxycarbonyl (Boc) SPPS strategy, with other commonly used D-cysteine derivatives. We will delve into the impact of different protecting groups on the purity of the final peptide, supported by an analysis of potential side reactions and detailed experimental protocols for purity assessment.

The Role of Cysteine Protecting Groups in Boc-SPPS

In Boc-SPPS, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA) in each cycle. The "permanent" side-chain protecting groups must be stable to these conditions and are typically removed at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF). The acetamidomethyl (Acm) group on this compound offers an orthogonal protection strategy, as it is stable to both the repetitive TFA treatments and the final HF cleavage.[1] This allows for the isolation of a fully assembled, Acm-protected peptide, which can be purified before the selective removal of the Acm group and subsequent disulfide bond formation.[1]

Comparison of Common D-Cysteine Protecting Groups in Boc-SPPS

The choice of the thiol protecting group for D-cysteine in Boc-SPPS significantly influences the purity profile of the crude peptide. The following table provides a comparative overview of this compound and two common alternatives.

Parameter This compound BOC-D-CYS(4-MeBzl)-OH BOC-D-CYS(Bzl)-OH
Protection Strategy OrthogonalAcid-labile (strong acid)Acid-labile (strong acid)
Deprotection Conditions Iodine, Mercury(II) Acetate, Silver(I) salts[1]HF, TFMSA[2]HF, TFMSA
Key Advantages - Orthogonal removal allows for regioselective disulfide bond formation.[3] - Acm-protected peptide can be purified before final deprotection.[1] - Stable to repetitive TFA treatment.[1][4]- Removed simultaneously with other side-chain protecting groups and cleavage from the resin in a single step with HF.[2] - More stable to repetitive TFA treatment than Bzl.[1]- Cost-effective.[3] - Removed during final HF cleavage.
Potential for Impurities & Side Reactions - During Deprotection: Iodination of sensitive residues (Tyr, Trp, Met) if excess iodine is not properly quenched.[5][6][7] - Toxicity: Use of toxic heavy metals (Hg, Ag) for deprotection.[5][8] - Incomplete Removal: Can lead to a mixed population of protected and deprotected peptides.- During Cleavage: Harsh HF conditions can lead to side reactions with other sensitive residues in the peptide.- During Synthesis: Less stable to repetitive TFA treatment compared to 4-MeBzl, potentially leading to premature deprotection and side reactions.[1] - During Cleavage: Harsh HF conditions can cause side reactions.
Typical Crude Purity High, due to the stability of the protecting group during synthesis.[3] The final purity depends on the efficiency and cleanliness of the orthogonal deprotection step.Generally good, but can be compromised by side reactions during HF cleavage.Generally good, but can be lower than with 4-MeBzl due to lower stability to TFA.

Experimental Protocols

Accurate assessment of peptide purity relies on robust analytical methods. The following are standard protocols for the key experiments.

RP-HPLC is the primary method for determining the purity of a synthetic peptide by separating the target peptide from its impurities.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 5-50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.

    • Ensure the peptide is fully dissolved; sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (for the peptide backbone).

    • Column Temperature: 25-40°C for consistent retention times.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

To confirm that the main peak in the HPLC chromatogram corresponds to the target peptide, LC-MS should be performed.

  • Methodology:

    • Use an LC-MS system with an electrospray ionization (ESI) source.

    • The LC conditions can be similar to those used for the RP-HPLC analysis, although TFA may be replaced with formic acid for better MS sensitivity.

  • Data Analysis:

    • Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the theoretical molecular weight of the desired peptide.

    • Analyze the masses of major impurity peaks to help identify their origin (e.g., deletion sequences, incomplete deprotection, or side-reaction products).

AAA is used to determine the absolute quantity of the peptide in the lyophilized powder, which also contains water and counter-ions.

  • Hydrolysis:

    • Accurately weigh a sample of the peptide.

    • Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization and Separation:

    • Derivatize the amino acids in the hydrolysate to make them detectable (e.g., with phenylisothiocyanate - PITC).

    • Separate the derivatized amino acids using a dedicated amino acid analyzer or an HPLC system.

  • Quantification:

    • Quantify each amino acid by comparing its peak area to that of a known standard.

    • The net peptide content is calculated based on the total amount of amino acids relative to the initial sample weight.

This protocol describes the removal of the Acm group and simultaneous disulfide bond formation.

  • Reaction Setup:

    • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid (e.g., 50-80%), methanol, or a DMF/water mixture to a concentration of approximately 1 mg/mL.

    • In a separate container, prepare a stock solution of iodine in an appropriate solvent (e.g., methanol).

  • Deprotection and Oxidation:

    • Add the iodine solution dropwise to the stirring peptide solution. A 10- to 50-fold molar excess of iodine per Acm group is a common starting point.[6]

    • Monitor the reaction progress by RP-HPLC and MS at regular intervals. The reaction is typically complete within 1-2 hours.

  • Quenching:

    • Once the reaction is complete, quench the excess iodine by adding a solution of aqueous ascorbic acid or sodium thiosulfate until the yellow color disappears.[6] This step is crucial to prevent iodination of sensitive residues.[6][7]

  • Purification:

    • The crude cyclized peptide can then be purified by preparative RP-HPLC.

Visualizing Workflows and Relationships

To better understand the processes involved, the following diagrams illustrate the key workflows.

Boc_SPPS_Workflow Start Start Resin Resin Couple_AA1 Couple Boc-AA1-OH Resin->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect1 Deprotect (TFA) Wash1->Deprotect1 Neutralize1 Neutralize (DIEA) Deprotect1->Neutralize1 Couple_Cys Couple BOC-D-CYS(X)-OH Neutralize1->Couple_Cys Wash2 Wash Couple_Cys->Wash2 Deprotect2 Deprotect (TFA) Wash2->Deprotect2 Neutralize2 Neutralize (DIEA) Deprotect2->Neutralize2 Repeat_Cycles Repeat Cycles (n-2 times) Neutralize2->Repeat_Cycles Final_Cleavage Final Cleavage & Deprotection Repeat_Cycles->Final_Cleavage Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_ Peptide Pure_ Peptide Purification->Pure_ Peptide Pure_Peptide Pure Peptide End End Pure_ Peptide->End

Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Deprotection_Comparison Acm_Path This compound Route HF_Cleavage_Acm HF Cleavage Acm_Path->HF_Cleavage_Acm Bzl_Path Boc-D-Cys(Bzl/4-MeBzl)-OH Route HF_Cleavage_Bzl HF Cleavage & Simultaneous Deprotection Bzl_Path->HF_Cleavage_Bzl Acm_Peptide Acm-Protected Crude Peptide HF_Cleavage_Acm->Acm_Peptide Purify_Acm Purification 1 (RP-HPLC) Acm_Peptide->Purify_Acm Iodine_Deprotect Iodine Deprotection & Cyclization Purify_Acm->Iodine_Deprotect Final_Purify_Acm Purification 2 (RP-HPLC) Iodine_Deprotect->Final_Purify_Acm Final_Peptide_Acm Final Pure Peptide Final_Purify_Acm->Final_Peptide_Acm Crude_Peptide_Bzl Crude Peptide (Free Thiol) HF_Cleavage_Bzl->Crude_Peptide_Bzl Purify_Bzl Purification (RP-HPLC) Crude_Peptide_Bzl->Purify_Bzl Final_Peptide_Bzl Final Pure Peptide Purify_Bzl->Final_Peptide_Bzl Protected_Peptide Protected_Peptide Protected_Peptide->Bzl_Path If X = Bzl or 4-MeBzl

Caption: Comparison of deprotection workflows for Acm vs. Bzl/4-MeBzl.

Purity_Assessment_Workflow RP_HPLC RP-HPLC Analysis Purity_Result Relative Purity (%) RP_HPLC->Purity_Result LC_MS LC-MS Analysis Identity_Result Molecular Weight Confirmation LC_MS->Identity_Result AAA Amino Acid Analysis Content_Result Net Peptide Content (%) AAA->Content_Result Final_Assessment Comprehensive Purity Assessment Purity_Result->Final_Assessment Identity_Result->Final_Assessment Content_Result->Final_Assessment Crude_Peptide Crude_Peptide Crude_Peptide->LC_MS Crude_Peptide->AAA

Caption: Workflow for comprehensive purity assessment of synthetic peptides.

Conclusion

The use of this compound in solid-phase peptide synthesis offers the significant advantage of an orthogonal protection strategy. This allows for the purification of the fully assembled peptide before the critical and often challenging step of disulfide bond formation, which can lead to a higher purity final product. However, the deprotection of the Acm group requires specific reagents, such as iodine or heavy metal salts, which can introduce their own set of potential side reactions and impurities if not handled and quenched correctly.

In contrast, alternatives like BOC-D-CYS(4-MeBzl)-OH provide a more streamlined synthesis where deprotection occurs simultaneously with resin cleavage. This approach is simpler but carries the risk of side reactions from the harsh HF cleavage conditions affecting the entire peptide, potentially leading to a more complex crude product.

Ultimately, the choice of D-cysteine protecting group should be guided by the specific requirements of the target peptide. For complex peptides, particularly those with multiple disulfide bonds requiring regioselective formation, the orthogonal approach offered by this compound is often superior, despite the more complex deprotection step. For simpler peptides where a single disulfide bond is formed post-purification or where a free thiol is the desired end-product, the simplicity of the BOC-D-CYS(4-MeBzl)-OH strategy may be advantageous. A thorough purity assessment using a combination of RP-HPLC, MS, and AAA is essential to ensure the quality and reliability of any synthetic peptide.

References

A Comparative Guide to Alternative Reagents for D-Cysteine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids, such as D-cysteine, into peptide sequences is a critical methodology for enhancing proteolytic stability and modulating biological activity. The selection of an appropriate D-cysteine reagent is paramount for the successful synthesis of peptides with desired purity and yield. This guide provides an objective comparison of commonly used reagents for introducing D-cysteine in solid-phase peptide synthesis (SPPS), with a focus on thiol protecting group strategies and their impact on reaction efficiency and stereochemical integrity.

The primary challenge in incorporating any cysteine derivative into a peptide sequence is the high reactivity of the thiol side chain, which necessitates robust protection to prevent unwanted side reactions. Furthermore, cysteine residues are particularly susceptible to racemization during activation and coupling, a concern that is equally critical when working with D-cysteine to maintain enantiomeric purity. This guide will compare D-cysteine derivatives with various thiol protecting groups, providing quantitative data where available and detailed experimental protocols.

Performance Comparison of D-Cysteine Thiol Protecting Groups

The choice of a thiol protecting group for D-cysteine is a crucial determinant of the success of the peptide synthesis. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be selectively removable under conditions that do not compromise the integrity of the peptide. Below is a comparison of commonly used protecting groups for D-cysteine.

Protecting GroupReagent ExampleKey AdvantagesKey Disadvantages
Trityl (Trt) Fmoc-D-Cys(Trt)-OHCost-effective; easily cleaved with standard TFA cocktails.[1]Prone to significant racemization, especially with base-mediated coupling methods.[2][3][4]
Acetamidomethyl (Acm) Fmoc-D-Cys(Acm)-OHLower tendency for racemization compared to Trt.[2][5] Stable to TFA, allowing for purification of the protected peptide.[3]Requires specific and sometimes harsh conditions for deprotection (e.g., iodine, mercury(II) acetate).[3]
tert-Butyl (tBu) Fmoc-D-Cys(tBu)-OHStable to TFA and iodine oxidation, offering good orthogonality.[3]Requires strong acid for removal, which may not be suitable for all peptides.[3]
4-Methoxytrityl (Mmt) Fmoc-D-Cys(Mmt)-OHHighly acid-labile, allowing for selective on-resin deprotection with dilute TFA.[6][7][8]Can be too labile for some synthetic strategies.
Tetrahydropyranyl (Thp) Fmoc-D-Cys(Thp)-OHSignificantly reduces racemization and side reactions compared to Trt.[9]Relatively newer and may be more expensive.

Minimizing Racemization During D-Cysteine Coupling

Racemization of the D-cysteine residue during coupling is a major concern as it leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. Studies on L-cysteine, which are largely applicable to D-cysteine, have shown that the extent of racemization is highly dependent on the coupling conditions.[10][11][12]

Key strategies to suppress racemization include:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are preferred over highly activating uronium or phosphonium reagents (e.g., HBTU, HATU) when racemization is a concern.[10][11][13]

  • Avoidance of Pre-activation: Pre-activation of the carboxylic acid with a coupling reagent and a base prior to addition to the resin can significantly increase racemization.[10][11]

  • Choice of Base: The use of sterically hindered and weaker bases, such as 2,4,6-trimethylpyridine (collidine), is recommended over stronger bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[10][11][12]

  • Solvent Composition: Using less polar solvent mixtures, such as CH₂Cl₂-DMF (1:1), can also help to reduce racemization levels.[10][11]

Experimental Protocols

The following are representative protocols for the manual solid-phase synthesis of a peptide containing a D-cysteine residue using different protecting group strategies.

Protocol 1: Incorporation of Fmoc-D-Cys(Trt)-OH with Racemization Suppression

This protocol is designed for the coupling of Fmoc-D-Cys(Trt)-OH while minimizing the risk of racemization.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-D-Cys(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • 2,4,6-Collidine

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Cys(Trt)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Add 2,4,6-collidine (3 equivalents) to the reaction mixture.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: On-Resin Deprotection of Fmoc-D-Cys(Mmt)-OH for Selective Disulfide Bond Formation

This protocol describes the selective removal of the Mmt group from a D-cysteine residue while the peptide is still attached to the resin, a key step in the synthesis of peptides with multiple disulfide bonds.

Materials:

  • Peptide-resin containing a Fmoc-D-Cys(Mmt)-OH residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deprotection solution: 1% TFA, 5% TIS in DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Mmt Deprotection:

    • Drain the DCM.

    • Add the deprotection solution to the resin.

    • Agitate the mixture for 2 minutes.

    • Drain the solution and repeat the treatment with fresh deprotection solution for 2-minute intervals until the yellow color of the Mmt cation is no longer observed in the drained solution.

  • Washing: Wash the resin thoroughly with DCM (5x) to remove all traces of acid.

  • Subsequent Reactions: The deprotected thiol group is now available for on-resin modification, such as disulfide bond formation.

Visualizing the Workflow and Chemical Pathways

To better understand the processes involved in D-cysteine incorporation and the potential for side reactions, the following diagrams have been generated.

G cluster_SPPS_Cycle General SPPS Cycle for D-Cysteine Incorporation Resin_NH2 Resin with free amine Activate_AA Activate Fmoc-D-Cys(PG)-OH Coupling Couple to Resin Activate_AA->Coupling Coupling Reagent + Base Wash_1 Wash Coupling->Wash_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash Fmoc_Deprotection->Wash_2 Next_Cycle Ready for Next Amino Acid Wash_2->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

G cluster_Racemization Racemization Pathway of D-Cysteine during Activation D_Cys Fmoc-D-Cys(PG)-OH Activation Activation (Coupling Reagent + Base) D_Cys->Activation Enolate Enolate Intermediate (planar, achiral) Activation->Enolate α-proton abstraction L_Cys Fmoc-L-Cys(PG)-OH (Racemized) Enolate->L_Cys Protonation

Caption: Simplified mechanism of racemization via enolization.

G cluster_Orthogonal_Deprotection Orthogonal Deprotection Strategy Peptide_Resin Peptide-Resin (Fmoc-D-Cys(Mmt)-...-D-Cys(Acm)-...) Mmt_Deprotection Selective Mmt Deprotection (1% TFA/DCM) Peptide_Resin->Mmt_Deprotection First_Oxidation First Disulfide Bond Formation Mmt_Deprotection->First_Oxidation Acm_Deprotection Acm Deprotection (e.g., Iodine) First_Oxidation->Acm_Deprotection Second_Oxidation Second Disulfide Bond Formation Acm_Deprotection->Second_Oxidation

Caption: Workflow for regioselective disulfide bond formation.

Conclusion

The successful incorporation of D-cysteine into synthetic peptides hinges on a strategic selection of thiol protecting groups and the careful optimization of coupling conditions to minimize racemization. While Fmoc-D-Cys(Trt)-OH is a widely used and cost-effective reagent, its propensity for racemization necessitates the use of milder coupling conditions. For syntheses where stereochemical purity is paramount, or for the construction of complex peptides with multiple disulfide bonds, alternative reagents such as Fmoc-D-Cys(Acm)-OH, Fmoc-D-Cys(Mmt)-OH, and Fmoc-D-Cys(Thp)-OH offer significant advantages. By understanding the chemical properties of these reagents and implementing optimized protocols, researchers can effectively synthesize D-cysteine-containing peptides with high purity and yield, thereby advancing the development of novel peptide-based therapeutics and research tools.

References

The Strategist's Guide to Cysteine Protection: A Cost-Benefit Analysis of BOC-D-CYS(ACM)-OH for Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals orchestrating the complex symphony of large-scale peptide synthesis, the choice of protecting groups is a critical decision that reverberates through the entire process, influencing yield, purity, and ultimately, the economic viability of the final product. Cysteine, with its reactive thiol side chain, presents a particular challenge, demanding a robust protection strategy. This guide offers an objective comparison of BOC-D-CYS(ACM)-OH with its common Fmoc-based alternatives, providing a data-driven cost-benefit analysis to inform your strategic planning.

The acetamidomethyl (Acm) protecting group, in concert with a Boc-based solid-phase peptide synthesis (SPPS) strategy, offers a distinct set of advantages and disadvantages when weighed against the more conventional Fmoc-Cys(Trt)-OH and the orthogonally-minded Fmoc-Cys(Acm)-OH. The decision hinges on a careful consideration of raw material costs, the chemical nature of the target peptide, and the desired disulfide bond architecture.

At a Glance: Performance and Cost Comparison

The selection of a cysteine protecting group strategy is a multi-faceted decision involving a trade-off between the cost of the raw amino acid derivative and its performance characteristics throughout the synthesis. The following tables provide a summary of these key factors.

Table 1: Cost Comparison of Cysteine Derivatives for Large-Scale Synthesis

DerivativeTypical Price Range (USD/kg)Key Cost Considerations
This compound $4,000 - $7,000Moderate initial cost. Overall cost is influenced by the need for specific deprotection reagents and potentially harsher final cleavage conditions.
Fmoc-Cys(Trt)-OH $1,500 - $3,000[]Lower initial raw material cost. The trityl group is acid-labile and is removed during standard TFA cleavage, avoiding the need for additional deprotection steps and reagents.[2]
Fmoc-Cys(Acm)-OH $5,000 - $10,000+[3]Higher initial raw material cost. The primary benefit is its orthogonality, allowing for selective deprotection and regioselective disulfide bond formation.[2]

Table 2: Performance Comparison of Cysteine Protection Strategies

FeatureThis compoundFmoc-Cys(Trt)-OHFmoc-Cys(Acm)-OH
Nα-Protection Strategy Boc (acid-labile)Fmoc (base-labile)Fmoc (base-labile)
S-Protecting Group Acetamidomethyl (Acm)Trityl (Trt)Acetamidomethyl (Acm)
Side-Chain Deprotection Requires specific reagents (e.g., iodine, mercury(II) acetate)[3]Simultaneous with final TFA cleavage[2]Requires specific reagents (e.g., iodine, mercury(II) acetate)[2]
Orthogonality Orthogonal to acid-labile side-chain protecting groups.[4]Limited orthogonality in standard Fmoc-SPPS.[2]Fully orthogonal to acid-labile and base-labile protecting groups.[2]
Racemization Risk Generally low during coupling.High, especially with base-mediated coupling reagents.[5]Generally lower than Trt.[2]
Key Advantage Compatibility with Boc-SPPS; allows for post-cleavage disulfide bond formation.Cost-effective; simplified final deprotection.[6]Enables regioselective formation of multiple disulfide bonds.[2]
Key Disadvantage Requires a separate, potentially harsh deprotection step.High risk of racemization during coupling.[5]Higher cost; requires a separate deprotection step.

Delving Deeper: A Performance Showdown

Coupling Efficiency and Racemization

The steric hindrance of the protecting group and the activation method employed during coupling can significantly impact both the efficiency of peptide bond formation and the chiral integrity of the cysteine residue.

  • This compound , with the relatively smaller Acm group, generally presents fewer steric challenges during coupling compared to the bulky Trityl group.

  • Fmoc-Cys(Trt)-OH is notoriously prone to racemization, particularly when using common phosphonium or aminium-based coupling reagents in the presence of a tertiary amine base.[5] Studies have shown that the level of racemization can be substantial, ranging from 5-33% under standard pre-activation conditions.[5] This can be mitigated by avoiding pre-activation, using weaker bases like 2,4,6-trimethylpyridine (collidine), or employing carbodiimide-based activation methods, though these may be less efficient.[5]

  • Fmoc-Cys(Acm)-OH generally exhibits a lower tendency for racemization compared to its Trt counterpart.[2]

Deprotection and Side Reactions

The conditions required for the removal of the thiol protecting group are a major differentiating factor and a critical consideration in the overall synthetic strategy.

The Boc/Acm strategy necessitates a separate deprotection step for the Acm group. This is typically achieved using reagents like iodine or mercury(II) acetate.[3] While this allows for the formation of disulfide bonds after the peptide has been cleaved from the resin and purified, these deprotection methods can introduce side reactions. Iodine-mediated deprotection, for instance, can lead to the iodination of sensitive residues such as tyrosine and tryptophan if not carefully controlled.[3] The use of toxic heavy metals like mercury is also a significant concern, particularly in pharmaceutical manufacturing.

In contrast, the Trityl group in Fmoc-SPPS is conveniently removed during the final trifluoroacetic acid (TFA) cleavage cocktail.[2] However, incomplete removal can occur, necessitating optimized cleavage cocktails containing scavengers like triisopropylsilane (TIS) to effectively quench the stable trityl cation and prevent re-attachment to the thiol.[6]

The Acm group in an Fmoc context provides true orthogonality, a significant advantage for the synthesis of complex peptides with multiple, defined disulfide bridges.[2] The Acm group is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage. This allows for the selective deprotection of other cysteine residues (e.g., those protected with Trt) and the formation of the first disulfide bond, followed by the specific removal of the Acm group and the formation of a second disulfide bond.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of successful and reproducible large-scale peptide synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., PAM or Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for a further 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol is applicable to both Boc and Fmoc strategies where Cys(Acm) residues are used for on-resin cyclization.

  • Resin Preparation: After synthesis of the linear peptide, wash the peptidyl-resin thoroughly with DMF.

  • Deprotection and Cyclization:

    • Suspend the resin in DMF.

    • Add a solution of iodine (10 equivalents per Acm group) in DMF.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Quenching: Wash the resin with DMF. Then, wash with a 5% aqueous sodium thiosulfate solution until the reddish-brown color of iodine disappears, followed by water and DMF washes.

  • Final Cleavage: Proceed with the standard cleavage protocol appropriate for the resin and other protecting groups.

Visualizing the Workflow and Decision-Making Process

To better illustrate the strategic considerations, the following diagrams outline the experimental workflows and the logical relationships in choosing a cysteine protection strategy.

experimental_workflow cluster_boc Boc-SPPS with this compound cluster_fmoc Fmoc-SPPS with Fmoc-Cys(Trt)-OH Boc_Start Start with Boc-AA-Resin Boc_Deprotect TFA Deprotection Boc_Start->Boc_Deprotect Boc_Neutralize DIPEA Neutralization Boc_Deprotect->Boc_Neutralize Boc_Couple Couple this compound Boc_Neutralize->Boc_Couple Boc_Repeat Repeat Cycles Boc_Couple->Boc_Repeat Next Amino Acid Boc_Final_Cleavage HF or TFMSA Cleavage Boc_Couple->Boc_Final_Cleavage Final Amino Acid Boc_Repeat->Boc_Deprotect Boc_Acm_Deprotect Acm Deprotection (Iodine) Boc_Final_Cleavage->Boc_Acm_Deprotect Boc_Purify Purification Boc_Acm_Deprotect->Boc_Purify Fmoc_Start Start with Fmoc-AA-Resin Fmoc_Deprotect Piperidine Deprotection Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-Cys(Trt)-OH Fmoc_Deprotect->Fmoc_Couple Fmoc_Repeat Repeat Cycles Fmoc_Couple->Fmoc_Repeat Next Amino Acid Fmoc_Final_Cleavage TFA Cleavage & Simultaneous Trt Deprotection Fmoc_Couple->Fmoc_Final_Cleavage Final Amino Acid Fmoc_Repeat->Fmoc_Deprotect Fmoc_Purify Purification Fmoc_Final_Cleavage->Fmoc_Purify

References

Safety Operating Guide

Personal protective equipment for handling BOC-D-CYS(ACM)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of BOC-D-CYS(ACM)-OH

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of PPE. Based on recommendations for analogous compounds, the following equipment is essential when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][2][3]Protects eyes from dust particles and potential splashes.
Skin Protection Impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3]Prevents skin contact with the chemical. The choice of body protection should be based on the amount and concentration of the substance used.[1]
Respiratory Protection Use a type N95 (US) or type P1 (EN 143) dust mask if handling the powder and dust generation is likely.[1] For significant dust, a full-face respirator with a particulate filter may be appropriate.[2]Minimizes inhalation of fine powder, which can be irritating to the respiratory system.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound minimizes risks. The following step-by-step protocol outlines the key stages of its use in a laboratory setting.

Experimental Protocol for Safe Handling
  • Preparation : Before handling, ensure that an appropriate engineering control, such as a chemical fume hood or a ventilated enclosure, is operational to minimize dust exposure.[1]

  • Personal Protective Equipment : Don the recommended PPE as detailed in the table above.

  • Weighing and Aliquoting :

    • Conduct all weighing and handling of the solid compound within the fume hood or ventilated enclosure.

    • Use spatulas and weighing papers designated for this chemical.

    • Avoid creating dust clouds. If dust is generated, use appropriate respiratory protection.

  • Dissolution : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling :

    • Thoroughly clean the work area, including the balance and any contaminated surfaces.

    • Remove gloves and wash hands thoroughly with soap and water after handling is complete.[2]

Disposal Plan

Proper disposal is a critical step to ensure environmental safety and regulatory compliance. This compound and any contaminated materials must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Designate a specific, clearly labeled waste container for solid this compound waste.

  • Containerization :

    • Place all solid waste, including unused reagent, contaminated weighing papers, and gloves, into the designated hazardous waste container.[2][3]

    • If the compound is in a solvent, it should be disposed of as hazardous liquid waste in a separate, appropriately labeled container.[3]

    • Ensure the container is sealed and stored in a designated satellite accumulation area.

  • Final Disposal :

    • Do not dispose of this chemical down the drain or in regular trash .[2][3][4]

    • Arrange for disposal through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[3][4]

Safety Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

prep Preparation - Verify fume hood function - Gather all materials ppe Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Ensure safety first handling Chemical Handling (in fume hood) - Weighing - Dissolving ppe->handling cleanup Post-Handling Cleanup - Clean workspace - Wash hands thoroughly handling->cleanup waste_collection Waste Collection - Segregate solid/liquid waste - Use labeled, sealed containers handling->waste_collection During & after handling cleanup->waste_collection disposal Final Disposal - Store in designated area - Contact EHS for pickup waste_collection->disposal

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.